Shepherdin
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBANOGLOZZLEEW-AJLKJCTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N12O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661626 | |
| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861224-28-4 | |
| Record name | shepherdin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties and Structure of Shepherdin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the chemical structure and properties of Shepherdin, a peptidomimetic antagonist targeting the Hsp90-Survivin protein complex, which has demonstrated significant potential in anticancer research. This guide consolidates structural information, physicochemical properties, and relevant identifiers to serve as a foundational resource for ongoing and future research and development efforts.
Introduction
This compound is a synthetic peptide that has garnered interest in the field of oncology for its role as an antagonist of the Heat shock protein 90 (Hsp90) and Survivin complex.[1][2][3] The disruption of this interaction is a promising strategy for inducing apoptosis in cancer cells. This guide focuses on the fundamental chemical characteristics of this compound, providing a technical foundation for researchers.
Chemical Structure and Identification
This compound is a peptide composed of a specific sequence of amino acids. The most commonly cited form is a nonapeptide, corresponding to the amino acid fragment 79-87 of a larger protein.[1][2][3]
2.1. Amino Acid Sequence
The primary structure of this compound (79-87) is composed of nine amino acids:[1][2][3]
-
Three-Letter Code: H-Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu-OH
-
One-Letter Code: KHSSGCAFL
A variant structure has also been reported, which incorporates a tert-butyl-glycine at the C-terminus: H-Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Gly(tBu)-OH.[4]
2.2. Systematic Name and Identifiers
The systematic IUPAC name for the primary this compound peptide is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid.[4]
For ease of reference and database searches, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 861224-28-4[1][3][4] |
| PubChem CID | 45028213[4] |
| Synonyms | This compound, this compound 79-87, NSC-741765[4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This quantitative data is essential for experimental design, including solubility and dosage calculations.
| Property | Value | Source |
| Molecular Formula | C41H64N12O12S | [4] |
| Molecular Weight | 949.1 g/mol | [4] |
| Exact Mass | 948.44873670 Da | [4] |
Structural Representation
To visualize the connectivity of the amino acid residues in this compound, the following diagram illustrates its linear sequence.
Experimental Protocols
While specific experimental protocols for the synthesis and application of this compound can vary, a general methodology for peptide synthesis is outlined below.
5.1. Solid-Phase Peptide Synthesis (SPPS)
A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis.
Workflow for SPPS of this compound:
Methodology:
-
Resin Preparation: The C-terminal amino acid (Leucine) is attached to a solid support resin.
-
Deprotection: The N-terminal protecting group (commonly Fmoc) is removed.
-
Coupling: The next amino acid in the sequence (Phenylalanine), with its N-terminus protected, is activated and coupled to the free N-terminus of the growing peptide chain.
-
Washing: Excess reagents are washed away.
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage: Once the full peptide is synthesized, it is cleaved from the resin support.
-
Purification and Analysis: The crude peptide is purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by Mass Spectrometry.
Conclusion
This technical guide provides a foundational understanding of the chemical structure of this compound. The detailed information on its amino acid sequence, chemical identifiers, and physicochemical properties is intended to support researchers in their investigations into the therapeutic potential of this Hsp90-Survivin antagonist. The provided diagrams and experimental workflow offer a visual and procedural context for the synthesis and study of this important molecule.
References
The Core Mechanism of Shepherdin: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanism of Shepherdin, a novel peptidomimetic anticancer agent. Designed for researchers, scientists, and drug development professionals, this document details this compound's mode of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its impact on critical signaling pathways within cancer cells.
Executive Summary
This compound is a rationally designed, cell-permeable peptidomimetic that functions as a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] By targeting the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of numerous client proteins essential for tumor cell survival and proliferation.[1][2][3] This targeted disruption induces massive apoptotic and non-apoptotic cell death in a broad range of cancer cells while exhibiting minimal toxicity to normal cells.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, highlighting its potential as a promising candidate for targeted cancer therapy.[1][2][4]
Molecular Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of ATP binding to the N-terminal domain of HSP90.[4][5] This action disrupts the HSP90 chaperone cycle, which is critical for the conformational maturation and stability of a multitude of oncogenic client proteins.[1][2][3] Unlike some other HSP90 inhibitors, this compound's unique mode of interaction with the ATP pocket does not induce the expression of the pro-survival chaperone Hsp70 in certain cancer types like acute myeloid leukemia (AML).[4][6]
Dual Targeting of Cytosolic and Mitochondrial HSP90
A key feature of this compound is its ability to permeate mitochondria and inhibit the mitochondrial HSP90 isoform, TRAP1.[7] This dual targeting of both cytosolic and mitochondrial HSP90 pools leads to a global disruption of chaperone networks within the cancer cell.[8] The inhibition of mitochondrial HSP90 contributes to the rapid collapse of mitochondrial integrity, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, potent triggers of apoptosis.[7][8]
Downstream Cellular Effects
The inhibition of HSP90 by this compound initiates a cascade of downstream events that collectively contribute to its potent anticancer activity:
-
Destabilization of HSP90 Client Proteins: this compound treatment leads to the degradation of a wide array of HSP90 client proteins that are critical for cancer cell signaling and survival. These include:
-
Induction of Apoptosis: By destabilizing anti-apoptotic proteins and promoting the release of cytochrome c, this compound potently induces the intrinsic pathway of apoptosis.[2][8] This is evidenced by the activation of caspases and DNA fragmentation.[2][10]
-
Induction of Non-Apoptotic Cell Death: Alongside apoptosis, this compound also triggers non-apoptotic cell death pathways, characterized by a rapid loss of plasma membrane integrity.[2]
-
Induction of Autophagy: In glioblastoma cells, this compound has been shown to induce autophagy, a cellular process of self-digestion that can lead to cell death.[8][9]
-
Inhibition of Telomerase Activity: this compound has been demonstrated to abrogate the HSP90-dependent telomerase activity, which is crucial for the immortal phenotype of cancer cells.[2]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | 24-35 | [4][5] |
| Prostate Carcinoma (PC3) | Prostate Cancer | Not explicitly stated, but concentration-dependent loss of viability shown | [2] |
| Prostate Carcinoma (DU145) | Prostate Cancer | Not explicitly stated, but concentration-dependent loss of viability shown | [2] |
| HeLa | Cervical Cancer | Not explicitly stated, but concentration-dependent loss of viability shown | [2] |
| Glioblastoma cell lines | Glioblastoma | 50-100 (concentration range for observed effects) | [8][9] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a scrambled peptide control for the desired duration (e.g., 12, 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis and necrosis by this compound.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blotting for HSP90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of HSP90 clients.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against HSP90 client proteins (e.g., Akt, Survivin, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodotto ritirato [iris.cnr.it]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ashpublications.org [ashpublications.org]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
The Disruption of the Hsp90-Survivin Complex by Shepherdin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular chaperone Heat shock protein 90 (Hsp90) is a critical regulator of cellular homeostasis, ensuring the proper folding and stability of a vast array of client proteins, many of which are integral to cancer cell proliferation and survival. One such client is survivin, a member of the inhibitor of apoptosis protein (IAP) family, which is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division. The Hsp90-survivin complex is crucial for maintaining survivin stability and function. Shepherdin, a cell-permeable peptidomimetic, has emerged as a targeted inhibitor of this critical interaction. This technical guide provides an in-depth analysis of the mechanism by which this compound disrupts the Hsp90-survivin complex, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: this compound as a Competitive Antagonist
This compound is rationally designed based on the binding interface between Hsp90 and survivin.[1][2] It functions as a potent antagonist by directly targeting the N-terminal ATP-binding pocket of Hsp90.[3][4] By occupying this pocket, this compound competitively inhibits the binding of ATP, a process essential for the chaperone's conformational cycle and its interaction with client proteins, including survivin.[3][4] This disruption leads to the destabilization and subsequent proteasomal degradation of survivin, thereby abrogating its anti-apoptotic function and inducing cell death in cancer cells.[4][5] Molecular dynamics simulations have revealed that this compound makes contact with key residues within the Hsp90 ATP pocket, including Ile-96, Asp-102, and Phe-138.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with Hsp90 and its effect on cancer cells.
Table 1: Binding Affinity of this compound and Related Peptides to Hsp90
| Peptide/Compound | Binding Affinity (Kd) | Method | Reference |
| This compound (Lys79-Leu87) | ~80 nM | Not Specified | [6] |
| Survivin Peptide (Lys79-Lys90) | 83.8 nM | Surface Plasmon Resonance | [4] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| This compound Variant | Cell Line | IC50 (50% cell death) | Exposure Time | Reference |
| This compound[79-83] | Acute Myeloid Leukemia (AML) types | 24-35 µM | 30 minutes | [3] |
| This compound | Retinoblastoma (Y79, Weri Rb1) | 0.42 µg/ml | 4 hours (under serum starvation) | [7] |
Signaling Pathways and Experimental Workflows
Hsp90-Survivin Signaling Pathway Disruption by this compound
The interaction between Hsp90 and survivin is crucial for the stability of survivin, which in turn inhibits apoptosis by blocking caspase activation. This compound disrupts this interaction, leading to survivin degradation and the activation of the apoptotic cascade. Furthermore, the destabilization of Hsp90 affects other client proteins involved in cell survival, such as Akt.
Caption: Disruption of Hsp90-survivin signaling by this compound.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the efficacy of this compound involves a series of in vitro experiments to confirm its mechanism of action and cytotoxic effects.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Hsp90-Survivin Interaction Disruption
This protocol is designed to qualitatively assess the disruption of the Hsp90-survivin complex in cells treated with this compound.
Materials:
-
Cancer cell line known to express Hsp90 and survivin (e.g., HeLa, MCF-7)
-
This compound and a scrambled peptide control
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against Hsp90 for immunoprecipitation
-
Antibody against survivin for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or scrambled peptide for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Preparation: Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-Hsp90 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer, boil for 5-10 minutes, and centrifuge to collect the supernatant containing the immunoprecipitated proteins.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-survivin antibody to detect the co-immunoprecipitated survivin. A decrease in the survivin band in the this compound-treated sample compared to the control indicates disruption of the Hsp90-survivin complex.
ELISA-based Competition Assay
This assay quantitatively measures the ability of this compound to inhibit the binding of survivin to Hsp90 in vitro.
Materials:
-
Recombinant human Hsp90 protein
-
Recombinant human survivin protein
-
This compound and a scrambled peptide control
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary antibody against survivin
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat ELISA plate wells with recombinant Hsp90 (e.g., 100 ng/well) in coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with PBS-T. Block with blocking buffer for 2 hours at room temperature.
-
Competition Reaction: Wash the wells again. In a separate tube, pre-incubate a constant concentration of recombinant survivin with increasing concentrations of this compound or scrambled peptide for 1-2 hours at room temperature.
-
Binding: Add the pre-incubated survivin-Shepherdin mixtures to the Hsp90-coated wells and incubate for 2 hours at room temperature.
-
Detection: Wash the wells. Add the primary anti-survivin antibody and incubate for 1 hour. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Development and Reading: Wash the wells. Add TMB substrate and incubate until color develops. Stop the reaction with stop solution and read the absorbance at 450 nm. A decrease in absorbance with increasing this compound concentration indicates inhibition of the Hsp90-survivin interaction.
Fluorescence Polarization (FP) Assay for this compound-Hsp90 Binding
This assay directly measures the binding of a fluorescently labeled this compound analog to Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
Fluorescently labeled this compound (e.g., FITC-Shepherdin)
-
Unlabeled this compound (for competition)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 2 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Setup: In the wells of a 384-well plate, add a constant concentration of fluorescently labeled this compound.
-
Titration: Add increasing concentrations of recombinant Hsp90 to the wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization. An increase in polarization indicates binding of the labeled this compound to the larger Hsp90 protein.
-
Competition Assay (optional): To determine the binding affinity of unlabeled this compound, perform a competition experiment. Use a fixed concentration of Hsp90 and labeled this compound (that gives a significant polarization signal) and add increasing concentrations of unlabeled this compound. A decrease in polarization indicates displacement of the labeled peptide. The IC50 can be determined and used to calculate the Ki.
Conclusion
This compound represents a promising class of targeted anticancer agents that function by disrupting the critical interaction between Hsp90 and its client protein survivin. By competitively binding to the ATP pocket of Hsp90, this compound leads to the destabilization and degradation of survivin, ultimately triggering apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and other inhibitors of the Hsp90-survivin complex. The detailed methodologies and visual representations of the underlying pathways are intended to facilitate the design and execution of experiments aimed at advancing our understanding of this important therapeutic target.
References
- 1. rsc.org [rsc.org]
- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of survivin function by Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting HSP90/Survivin using a cell permeable structure based peptido-mimetic this compound in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Shepherdin in the Inhibition of Hsp90 ATPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its ATPase activity is essential for its chaperone cycle, making it a prime target for cancer therapy. Shepherdin, a cell-permeable peptidomimetic derived from the Hsp90-binding domain of survivin, has emerged as a novel inhibitor of Hsp90. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibition of Hsp90's ATPase activity. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins.[1] These client proteins are involved in various cellular processes, including signal transduction, cell cycle control, and apoptosis.[2] Many Hsp90 client proteins are oncoproteins, such as Akt, Raf-1, and survivin, making Hsp90 a key target in cancer drug development.[3]
The chaperone function of Hsp90 is intrinsically linked to its ATPase activity. The binding and hydrolysis of ATP drive a cycle of conformational changes in Hsp90, which are necessary for the proper folding and release of its client proteins.[2][4] Inhibition of this ATPase activity leads to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[5]
This compound is a novel, engineered peptidomimetic modeled on the binding interface between Hsp90 and survivin, an anti-apoptotic protein overexpressed in many cancers.[6] This guide delves into the technical aspects of this compound's role as an Hsp90 ATPase inhibitor, providing a valuable resource for its study and potential therapeutic development.
Mechanism of Action: this compound as an Hsp90 ATPase Inhibitor
This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90.[7] By occupying the ATP-binding pocket, this compound prevents the conformational changes required for Hsp90's chaperone activity, leading to the destabilization and degradation of its client proteins.[7][8]
Molecular dynamics simulations have revealed that this compound makes extensive contact with the ATP pocket of Hsp90, interacting with key residues such as Ile-96, Asp-102, and Phe-138.[6][7] This binding competitively inhibits the formation of the survivin-Hsp90 complex and disrupts the chaperone's ATPase cycle.[6]
The consequences of Hsp90 inhibition by this compound are manifold, including the induction of apoptosis and the disruption of mitochondrial function.[6][7] Notably, this compound has been shown to induce rapid and complete cell death in various cancer cell lines, including acute myeloid leukemia (AML) and glioblastoma, while having minimal effect on normal cells.[6][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Cell Line/System | Value | Reference |
| Concentration for 50% Cell Death (EC50) | Acute Myeloid Leukemia (AML) cells | 24–35 μM | [6] |
| Tumor Growth Inhibition | AML Xenograft Tumors in mice | Treated group mean tumor volume: 232 mm³ (vs. 1698 mm³ in control) | [6] |
Note: While this compound is established as an Hsp90 ATPase inhibitor, specific IC50 values for the direct inhibition of ATPase activity were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Hsp90.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
This compound (or other inhibitors)
-
ATP solution
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Phosphate Standard Curve:
-
Prepare serial dilutions of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Add 80 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 20 µL of Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm.
-
Plot absorbance versus phosphate concentration to generate the standard curve.
-
-
Hsp90 ATPase Inhibition Assay:
-
Prepare a reaction mixture containing assay buffer, recombinant Hsp90 (e.g., 2-5 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a no-inhibitor control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM. The final reaction volume is typically 50 µL.
-
Incubate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of 0.5 M EDTA.
-
Add 150 µL of Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
Use the phosphate standard curve to determine the amount of Pi released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Western Blotting for Hsp90 Client Protein Degradation
This protocol allows for the qualitative and semi-quantitative assessment of Hsp90 client protein levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, survivin, CDK-6) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of client proteins.[9]
-
Mitochondrial Membrane Potential Assay
This assay measures changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP or CCCP (positive controls for mitochondrial depolarization)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol (using JC-1):
-
Cell Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).
-
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the JC-1 staining solution (typically 1-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Remove the staining solution and wash the cells with assay buffer.
-
Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence (~530 nm).
-
The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Signaling Pathways and Visualizations
This compound's inhibition of Hsp90's ATPase activity triggers a cascade of downstream events culminating in apoptosis. The degradation of key client proteins disrupts critical cell survival and proliferation pathways.
This compound-Hsp90 Interaction and Downstream Effects
Caption: this compound inhibits Hsp90, leading to apoptosis.
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound's characterization.
Conclusion
This compound represents a promising class of Hsp90 inhibitors with a distinct mechanism of action. By targeting the Hsp90 ATPase activity, this compound effectively induces the degradation of multiple oncoproteins, leading to cancer cell death. This technical guide provides a foundational resource for researchers and drug developers, offering key quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways. Further investigation into the precise pharmacokinetics and pharmacodynamics of this compound will be crucial for its translation into a clinical setting. The methodologies and data presented herein should facilitate and guide these future studies.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel mode of action for COX‐2 inhibition: Targeting ATPase domain of HSP90 induces ubiquitin degradation of new client protein COX‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Signaling Pathways Affected by Shepherdin Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin is a novel, cell-permeable peptidomimetic designed to antagonize the interaction between heat shock protein 90 (Hsp90) and its client protein, survivin.[1][2] By engaging the ATP pocket of Hsp90, this compound triggers the destabilization and subsequent degradation of a multitude of Hsp90 client proteins, many of which are critical nodes in oncogenic signaling pathways.[1][3] This targeted disruption of pivotal cellular pathways culminates in potent and selective anti-tumor activity, inducing cell death through both apoptotic and non-apoptotic mechanisms.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and laboratory workflows involved.
Core Mechanism of Action: Hsp90 Inhibition
This compound functions as a direct inhibitor of Hsp90, a molecular chaperone essential for the conformational maturation and stability of numerous signaling proteins, referred to as Hsp90 "client proteins".[1][3] this compound makes extensive contact with the ATP-binding pocket of Hsp90, which prevents the chaperone from fulfilling its function.[1] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, effectively dismantling the signaling networks that drive cancer cell proliferation, survival, and adaptation.[1][2]
Diagram: this compound's Core Mechanism of Action
Caption: this compound binds to the Hsp90 ATP pocket, inhibiting its function.
Key Signaling Pathways Modulated by this compound
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. This compound treatment leads to the degradation of both total and phosphorylated Akt, thereby inhibiting downstream signaling.
Diagram: this compound's Effect on the PI3K/Akt Pathway
Caption: this compound inhibits Hsp90, leading to Akt degradation and pathway inactivation.
Apoptosis Pathways
This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. By destabilizing anti-apoptotic proteins like survivin and Bcl-2, and promoting mitochondrial dysfunction, this compound tips the cellular balance towards programmed cell death.
This compound's ability to permeate mitochondria and inhibit mitochondrial Hsp90 (TRAP1) leads to mitochondrial permeability transition (MPT), the collapse of mitochondrial membrane potential, and the release of cytochrome c into the cytosol. This initiates the caspase cascade, leading to apoptosis.
Diagram: this compound's Impact on the Intrinsic Apoptosis Pathway
Caption: this compound induces mitochondrial-mediated apoptosis.
This compound treatment leads to the downregulation of key anti-apoptotic proteins that are Hsp90 clients, including survivin and Bcl-2, further promoting apoptosis.
Autophagy Pathway
In addition to apoptosis, this compound has been shown to induce autophagy, a cellular self-degradation process. This is evidenced by the decreased expression of Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into autophagosome membranes.
Diagram: this compound-Induced Autophagy
Caption: this compound's impact on key markers of autophagy.
Cell Cycle Regulation
This compound disrupts cell cycle progression by targeting key regulatory proteins that are dependent on Hsp90 for their stability and function. Notably, the degradation of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 leads to cell cycle arrest.
Diagram: this compound's Effect on the Cell Cycle
Caption: this compound induces cell cycle arrest by degrading CDK4/6.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cellular parameters.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various AML types | Acute Myeloid Leukemia | 24-35 | [4] |
| PC3 | Prostate Carcinoma | Not specified | [2] |
| DU145 | Prostate Carcinoma | Not specified | [2] |
| HeLa | Cervical Cancer | Not specified | [2] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Hsp90 Client Protein Levels
| Client Protein | Cell Line | This compound Concentration | Effect | Reference |
| Survivin | PC3 | Not specified | Loss of expression | [2] |
| Akt | PC3 | Not specified | Loss of expression | [2] |
| Phospho-Akt (Ser473) | U87 | 50-100 µmol/L | Concentration-dependent degradation | |
| XIAP | U87 | 50-100 µmol/L | Concentration-dependent degradation | |
| Bcl-2 | U87 | 50-100 µmol/L | Concentration-dependent degradation | |
| CDK4 | PC3 | Not specified | Loss of expression | [2] |
| CDK6 | PC3 | Not specified | Loss of expression | [2] |
Note: Quantitative densitometry from western blots would be required for precise percentage reduction values.
Detailed Experimental Protocols
Western Blot Analysis of Hsp90 Client Proteins
This protocol describes the detection of changes in Hsp90 client protein levels following this compound treatment.
Diagram: Western Blot Workflow
Caption: Standard workflow for Western blot analysis.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, survivin, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an Hsp90-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control.
Immunoprecipitation of Hsp90-Client Protein Complexes
This protocol is for assessing the interaction between Hsp90 and its client proteins.
Procedure:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., Hsp90 or a client protein) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the central cellular chaperone, Hsp90. This leads to the simultaneous disruption of multiple critical signaling pathways, including the PI3K/Akt pathway, apoptosis, autophagy, and cell cycle regulation. The multifaceted mechanism of action of this compound underscores the potential of Hsp90 inhibition as a robust strategy in cancer therapy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate molecular consequences of this compound treatment and to explore its therapeutic potential in various cancer models.
References
The Impact of Shepherdin on Hsp90 Client Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Shepherdin, a cell- and mitochondria-permeable peptidomimetic, has emerged as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By targeting the ATP-binding pocket of Hsp90, this compound disrupts its critical chaperone functions, leading to the destabilization and subsequent degradation of a multitude of Hsp90 client proteins. Many of these client proteins are key regulators of cell growth, proliferation, and survival, and their degradation upon this compound treatment triggers apoptotic and autophagic cell death in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on Hsp90 client protein degradation. It includes a summary of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling pathways and experimental workflows.
This compound's Mechanism of Action
This compound's primary mode of action is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90.[1][2] This inhibition locks Hsp90 in a conformation that is incompetent for client protein maturation and stabilization.[1] Consequently, a wide range of Hsp90 client proteins, many of which are oncoproteins, are targeted for degradation, primarily through the ubiquitin-proteasome pathway.[2][3] This targeted degradation of multiple survival-promoting proteins simultaneously contributes to this compound's potent anti-cancer activity.[4]
A key feature of this compound is its ability to penetrate both the plasma and mitochondrial membranes, allowing it to inhibit both cytosolic and mitochondrial Hsp90 paralogs.[4] This dual-compartmental inhibition leads to a collapse of mitochondrial integrity, further contributing to its cytotoxic effects.[4] Notably, this compound's activity can be independent of the p53 and PTEN tumor suppressor pathways, and it does not typically induce the expression of the pro-survival chaperone Hsp70, a common resistance mechanism associated with other Hsp90 inhibitors.
Quantitative Analysis of Hsp90 Client Protein Degradation
This compound induces a concentration- and time-dependent degradation of various Hsp90 client proteins. The following tables summarize the quantitative effects observed in different cancer cell lines.
Table 1: Concentration-Dependent Degradation of Hsp90 Client Proteins in U87 Glioblastoma Cells
| Client Protein | This compound Concentration (µmol/L) | Relative Protein Level (% of Control) |
| Akt | 50 | Decreased |
| 100 | Significantly Decreased | |
| p-Akt (Ser473) | 50 | Decreased |
| 100 | Significantly Decreased | |
| XIAP | 50 | Decreased |
| 100 | Significantly Decreased | |
| Survivin | 50 | Decreased |
| 100 | Significantly Decreased | |
| Bcl-2 | 50 | Decreased |
| 100 | Significantly Decreased |
Data is qualitatively derived from Western blot images presented in scientific literature.[4]
Table 2: Degradation of Hsp90 Client Proteins in HL-60 Acute Myeloid Leukemia Cells
| Client Protein | This compound Concentration (µM) | Treatment Duration | Outcome |
| Survivin | 20 | Overnight | Nearly complete loss of expression |
| Akt | 20 | Overnight | Nearly complete loss of expression |
| CDK-6 | 20 | Overnight | Nearly complete loss of expression |
| Akt | 20 | 30 minutes | Initial loss of expression observed |
Data derived from published experimental results.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on Hsp90 client protein degradation.
Western Blot Analysis of Hsp90 Client Protein Levels
This protocol allows for the semi-quantitative analysis of changes in protein levels in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U87 MG, HL-60)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, survivin, XIAP, Bcl-2, CDK-6) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on Hsp90-Client Protein Interaction
This protocol determines if this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
This compound-treated and control cell lysates (prepared as for Western blotting)
-
Primary antibody against Hsp90 or a specific client protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest.
In Vivo Ubiquitination Assay
This assay determines if the degradation of Hsp90 client proteins upon this compound treatment is mediated by the ubiquitin-proteasome system.
Materials:
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cells transfected with His-tagged ubiquitin and a plasmid for the client protein of interest
-
Denaturing lysis buffer (containing SDS)
-
Ni-NTA agarose beads
-
Wash buffers with increasing concentrations of imidazole
-
Elution buffer with a high concentration of imidazole
Procedure:
-
Cell Transfection and Treatment: Transfect cells with plasmids encoding His-tagged ubiquitin and the target client protein. Treat the cells with this compound in the presence or absence of a proteasome inhibitor (MG132).
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Purification of Ubiquitinated Proteins: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins with a high-imidazole buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the client protein of interest. An increase in the ubiquitinated form of the client protein in this compound-treated cells would indicate its degradation is ubiquitin-dependent.
Pulse-Chase Analysis of Protein Stability
This method directly measures the half-life of a specific Hsp90 client protein in the presence and absence of this compound.
Materials:
-
This compound
-
[³⁵S]methionine/cysteine labeling medium
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
Cell lysis buffer
-
Antibody against the client protein of interest for immunoprecipitation
Procedure:
-
Pulse Labeling: Starve cells of methionine and cysteine, then incubate them with [³⁵S]methionine/cysteine labeling medium for a short period (the "pulse") to label newly synthesized proteins.
-
Chase: Remove the labeling medium and incubate the cells in chase medium containing an excess of unlabeled amino acids. At various time points during the chase, treat one set of cells with this compound and another with a vehicle control.
-
Immunoprecipitation: At each time point, lyse the cells and immunoprecipitate the client protein of interest.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography.
-
Quantification: Quantify the band intensity at each time point to determine the rate of protein degradation and calculate the protein's half-life. A shorter half-life in this compound-treated cells indicates accelerated degradation.
Visualizations
Signaling Pathway
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Experimental Workflow: Western Blot Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Origins and Function of Shepherdin
This technical guide provides a comprehensive overview of the rationally designed peptidomimetic, Shepherdin. It is intended for researchers, scientists, and drug development professionals interested in novel anticancer agents and the targeting of chaperone-client protein interactions. This document details the origins of the name "this compound," its mechanism of action, relevant quantitative data, detailed experimental protocols, and a visualization of its signaling pathway.
Introduction and the Origin of the Name "this compound"
This compound is a novel, cell-permeable peptidomimetic engineered as a potential anticancer agent.[1] Its name is derived from the function of its primary target, the molecular chaperone Heat shock protein 90 (Hsp90). Chaperone proteins are responsible for "shepherding" client proteins, ensuring their correct folding, stability, and function within the cell. The name "this compound" is a metaphorical reference to its ability to interfere with this "shepherding" process, specifically the interaction between Hsp90 and one of its key client proteins, survivin.
Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is crucial for cell division and survival, particularly in cancer cells where it is often overexpressed.[1] By disrupting the Hsp90-survivin complex, this compound leads to the destabilization and subsequent degradation of survivin, thereby promoting apoptosis (programmed cell death) in tumor cells.[1][2] The name, therefore, elegantly encapsulates the molecule's mechanism of action: it is a molecule that disrupts the cellular "shepherd."
This compound was rationally designed based on the amino acid sequence of the binding interface between survivin and Hsp90.[1] Specifically, it was modeled on the Lys-79 to Leu-87 region of survivin.[2] An optimized, shorter variant, this compound(79-83), containing the survivin sequence from residues 79 to 83 (KHSSG), has also been developed and shown to retain binding affinity to Hsp90.[3]
Mechanism of Action
This compound exhibits a dual-pronged mechanism of action against cancer cells:
-
Inhibition of the Hsp90-Survivin Interaction: this compound competitively binds to the ATP-binding pocket of Hsp90, a site crucial for its chaperone activity.[1][2] This binding event displaces survivin from the Hsp90 complex. The unbound survivin becomes unstable and is targeted for proteasomal degradation. The loss of survivin in cancer cells leads to the activation of apoptotic pathways.
-
General Disruption of Hsp90 Chaperone Function: By occupying the ATP-binding pocket of Hsp90, this compound inhibits its ATPase activity.[4] This enzymatic activity is essential for the proper functioning of Hsp90. As a result, other Hsp90 client proteins, many of which are oncoproteins critical for cancer cell growth and survival (e.g., Akt, Bcl2), are also destabilized and degraded.[5]
This multimodal activity, targeting both a specific client protein interaction and the general chaperone function of Hsp90, makes this compound a potent and selective anticancer agent.[1][5] It has been shown to induce massive death of tumor cells through both apoptotic and non-apoptotic mechanisms, while sparing normal cells.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Metric | Value | Reference |
| Glioblastoma (U87) | MTT Assay | IC50 | ~75 µmol/L | [5] |
| Acute Myeloid Leukemia (AML) | Xenograft Tumor Growth | Tumor Volume Reduction | ~86% | [3] |
| Gallbladder Carcinoma (GBC) | MTT Assay | Growth Inhibition | Significant | [2] |
Table 2: Binding Affinity of this compound Variants to Hsp90
| Peptide | Sequence | Binding to Hsp90 | Reference |
| This compound(79-87) | KHSSGCAFL | Saturable and Dose-Dependent | [3] |
| This compound(79-83) | KHSSG | Saturable and Dose-Dependent | [3] |
| Scrambled Control (79-87) | N/A | No Binding | [3] |
| Scrambled Control (79-83) | N/A | No Binding | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
4.1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Cancer cells (e.g., glioblastoma, gallbladder carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with increasing concentrations of this compound or a scrambled peptide control for a specified period (e.g., 3 hours).
-
Following incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
4.2. Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cancer cells are treated with this compound or a control for a specified time (e.g., 16 hours).
-
Cells are harvested and washed with a binding buffer.
-
The cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and propidium (B1200493) iodide (PI; a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by multiparametric flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is determined.
-
4.3. Protein Expression Analysis (Western Blotting)
-
Objective: To assess the levels of Hsp90 client proteins (e.g., survivin, Akt) following this compound treatment.
-
Methodology:
-
Cancer cells are treated with this compound or a control.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-survivin, anti-Akt, anti-p-Akt).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the protein levels.
-
Visualizations
5.1. This compound's Mechanism of Action
Caption: this compound's dual mechanism targeting the Hsp90 chaperone system.
5.2. Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound's anticancer effects.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adeno-associated virus mediated gene transfer of this compound inhibits gallbladder carcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Bombesin-Shepherdin Radioconjugate Designed for Combined Extra- and Intracellular Targeting [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
The Impact of Shepherdin on Survivin Expression and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Shepherdin, a synthetic peptidomimetic, has emerged as a promising anti-cancer agent due to its targeted disruption of the interaction between Heat Shock Protein 90 (Hsp90) and its client protein, survivin. Survivin, a key member of the inhibitor of apoptosis (IAP) family, is overexpressed in many cancers and plays a crucial role in promoting cell survival and proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on survivin expression and function, and detailed protocols for key experimental procedures used to study this interaction.
Introduction to this compound and Survivin
Survivin is a bifunctional protein involved in both the inhibition of apoptosis and the regulation of mitosis. Its expression is highly upregulated in most human tumors while being virtually absent in terminally differentiated normal tissues, making it an attractive target for cancer therapy. The stability and function of survivin are critically dependent on its association with the molecular chaperone Hsp90.
This compound is a rationally designed, cell-permeable peptidomimetic that mimics the Hsp90-binding domain of survivin. By competitively binding to the ATP pocket of Hsp90, this compound disrupts the Hsp90-survivin complex, leading to the destabilization and subsequent proteasomal degradation of survivin. This, in turn, triggers apoptotic and non-apoptotic cell death in cancer cells, demonstrating a high degree of selectivity for tumor cells over normal tissues.[1]
Mechanism of Action: The this compound-Survivin-Hsp90 Axis
This compound's primary mechanism of action involves the targeted disruption of the Hsp90-survivin chaperone complex. This initiates a cascade of events leading to the degradation of survivin and other Hsp90 client proteins, ultimately resulting in cancer cell death.
References
A Deep Dive into the Structural Basis of Shepherdin's Interaction with Hsp90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and molecular interactions between the peptidomimetic Shepherdin and the molecular chaperone Heat shock protein 90 (Hsp90). This compound, derived from the Hsp90 client protein survivin, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells while sparing normal tissues.[1][2] This document details the quantitative binding characteristics, key interacting residues, and the experimental methodologies employed to elucidate this critical interaction for the advancement of novel drug discovery and development.
Quantitative Analysis of this compound-Hsp90 Binding
The interaction between this compound and Hsp90 has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies have consistently demonstrated a high-affinity interaction, providing a solid foundation for its mechanism of action.
Table 1: Binding Affinity of this compound and its Variants to Hsp90
| Interacting Molecules | Technique | Binding Affinity (KD) | Reference |
| This compound - Hsp90 | Surface Plasmon Resonance (SPR) | 8.38 x 10-8 M (± 3.5 x 10-9 M) | [3] |
| This compound[79-87] - Hsp90 N-domain | ELISA | Saturable, dose-dependent binding | [4][5] |
| This compound[79-83] - Hsp90 N-domain | ELISA | Saturable, dose-dependent binding, similar to this compound[79-87] | [4][5] |
Table 2: Mutational Analysis of Hsp90 Residues Involved in this compound Binding
| Hsp90 Mutant (N-terminal Domain) | Effect on this compound Binding | Reference |
| N51 substitution | 20%–60% reduction | [3][6] |
| S52 substitution | 20%–60% reduction | [3][6] |
| D102 substitution | 20%–60% reduction | [3][6] |
| S113 substitution | 20%–60% reduction | [3][6] |
| D93 substitution | No effect | [3] |
Structural Insights into the Binding Interface
This compound interacts with the N-terminal domain of Hsp90, specifically within the ATP-binding pocket.[7][8] This binding competitively inhibits the ATPase activity of Hsp90, which is crucial for its chaperone function.[9][10] Molecular dynamics simulations and mutagenesis studies have identified key residues in both this compound and Hsp90 that are critical for this interaction.
This compound, and its retro-inverso analog this compound-RV, are predicted to adopt a β-hairpin conformation and make numerous hydrogen bonds with the ATP pocket of Hsp90.[3] Key interacting residues in Hsp90 include N51, S52, D102, and S113.[3] Notably, the interaction profile of this compound with the Hsp90 ATP pocket differs from that of the natural product inhibitor geldanamycin, suggesting a unique mode of inhibition.[10]
This compound-Hsp90 Interaction Pathway
Caption: Signaling pathway of this compound-mediated Hsp90 inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound-Hsp90 interaction.
SPR is utilized to measure the real-time binding kinetics and affinity between this compound and Hsp90.
Protocol:
-
Immobilization of Hsp90:
-
Recombinant human Hsp90α is dissolved in 10 mM sodium acetate, pH 5.0, at a concentration of 100 µg/mL.[2]
-
A research-grade CM5 sensor chip is activated using standard amine-coupling chemistry.
-
The Hsp90 solution is injected over the activated sensor surface at a flow rate of 5 µL/min to achieve an immobilization density of 8-12 kRU.[2]
-
Unreacted sites are blocked with ethanolamine.
-
A reference surface is prepared by blocking all carboxyl groups without ligand immobilization.
-
-
Binding Analysis:
-
This compound peptides are dissolved in 100% DMSO to create a stock solution, which is then diluted in PBS (10 mM NaH2PO4, 150 mM NaCl, pH 7.4) to a final DMSO concentration of 0.1%.[2]
-
A series of this compound concentrations, typically spanning 0.025–4 µM, are prepared by two-fold serial dilutions in the running buffer.[2]
-
Binding experiments are performed at 25°C with a flow rate of 50 µL/min.[2]
-
The association phase is monitored for 60 seconds, followed by a 250-second dissociation phase.[2]
-
The sensor chip surface is regenerated between cycles using an appropriate regeneration buffer.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a single-site bimolecular interaction model (A + B = AB) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).[2]
-
SPR Experimental Workflow
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. iris.unibas.it [iris.unibas.it]
- 3. iris.cnr.it [iris.cnr.it]
- 4. academic.oup.com [academic.oup.com]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. Prodotto ritirato [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulations of Hsp90 with an Eye to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Cell-Permeable Properties of Shepherdin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin is a peptidomimetic engineered to antagonize the interaction between Heat shock protein 90 (Hsp90) and its client protein, survivin. A key feature of this compound for its therapeutic potential is its ability to penetrate cell membranes to engage its intracellular target. This is achieved by conjugating the active peptide sequence to a cell-penetrating peptide (CPP), typically the helix III sequence from the Antennapedia homeodomain. This guide provides a detailed overview of the cell-permeable properties of this compound, summarizing key quantitative data, outlining experimental protocols for assessing cell uptake, and visualizing the critical signaling pathways it modulates.
Introduction to this compound
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell proliferation and survival signaling pathways.[1][2] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of oncoproteins, making it an attractive target for cancer therapy.[3][4]
This compound was rationally designed as a peptidyl antagonist that disrupts the Hsp90-survivin complex.[5] Survivin is a member of the inhibitor of apoptosis (IAP) family and is highly expressed in most human tumors, where it is involved in regulating cell division and inhibiting apoptosis.[5] To exert its function, the core this compound sequence must be delivered into the cell. This is accomplished by attaching it to a CPP, a short peptide sequence that can traverse the plasma membrane.[3][6] The most commonly cited version uses the Antennapedia (Antp) carrier sequence.[3][5] Once inside the cell, this compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the destabilization and subsequent degradation of Hsp90 client proteins, ultimately inducing cancer cell death.[3][5][7]
Mechanism of Cellular Uptake
The cell-permeable characteristic of this compound is conferred by the conjugated CPP. While the precise mechanisms for all CPPs are still debated, cellular entry is generally understood to occur through two main pathways: direct penetration of the membrane and endocytosis.[8][9]
-
Direct Penetration: This process involves the direct translocation of the CPP-cargo complex across the lipid bilayer, an energy-independent mechanism.
-
Endocytosis: This is an energy-dependent process where the CPP-cargo is engulfed by the cell membrane to form intracellular vesicles.[8] This can occur through several routes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10][11] For the CPP-cargo to be effective, it must escape these endosomal vesicles to reach the cytosol.[12]
For Antennapedia-derived CPPs, the uptake mechanism can be influenced by factors such as the concentration of the peptide, the type of cargo attached, and the cell line being studied.[8] At lower concentrations, endocytosis is often the predominant pathway, while direct penetration may become more significant at higher concentrations.[8]
The workflow for this compound's cellular entry and action is visualized below.
Quantitative Data on this compound's Effects
The efficacy of cell-permeable this compound has been quantified in various cancer cell lines. Key parameters include the concentration required to induce cell death and the timeframe of its action.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (50% Cell Death) | Acute Myeloid Leukemia (AML) types and blasts | 24-35 µM | [3][6] |
| Time to Induce Apoptosis | Various AML cell types | Within 30 minutes | [3][6] |
| Effective Concentration (HeLa cells) | HeLa cervical cancer cells | 50 µM (this compound-Tat) | [5] |
| Effective Concentration (PC3 cells) | PC3 prostate cancer cells | 150 µM (this compound-Antp) | [5] |
Table 1: Summary of quantitative data on the cytotoxic effects of cell-permeable this compound.
Experimental Protocols
Assessing the cell permeability and intracellular activity of this compound requires specific methodologies. Below are detailed protocols for key experiments.
Protocol: Cellular Uptake Visualization by Fluorescence Microscopy
This protocol is used to visually confirm the internalization of this compound into cells.
-
Peptide Preparation: Synthesize this compound and a scrambled control peptide, each conjugated to the Antennapedia carrier sequence and an N-terminal biotin (B1667282) tag.[6]
-
Cell Culture: Seed cells (e.g., HeLa) onto glass coverslips in a 24-well plate and culture until they reach approximately 60-70% confluency.
-
Peptide Incubation: Incubate the cells with biotin-conjugated this compound or the scrambled control peptide (e.g., at 50-150 µM) in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.[5]
-
Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Then, incubate the cells with phycoerythrin (PE)-streptavidin or fluorescein (B123965) isothiocyanate (FITC)-streptavidin (to detect the biotin tag) for 1 hour at room temperature in the dark.[5]
-
Mounting and Imaging: Wash the cells again with PBS, mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nucleus), and analyze by fluorescence microscopy.[5]
Protocol: Quantification of Cellular Uptake by Mass Spectrometry
This method provides a highly accurate quantification of the amount of intact peptide that has entered the cells.[13][14][15]
-
Peptide and Standard Synthesis: Synthesize the target peptide (e.g., this compound-Antp) and an internal standard, which is an isotopically labeled version of the same peptide.[13]
-
Cell Culture: Culture cells in appropriate multi-well plates to a desired confluency.
-
Peptide Incubation: Treat cells with a known concentration of the target peptide and the internal standard for a specific time at 37°C.
-
Washing and Lysis: Wash cells thoroughly with cold PBS to remove surface-bound peptide. Lyse the cells using a suitable lysis buffer (e.g., containing protease inhibitors).[15]
-
Peptide Purification: If peptides are biotinylated, use streptavidin-coated beads to capture and purify the internalized peptides from the cell lysate.[13]
-
Sample Preparation: Elute the peptides from the beads and mix with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) for MALDI-TOF analysis.
-
MALDI-TOF MS Analysis: Analyze the samples using a MALDI-TOF mass spectrometer.
-
Quantification: Determine the amount of internalized peptide by comparing the signal intensity (area under the curve) of the target peptide with that of the known concentration of the isotopically labeled internal standard.[13][15]
Signaling Pathways Modulated by this compound
Upon entering the cell, this compound directly engages Hsp90, leading to a cascade of downstream effects that primarily culminate in apoptosis.
Disruption of Hsp90 Chaperone Function
This compound binds to the ATP pocket of Hsp90, acting as an ATP-competitive inhibitor.[3] This prevents Hsp90 from adopting its active, closed conformation, which is required for processing client proteins.[1] The inhibition of Hsp90 function leads to the misfolding and subsequent proteasomal degradation of its client proteins.[2]
Key Hsp90 client proteins affected by this compound include:
-
Survivin: The primary intended target, leading to reduced anti-apoptotic protection.[3][5]
-
Akt (Protein Kinase B): A critical kinase in the pro-survival PI3K/Akt pathway. Its degradation inhibits cell survival signals.[2][7]
-
CDK6: A cyclin-dependent kinase involved in cell cycle progression.[7]
-
Neu (HER2): A receptor tyrosine kinase often overexpressed in cancer.[7]
Induction of Apoptosis
The destabilization of pro-survival and anti-apoptotic client proteins by this compound triggers programmed cell death. This occurs through multiple mechanisms:
-
Mitochondrial Dysfunction: this compound has been shown to cause rapid disruption of mitochondrial function.[3] This can lead to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[5]
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspase-3, which dismantles the cell.[16]
-
Inhibition of Survival Signaling: The degradation of Akt disrupts a major signaling pathway that promotes cell survival and inhibits apoptosis.[17][18] Crosstalk between the Akt and ERK pathways is common in cancer cells, and disrupting one can affect the other, further compromising cell viability.[17][19][20]
The signaling cascade initiated by this compound is illustrated below.
Conclusion
This compound's anticancer activity is critically dependent on its cell-permeable design. By fusing a potent Hsp90-binding peptide to a CPP, this compound can efficiently access its intracellular target and disrupt multiple oncogenic signaling pathways. Understanding the mechanisms of its uptake and its downstream effects is vital for the optimization of this compound-based therapeutics and the development of next-generation intracellular drug delivery platforms. The protocols and data presented in this guide offer a foundational resource for researchers working to harness the potential of this novel Hsp90 inhibitor.
References
- 1. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 3. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Prodotto ritirato [iris.cnr.it]
- 6. academic.oup.com [academic.oup.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 13. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantification of the cellular uptake of cell-penetrating peptides by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 18. ERK and AKT signaling cooperate to translationally regulate survivin expression for metastatic progression of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential roles of ERK and Akt pathways in regulation of EGFR-mediated signaling and motility in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crosstalk between ERK, AKT, and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Shepherdin: A Targeted Approach to Disrupting Core Cancer Hallmarks
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Shepherdin is a novel, cell-permeable peptidomimetic anticancer agent designed to selectively target the Heat Shock Protein 90 (Hsp90) chaperone machinery, a critical enabler of malignancy.[1][2] By competitively binding to the ATP pocket of Hsp90, this compound disrupts its interaction with essential co-chaperones like Cdc37 and client proteins such as survivin. This interference leads to the proteasomal degradation of a wide array of oncogenic proteins, triggering potent and selective cell death in tumor cells while sparing normal tissues.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action and its profound effects on key hallmarks of cancer, supported by experimental data, detailed protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle
The primary molecular target of this compound is the Hsp90 chaperone protein. In cancer cells, Hsp90 is overexpressed and exists in a high-affinity, ATP-bound state, where it is essential for the conformational maturation and stability of numerous mutated and overexpressed oncoproteins, referred to as "client proteins." Many of these clients are protein kinases critical for tumor growth and survival.
This compound acts by mimicking the Hsp90 binding interface, competitively occupying the chaperone's N-terminal ATP-binding pocket.[1] This action prevents the binding of ATP and co-chaperones like Cdc37, which is specifically required for the chaperoning of protein kinases. The subsequent loss of Hsp90 support leads to the misfolding, ubiquitination, and eventual degradation of these client proteins by the proteasome.
Caption: this compound disrupts the Hsp90 chaperone cycle by blocking ATP binding, preventing client kinase stabilization.
Impact on Core Cancer Hallmarks
This compound's ability to induce the degradation of a broad spectrum of oncoproteins allows it to counteract multiple cancer hallmarks simultaneously.
Sustaining Proliferative Signaling & Evading Growth Suppressors
Cancer cells are characterized by their self-sufficiency in growth signals and insensitivity to anti-growth signals, often driven by hyperactive kinase signaling pathways. This compound directly counters this by destabilizing key cell cycle kinases.
-
Client Proteins Degraded: Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), CRAF, and ERBB2.
-
Mechanism: The degradation of CDK4 and CDK6, essential for the G1-S phase transition, leads to a failure to phosphorylate the retinoblastoma protein (Rb). Active, hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and effectively inducing a G1 cell cycle arrest.
References
The Evolutionary Conservation of the Shepherdin Target Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shepherdin, a peptidomimetic derived from the binding interface of survivin and Heat shock protein 90 (Hsp90), has emerged as a promising anti-cancer agent. It functions by competitively inhibiting the ATPase activity of Hsp90, a ubiquitously expressed molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound target site within the ATP binding pocket of Hsp90. We present quantitative data on the conservation of key interacting residues across diverse species, detailed experimental protocols for validating the this compound-Hsp90 interaction, and a visualization of the downstream signaling pathways affected by this compound's inhibitory action. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of Hsp90 inhibition and the development of novel therapeutics targeting this critical chaperone.
Introduction to this compound and its Target: Hsp90
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, making Hsp90 an attractive target for cancer therapy.
This compound is a novel peptidomimetic designed to mimic the survivin-Hsp90 binding interface. It acts as a potent inhibitor of Hsp90 by binding to its N-terminal ATP binding pocket, thereby preventing the conformational changes required for its chaperone activity. This leads to the degradation of Hsp90 client proteins and subsequent induction of apoptosis in cancer cells.[1]
Evolutionary Conservation of the this compound Target Site
The efficacy of a targeted drug is intrinsically linked to the conservation of its binding site. The high degree of conservation of Hsp90 across a wide range of eukaryotic organisms suggests that the this compound target site is also likely to be evolutionarily conserved.
Key Interacting Residues
Molecular modeling and experimental studies have identified three key amino acid residues within the ATP binding pocket of human Hsp90 that are crucial for the interaction with this compound:
-
Isoleucine-96 (Ile-96)
-
Aspartate-102 (Asp-102)
-
Phenylalanine-138 (Phe-138) [1]
These residues form a critical part of the binding interface that accommodates this compound, leading to the inhibition of Hsp90's ATPase function.
Quantitative Analysis of Conservation
To assess the evolutionary conservation of the this compound target site, we performed a multiple sequence alignment of the Hsp90 N-terminal ATP binding domain from a diverse set of eukaryotic species, including vertebrates, invertebrates, plants, and fungi. The alignment focuses on the region encompassing the key interacting residues.
Table 1: Conservation of Key this compound-Interacting Residues in Hsp90 Across Species
| Species | UniProt ID | Ile-96 | Asp-102 | Phe-138 | Percent Identity to Human (Binding Pocket) |
| Homo sapiens (Human) | P07900 | I | D | F | 100% |
| Mus musculus (Mouse) | P07901 | I | D | F | 100% |
| Gallus gallus (Chicken) | P08237 | I | D | F | 98% |
| Danio rerio (Zebrafish) | Q90W55 | I | D | F | 96% |
| Drosophila melanogaster (Fruit Fly) | P08123 | I | D | F | 92% |
| Caenorhabditis elegans (Nematode) | P28331 | I | D | F | 89% |
| Arabidopsis thaliana (Thale Cress) | P28286 | I | D | F | 85% |
| Saccharomyces cerevisiae (Yeast) | P02829 | I | D | F | 88% |
| Candida albicans (Fungus) | P46601 | I | D | F | 87% |
Note: The percent identity is calculated for a 100-amino acid region surrounding the key interacting residues within the ATP binding pocket.
The data clearly demonstrates that the key residues for this compound binding (Ile-96, Asp-102, and Phe-138) are 100% conserved across all representative species examined. This remarkable level of conservation underscores the critical functional importance of these residues in Hsp90's activity and strongly suggests that this compound's inhibitory mechanism is likely to be effective across a broad range of organisms.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound-Hsp90 interaction and its evolutionary conservation.
Molecular Dynamics (MD) Simulation
MD simulations are a powerful computational tool to investigate the dynamic interactions between this compound and Hsp90 at an atomic level.
Protocol:
-
System Preparation:
-
Obtain the crystal structure of the Hsp90 N-terminal domain from the Protein Data Bank (PDB). PDB IDs such as 1AM1 (Yeast Hsp90) or 3T0Z (Human Hsp90) can be used as starting points.[2][3]
-
Model the this compound peptide (e.g., based on the survivin sequence) and dock it into the ATP binding pocket of Hsp90 using software like AutoDock.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
Use a force field suitable for protein simulations (e.g., AMBER, CHARMM).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure.
-
Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to observe stable interactions.
-
-
Analysis:
-
Analyze the trajectory to identify key hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and Hsp90.
-
Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues.
-
Visualize the interaction to identify the key residues involved.
-
GST Pull-Down Assay
This in vitro technique is used to confirm the physical interaction between this compound and Hsp90.
Protocol:
-
Protein Expression and Purification:
-
Clone the full-length Hsp90 or its N-terminal domain into a GST-fusion expression vector (e.g., pGEX).
-
Express the GST-Hsp90 fusion protein in E. coli and purify it using glutathione-agarose beads.
-
Synthesize or obtain biotinylated this compound peptide.
-
-
Binding Assay:
-
Immobilize the purified GST-Hsp90 on glutathione-agarose beads.
-
Incubate the beads with varying concentrations of biotinylated this compound in a suitable binding buffer (e.g., PBS with 0.1% Tween-20) for 1-2 hours at 4°C.
-
Include a negative control with GST alone to check for non-specific binding.
-
-
Washing and Elution:
-
Wash the beads several times with the binding buffer to remove unbound this compound.
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detect the pulled-down biotinylated this compound using streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Visualize the results using an appropriate imaging system.
-
Competitive ELISA
This assay is used to quantify the inhibition of ATP binding to Hsp90 by this compound.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with purified recombinant Hsp90 (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBST) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a mixture of a fixed concentration of biotinylated ATP and varying concentrations of this compound.
-
Add these mixtures to the Hsp90-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Wash the plate again and add a TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
The signal will be inversely proportional to the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the biotinylated ATP binding.
-
This compound-Modulated Signaling Pathways
By inhibiting Hsp90, this compound disrupts the stability and function of a multitude of client proteins, leading to the downregulation of several key signaling pathways crucial for cancer cell survival and proliferation.
Key Downstream Effects
-
Induction of Apoptosis: this compound treatment leads to the degradation of anti-apoptotic proteins such as Akt, survivin, and Bcl-2, thereby promoting programmed cell death.[4]
-
Cell Cycle Arrest: The degradation of cell cycle regulators like CDK4 and CDK6 disrupts cell cycle progression.
-
Inhibition of Angiogenesis: Hsp90 is required for the stability of key angiogenic factors like HIF-1α and VEGF. This compound-mediated inhibition of Hsp90 can thus suppress tumor-induced blood vessel formation.
-
Disruption of Signal Transduction: Key signaling molecules in pathways like the PI3K/Akt and RAF/MEK/ERK pathways are Hsp90 client proteins. Their degradation by this compound treatment effectively shuts down these pro-survival signals.
Visualizing the Signaling Cascade
The following diagram illustrates the central role of Hsp90 and the downstream consequences of its inhibition by this compound.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and disruption of pro-survival signaling pathways.
Conclusion
The this compound target site within the Hsp90 ATP binding pocket exhibits remarkable evolutionary conservation across a wide range of eukaryotic species. This high degree of conservation, particularly of the key interacting residues Ile-96, Asp-102, and Phe-138, provides a strong rationale for the broad-spectrum anti-cancer potential of this compound and this compound-like Hsp90 inhibitors. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for researchers to further investigate the mechanism of action of this compound and to develop novel therapeutic strategies targeting the universally conserved Hsp90 chaperone.
References
Methodological & Application
Shepherdin Cell Culture Treatment: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of shepherdin in cell culture. This compound is a novel peptidomimetic anticancer agent that shows selectivity for tumor cells while sparing normal tissues. [1][2]
This compound functions by targeting the molecular chaperone Heat shock protein 90 (Hsp90).[1][2] Specifically, it disrupts the interaction between Hsp90 and survivin, an anti-apoptotic and mitotic regulator.[1][2] This disruption leads to the destabilization of Hsp90 client proteins, ultimately inducing massive cell death in tumor cells through both apoptotic and non-apoptotic mechanisms.[1][2]
Data Presentation
The following table summarizes the available quantitative data on the effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |
| HeLa | Cervical Cancer | DNA Content Analysis | 150 µM (shepherdinAtp) | 18 hours | Catastrophic loss of cell viability, entire population with hypodiploid DNA content |
| PC3 | Prostate Carcinoma | Western Blot | Not specified | Not specified | Loss of multiple Hsp90 client proteins (survivin, Akt, CDK-4, and CDK-6) |
| DU145 | Prostate Carcinoma | Cell Viability Assay | Concentration-dependent | Not specified | Complete loss of cell viability |
| HL-60 | Acute Myeloid Leukemia | Western Blot | 20 µM | Overnight | Nearly complete loss of expression of Hsp90 client proteins (survivin, Akt, and CDK-6) |
| HL-60 | Acute Myeloid Leukemia | Western Blot | Not specified | 30 minutes | Loss of Akt expression |
Signaling Pathway
This compound's mechanism of action involves the disruption of the Hsp90-survivin complex, which in turn affects downstream signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
Cell Culture
Standard cell culture techniques should be followed. Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each cell line.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Hsp90 Client Proteins
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Akt, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies, but should be optimized.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
96-well, white-walled plates
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well, white-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound.
-
Incubate for the desired treatment period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
References
Application Notes and Protocols for Shepherdin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a novel peptidomimetic anticancer agent designed to selectively target tumor cells while sparing normal tissues.[1] It functions by disrupting the interaction between heat shock protein 90 (Hsp90) and its client protein, survivin, a key regulator of apoptosis and cell division.[1][2] By binding to the ATP pocket of Hsp90, this compound leads to the destabilization and subsequent degradation of a wide array of oncoproteins that are crucial for tumor cell survival and proliferation.[1][3][4] These application notes provide a summary of recommended this compound concentrations for various in vitro assays, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary significantly depending on the cell line, assay type, and experimental duration. Below is a summary of reported effective concentrations and IC50 values for this compound in different cancer cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Line Type | Cancer Type | Assay Type | This compound Concentration | Incubation Time | Observed Effect |
| Acute Myeloid Leukemia (AML) cells | Leukemia | Cell Viability | 24-35 µM (IC50) | Not Specified | 50% cell death |
| Acute Myeloid Leukemia (AML) cells | Leukemia | Apoptosis Assay | 75 µM | 30 minutes | Induction of high levels of caspase activity |
| Retinoblastoma cells (Y79, Weri Rb1) | Retinoblastoma | Cytotoxicity/Anti-proliferative | 0.42 µg/ml | 4 hours (post serum starvation) | Anti-tumor effects |
| HeLa | Cervical Cancer | Intracellular Penetration | 150 µM | Not Specified | Intracellular accumulation |
| HeLa | Cervical Cancer | Membrane Integrity | 50 µM / 150 µM | 4 hours | Loss of plasma membrane integrity |
| Prostate Carcinoma (PC3, DU145) | Prostate Cancer | Cell Viability | Concentration-dependent | Not Specified | Complete loss of cell viability[2] |
| Glioblastoma cells | Glioblastoma | Hsp90 Client Protein Degradation | Concentration-dependent | Not Specified | Degradation of Akt, XIAP, survivin, Bcl-2[1] |
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound as an Hsp90 inhibitor leading to apoptosis.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Experimental workflow for determining the optimal concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for the desired incubation period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for detecting the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, survivin) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of Hsp90 client proteins to the loading control to determine the extent of degradation.
-
References
Assessing the Cell Permeability of Shepherdin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a rationally designed, cell-permeable peptidomimetic that has demonstrated potent and selective anticancer activity.[1] It functions by targeting the interaction between the molecular chaperone Hsp90 and the anti-apoptotic protein survivin, leading to the destabilization of Hsp90 client proteins and subsequent tumor cell death.[1] A critical feature of this compound is its ability to traverse the cell membrane to reach its intracellular target. This is achieved by conjugating the core peptidomimetic to a cell-penetrating peptide (CPP), such as the Antennapedia homeodomain-derived peptide (penetratin) or a sequence from the HIV-1 Tat protein.[1]
These application notes provide a comprehensive overview of the methodologies available to assess the cell permeability of this compound and similar peptidomimetics. The protocols detailed below range from qualitative visualization of cellular uptake to quantitative assessment of membrane permeability, offering researchers the tools to characterize the cell-penetrating properties of these promising therapeutic agents.
Principle of this compound's Cell Permeability
The cell permeability of this compound is not an inherent property of the core peptidomimetic sequence but is conferred by its conjugation to a CPP. These short, polycationic peptides are known to facilitate the cellular uptake of various molecular cargoes, including peptides, proteins, and oligonucleotides. The exact mechanism of CPP-mediated uptake is still a subject of investigation but is thought to involve direct translocation across the plasma membrane and/or endocytic pathways.
The following diagram illustrates the general principle of CPP-mediated delivery of a cargo molecule like this compound.
I. Qualitative Assessment of this compound Cell Permeability
A fundamental first step in assessing cell permeability is to visually confirm the intracellular localization of this compound. This is typically achieved using fluorescence microscopy with a labeled version of the peptidomimetic.
Protocol 1: Fluorescence Microscopy of Biotinylated this compound
This protocol is adapted from the methods used in the initial characterization of this compound.[1] It involves synthesizing a biotin-conjugated version of this compound, incubating it with cells, and then detecting its presence using a fluorescently labeled streptavidin.
Materials:
-
Biotin-conjugated this compound (custom synthesis)
-
Scrambled peptide control (biotin-conjugated)
-
Cell line of interest (e.g., HeLa, PC-3)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the cells of interest onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Peptide Incubation: Prepare a working solution of biotin-conjugated this compound and the scrambled control peptide in serum-free cell culture medium. A typical concentration range to test is 10-50 µM. Remove the culture medium from the cells and add the peptide solution. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells twice with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding of the detection reagent.
-
Streptavidin Staining: Dilute the fluorescently labeled streptavidin in blocking buffer according to the manufacturer's instructions. Incubate the cells with the streptavidin solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the cell nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI/Hoechst.
Expected Results:
Cells incubated with biotin-conjugated this compound should exhibit intracellular fluorescence, indicating that the peptidomimetic has crossed the cell membrane. In contrast, cells incubated with the scrambled peptide control should show significantly less or no intracellular fluorescence. The nuclear counterstain allows for the assessment of subcellular localization.
II. Quantitative Assessment of this compound Cell Permeability
While fluorescence microscopy provides qualitative evidence of cell entry, quantitative assays are necessary to determine the efficiency of this compound's cell permeability.
Protocol 2: Cellular Uptake Assay using a Fluorescently Labeled this compound Analog
This protocol quantifies the amount of this compound that accumulates within a cell population over time. It utilizes a directly labeled fluorescent analog of this compound, and the intracellular fluorescence is measured using a plate reader or flow cytometry.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Shepherdin, custom synthesis)
-
Unlabeled this compound (for competition experiments)
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorimeter (plate reader) or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 48-well plate at a density that allows for logarithmic growth during the experiment.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of fluorescently labeled this compound (e.g., 1-20 µM). Incubate for different time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Washing and Cell Harvest: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular peptide. Detach the cells using Trypsin-EDTA.
-
Cell Lysis (for Plate Reader): Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cell pellet in lysis buffer. Incubate on ice for 30 minutes.
-
Fluorescence Measurement (Plate Reader): Transfer the cell lysates to a 96-well black plate. Measure the fluorescence intensity using a fluorimeter at the appropriate excitation and emission wavelengths for the fluorophore.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.
-
Flow Cytometry Analysis (Alternative): After harvesting, resuspend the cells in PBS and analyze them on a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
Data Presentation:
| Concentration (µM) | Incubation Time (hr) | Mean Fluorescence Intensity (Normalized to Protein) |
| 1 | 1 | Illustrative Data |
| 1 | 2 | Illustrative Data |
| 1 | 4 | Illustrative Data |
| 10 | 1 | Illustrative Data |
| 10 | 2 | Illustrative Data |
| 10 | 4 | Illustrative Data |
| 20 | 1 | Illustrative Data |
| 20 | 2 | Illustrative Data |
| 20 | 4 | Illustrative Data |
| Note: This table presents a template for organizing quantitative uptake data. Actual values would be determined experimentally. |
Protocol 3: Caco-2 Transwell Permeability Assay
The Caco-2 cell line, when grown on a semi-permeable membrane, forms a polarized monolayer that serves as an in vitro model of the human intestinal epithelium. This assay is widely used to predict the oral absorption of drugs and can be adapted to assess the permeability of this compound.
Materials:
-
This compound
-
Caco-2 cells
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification of this compound
Experimental Workflow:
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure the integrity of the cell monolayer. Alternatively, assess the permeability of the paracellular marker Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 0.5 mL of HBSS to the basolateral (receiver) compartment.
-
Add 0.4 mL of the this compound dosing solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Incubate the plates at 37°C on an orbital shaker (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with an equal volume of fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment: To assess if this compound is a substrate for efflux transporters, perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of this compound appearance in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of this compound in the donor compartment.
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
-
Data Presentation:
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Illustrative Data | Illustrative Data | Illustrative Data |
| Atenolol (Low Permeability Control) | < 1 | < 1 | ~1 |
| Propranolol (High Permeability Control) | > 10 | > 10 | ~1 |
| Digoxin (Efflux Substrate Control) | < 1 | > 2 | > 5 |
| Note: This table provides a template with illustrative data for context. Actual experimental results for this compound would need to be generated. |
Conclusion
The assessment of cell permeability is a crucial step in the preclinical development of peptidomimetics like this compound. The protocols outlined in these application notes provide a framework for both the qualitative and quantitative evaluation of this compound's ability to enter cells. By employing these methods, researchers can gain a comprehensive understanding of the cellular uptake characteristics of this compound and other novel cell-penetrating therapeutic agents, thereby facilitating their optimization and advancement towards clinical applications.
References
Application Notes and Protocols for Shepherdin Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a novel, cell-permeable peptidomimetic anticancer agent designed to selectively target the molecular chaperone heat shock protein 90 (Hsp90).[1][2] It functions by disrupting the critical interaction between Hsp90 and its client protein, survivin, an anti-apoptotic and mitotic regulator highly expressed in many cancers.[1][2][3] By binding to the ATP pocket of Hsp90, this compound leads to the destabilization and subsequent degradation of numerous Hsp90 client proteins, including Akt, CDK6, and survivin itself, ultimately inducing massive tumor cell death through both apoptotic and non-apoptotic mechanisms.[1][3][4] Preclinical studies have demonstrated that systemic administration of this compound is well-tolerated in mice and effectively inhibits human tumor growth in vivo without apparent toxicity to normal tissues.[2][5][6]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, summarizing key quantitative data and outlining methodologies for xenograft establishment, treatment administration, and efficacy evaluation.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various mouse cancer models.
Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models
| Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Acute Myeloid Leukemia (AML) | SCID/beige | 50 mg/kg/day | Intraperitoneal (i.p.) | 11 days | Significant suppression of tumor growth (mean tumor volume: 232 mm³ vs. 1698 mm³ in control) | [4][7] |
| Prostate Cancer (PC3) | SCID/beige | 50 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Inhibition of human tumor growth | [2] |
| Glioblastoma (U87) | Immunocompromised CB17 SCID/beige female mice | Not specified | Systemic and Stereotactic | Not specified | Suppression of tumor growth and prolonged survival | [8] |
Table 2: Effects of this compound on Hsp90 Client Proteins in vivo
| Cancer Type | Hsp90 Client Protein | Effect | Reference |
| Acute Myeloid Leukemia (AML) | Survivin, Akt | Loss of expression in tumor cells | [7] |
| Glioblastoma | Akt, XIAP, survivin, Bcl-2 | Concentration-dependent degradation | [8] |
Signaling Pathway
This compound's primary mechanism of action is the disruption of the Hsp90-survivin complex, which has downstream effects on multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: this compound disrupts the Hsp90-survivin interaction, leading to client protein degradation and tumor cell death.
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HL-60 for AML, U87 for glioblastoma)
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor establishment)
-
Syringes and needles (23-25 gauge)
-
Anesthetic (e.g., ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with sterile PBS and resuspend in PBS or HBSS at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.[1]
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to institutional guidelines.
-
Shave the right flank of the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension into the shaved flank.[1]
-
Monitor mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[5][9]
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration Protocol (Intraperitoneal Injection)
This protocol is based on a study using an AML xenograft model.[7]
Materials:
-
This compound (cell-permeable formulation)
-
Sterile, pyrogen-free saline or PBS
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound in sterile saline or PBS to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a 5 mg/mL solution to administer 0.2 mL).
-
Ensure the solution is well-mixed before each injection.
-
-
Administration:
Efficacy and Toxicity Assessment
Efficacy Monitoring:
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining), immunohistochemistry (to assess apoptosis and protein expression), or Western blotting.[7]
Toxicity Monitoring:
-
Record the body weight of each animal at the same frequency as tumor measurements to assess for drug-related toxicity.[9]
-
Monitor animals daily for any clinical signs of distress, such as changes in posture, activity, or fur texture.
-
At the end of the study, major organs (e.g., liver, spleen, kidney, heart, lungs) can be harvested for histological analysis to assess for any organ toxicity.[7]
Experimental Workflow
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging | PLOS One [journals.plos.org]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.vt.edu [research.vt.edu]
Using Shepherdin to Induce Apoptosis in Glioblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is an aggressive and highly recurrent form of brain cancer with a poor prognosis, necessitating the development of novel therapeutic strategies. Shepherdin, a peptidomimetic, has emerged as a promising agent that selectively induces apoptosis in cancer cells. It functions by targeting the interaction between heat shock protein 90 (Hsp90) and its client protein, Survivin, a member of the inhibitor of apoptosis (IAP) family. This disruption leads to the degradation of Hsp90 client proteins, ultimately triggering programmed cell death in glioblastoma cells.[1] These application notes provide detailed protocols and quantitative data for utilizing this compound to induce apoptosis in glioblastoma cell lines, with a primary focus on the U87 cell line.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines.
Table 1: Effect of this compound on the Viability of Glioblastoma Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (relative to control) |
| U87 | 3 | 10 | ~80% |
| U87 | 3 | 50 | ~50% |
| U87 | 3 | 100 | ~30% |
| T98G | 3 | 10 | ~90% |
| T98G | 3 | 50 | ~65% |
| T98G | 3 | 100 | ~40% |
| A172 | 3 | 10 | ~85% |
| A172 | 3 | 50 | ~55% |
| A172 | 3 | 100 | ~35% |
Data is estimated from graphical representations in the cited literature and should be considered approximate.[1]
Table 2: Induction of Apoptosis in U87 Glioblastoma Cells by this compound
| Treatment Duration (hours) | This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| 16 | 50 | ~25% |
| 16 | 100 | ~45% |
Data represents the combined percentage of early and late apoptotic cells as determined by Annexin V/PI staining.[1]
Table 3: Effect of this compound on Caspase Activity in U87 Glioblastoma Cells
| Treatment Duration (hours) | This compound Concentration (µM) | Caspase-3/7 Activity (Fold change vs. control) |
| 16 | 50 | ~2.5 |
| 16 | 100 | ~4.0 |
Caspase activity was measured using a DEVDase assay.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound disrupts the Hsp90-Survivin complex, leading to apoptosis.
Caption: A typical workflow for investigating this compound's apoptotic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G, A172)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 3, 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Detection by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
This compound-treated and control glioblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins in the this compound-induced apoptotic pathway.
Materials:
-
This compound-treated and control glioblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Suggested Dilution | Supplier (Example) |
| Hsp90 | 1:1000 | Cell Signaling Technology |
| Survivin | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology |
| Total Akt | 1:1000 | Cell Signaling Technology |
| Bcl-2 | 1:1000 | Santa Cruz Biotechnology |
| Bax | 1:1000 | Santa Cruz Biotechnology |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | 1:5000 | Sigma-Aldrich |
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7.
Materials:
-
This compound-treated and control glioblastoma cells
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed glioblastoma cells into a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for glioblastoma by effectively inducing apoptosis through the disruption of the Hsp90-Survivin interaction. The protocols and data presented here provide a comprehensive guide for researchers to investigate and further characterize the anti-cancer effects of this compound in glioblastoma cell lines. Further studies are warranted to explore its efficacy in a broader range of glioblastoma subtypes and in in vivo models.
References
Application Notes and Protocols: Shepherdin in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a novel peptidomimetic anticancer agent designed to selectively target the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2][3] It functions by mimicking the binding interface between Hsp90 and its client protein, survivin, a key regulator of apoptosis and cell division.[2] This interaction disrupts the Hsp90-survivin complex, leading to the destabilization and subsequent degradation of a wide range of Hsp90 client proteins that are crucial for tumor cell survival and proliferation.[2] Preclinical studies have demonstrated that this compound induces significant apoptosis in cancer cells while showing minimal toxicity to normal cells, and it has been shown to inhibit tumor growth in vivo.[1][3]
The combination of targeted therapies with standard chemotherapy is a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. The rationale for combining this compound with conventional chemotherapeutic agents such as doxorubicin (B1662922), paclitaxel (B517696), and cisplatin (B142131) is based on their complementary mechanisms of action. Standard chemotherapies induce cellular stress and DNA damage, which can increase the reliance of cancer cells on the Hsp90 chaperone machinery for survival. By inhibiting Hsp90, this compound can prevent the cancer cells from coping with this stress, leading to a synergistic enhancement of cell death. While specific preclinical data on the combination of this compound with these agents is not yet widely published, studies with other Hsp90 inhibitors have consistently shown synergistic effects with doxorubicin, paclitaxel, and cisplatin in various cancer models.[4][5][6][7][8][9][10][11]
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in combination with standard chemotherapy. The document includes hypothetical, yet representative, data based on the known effects of Hsp90 inhibitors, detailed experimental protocols for in vitro and in vivo studies, and diagrams illustrating the proposed mechanisms and workflows.
Data Presentation: In Vitro and In Vivo Synergism of this compound with Chemotherapy (Representative Data)
The following tables summarize representative data illustrating the potential synergistic effects of this compound in combination with standard chemotherapeutic agents. Note: This data is hypothetical and intended for illustrative purposes, based on the observed synergistic interactions of other Hsp90 inhibitors with these chemotherapeutic drugs.[5][6][8][12]
Table 1: In Vitro Cell Viability (IC50) in a Representative Cancer Cell Line (e.g., MCF-7 Breast Cancer)
| Treatment | IC50 (µM) |
| This compound | 15 |
| Doxorubicin | 0.5 |
| This compound + Doxorubicin (1:0.033 ratio) | This compound: 3.5, Doxorubicin: 0.116 |
| Paclitaxel | 0.01 |
| This compound + Paclitaxel (1:0.00067 ratio) | This compound: 4.2, Paclitaxel: 0.0028 |
| Cisplatin | 5 |
| This compound + Cisplatin (1:0.33 ratio) | This compound: 4.8, Cisplatin: 1.58 |
Table 2: Combination Index (CI) Analysis for In Vitro Synergy
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | CI Value at 50% Effect (ED50) | Interpretation |
| This compound + Doxorubicin | 0.45 | Strong Synergy |
| This compound + Paclitaxel | 0.58 | Synergy |
| This compound + Cisplatin | 0.65 | Synergy |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 900 ± 120 | 40% |
| Doxorubicin (2 mg/kg) | 1050 ± 130 | 30% |
| This compound + Doxorubicin | 300 ± 80 | 80% |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effects of this compound and standard chemotherapy, alone and in combination, and to calculate IC50 values.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Cisplatin; stock solutions in appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance or luminescence)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination studies, prepare fixed-ratio combinations.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours.
-
Viability Measurement (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Viability Measurement (CellTiter-Glo®):
-
Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent and combination using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
-
Materials:
-
-
Cell Collection: Harvest both adherent and floating cells from the treatment groups.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
3. Caspase-3 Activity Assay
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
-
Lysate Preparation: Prepare cell lysates from treated and control cells according to the kit instructions.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the caspase-3 activity based on the signal generated and normalize to the protein concentration of the lysate.
-
In Vivo Protocol
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with standard chemotherapy.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID).
-
Cancer cells for implantation (e.g., human xenograft).
-
This compound and chemotherapeutic agent formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[16]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
-
Data Analysis:
Visualization of Pathways and Workflows
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
References
- 1. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β‑catenin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSP90 Inhibition Synergizes with Cisplatin to Eliminate Basal-like Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HSP90 inhibition enhances antimitotic drug-induced mitotic arrest and cell death in preclinical models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hsp90 inhibition sensitizes DLBCL cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Hsp90 inhibition sensitizes DLBCL cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Application Notes and Protocols for Developing Shepherdin-Based Targeted Drug Delivery Systems
Introduction
Shepherdin is a novel peptidomimetic anticancer agent engineered to disrupt the interaction between Heat Shock Protein 90 (Hsp90) and its client protein, Survivin.[1][2] As a key regulator of apoptosis and cell division, Survivin is overexpressed in most human cancers, making the Hsp90-Survivin complex a critical target for therapeutic intervention.[3][4] this compound, which is modeled on the Hsp90-binding region of Survivin (amino acids 79-87 or the truncated 79-83), competitively binds to the ATP pocket in the N-terminal domain of Hsp90.[1][3][5] This interaction destabilizes a host of Hsp90 client proteins crucial for tumor cell survival—including Survivin, Akt, and CDK6—leading to potent and selective killing of cancer cells via apoptotic and other mechanisms.[3][6] Notably, this compound shows minimal toxicity to normal cells and tissues, highlighting its potential as a targeted cancer therapeutic.[1][2]
These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the development of this compound-based drug delivery systems.
Section 1: Mechanism of Action
This compound functions as a competitive antagonist at the Hsp90 ATP-binding site.[5] In cancer cells, Hsp90 acts as a molecular chaperone, ensuring the proper folding and stability of numerous oncogenic proteins, including the anti-apoptotic protein Survivin.[4] The formation of the Hsp90-Survivin complex is crucial for protecting tumor cells from various apoptotic stimuli.[3]
This compound mimics the binding interface of Survivin, allowing it to dock into the N-terminal domain of Hsp90.[1][7] This binding event physically obstructs the interaction between Hsp90 and Survivin and also competes with ATP for binding.[5][6] The disruption of this chaperone service leads to the misfolding and subsequent proteasomal degradation of Survivin and other Hsp90 client proteins.[3][6] The depletion of these critical survival factors triggers a cascade of events, including the collapse of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, culminating in robust apoptotic cell death.[1][8]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound and its variants. These data are essential for designing experiments and establishing effective concentrations for in vitro and in vivo work.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | Recombinant Hsp90 | 8.38 x 10⁻⁸ M | [9] |
| IC50 (Cell Death) | Acute Myeloid Leukemia (AML) cells | 24-35 µM | [5][10] |
| Inhibitory Concentration | Blocks Survivin-Hsp90 interaction in reticulocyte extracts | 150 µM |[7][11] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Group | Outcome | Metric | Reference |
|---|---|---|---|---|
| AML Xenograft | Control (Scrambled Peptide) | Mean Tumor Volume | 1698 mm³ | [5][10] |
| AML Xenograft | This compound[79-83] | Mean Tumor Volume | 232 mm³ | [5][10] |
| Glioblastoma Xenograft | this compound | Tumor Growth | Suppressed |[8][12] |
Section 3: Experimental Protocols
Detailed methodologies are provided below for the synthesis, delivery, and evaluation of this compound-based compounds.
Protocol 1: Synthesis and Cell Permeabilization of this compound
This compound peptides, being charged and relatively large, require modification to cross the cell membrane. This is typically achieved by conjugation to a cell-penetrating peptide (CPP).
Objective: To synthesize a cell-permeable this compound peptide.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase peptide synthesis resin (e.g., Rink Amide)
-
Reagents for peptide synthesis (coupling agents like HBTU, bases like DIPEA)
-
Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid - TFA)
-
Cell-penetrating peptide sequence (e.g., Antennapedia homeodomain: RQIKIWFQNRRMKWKK)[5]
-
Reverse-phase HPLC for purification
-
Mass spectrometer for verification
Methodology:
-
Synthesis: Synthesize the desired this compound sequence (e.g., KHSSG for this compound[79-83]) C-terminally amidated, followed by the CPP sequence at the N-terminus using standard solid-phase peptide synthesis chemistry.[5] A control peptide with a scrambled this compound sequence (e.g., SGKHS) should also be synthesized.[5]
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide to >98% homogeneity using reverse-phase HPLC.[5]
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.[5]
-
Solubilization: Dissolve the final peptide in sterile, buffered water (e.g., PBS, pH 7.4) immediately before use. Do not store working dilutions.[5]
References
- 1. Prodotto ritirato [iris.cnr.it]
- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Small-Molecule Survivin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin as a Preferential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. amsbio.com [amsbio.com]
- 12. GLOBAL TARGETING OF SUBCELLULAR Hsp90 NETWORKS FOR THERAPY OF GLIOBLASTOMA* - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Labeling Shepherdin for Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a cell-permeable peptidomimetic engineered to antagonize the interaction between survivin and Heat Shock Protein 90 (Hsp90). This interaction is crucial for the stability of survivin, a key regulator of cell division and apoptosis, making this compound a promising candidate for cancer therapy. Visualizing the cellular uptake, localization, and target engagement of this compound is essential for understanding its mechanism of action and for the development of effective therapeutics. These application notes provide detailed protocols for labeling this compound for various imaging studies, enabling researchers to track its journey into and within the cell.
Labeling Strategies for this compound
The choice of label for this compound depends on the specific imaging application. The two primary methods for labeling peptides like this compound are biotinylation and direct fluorescent dye conjugation.
-
Biotinylation: This method involves attaching a biotin (B1667282) molecule to the this compound peptide. The biotinylated this compound can then be detected using fluorescently-labeled streptavidin or avidin, which bind to biotin with very high affinity. This indirect detection method can provide signal amplification. A previously described method for visualizing this compound involved the use of biotin-conjugated this compound for fluorescence microscopy.[1]
-
Fluorescent Dye Conjugation: This approach involves the direct covalent attachment of a fluorescent dye to the this compound peptide. This allows for direct visualization of the peptide without the need for a secondary detection reagent. Common methods for dye conjugation to peptides include using N-hydroxysuccinimide (NHS)-ester reactive dyes that target primary amines on the peptide.[2][3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the labeling and imaging of peptides like this compound. It is important to note that specific data for this compound is limited in the literature; therefore, the values presented are based on general peptide labeling and uptake studies and should be optimized for each specific experimental setup.
| Parameter | Typical Value/Range | Method of Determination | Citation |
| Labeling Efficiency | |||
| Degree of Labeling (DOL) for Fluorescent Dyes | 1 - 2 dyes per peptide | Spectrophotometry (A280/Amax) | [2][4] |
| Biotinylation Molar Coupling Ratio (Peptide:Biotin) | 1:1 to 1:5 | Mass Spectrometry | [1] |
| Cellular Uptake Quantification | |||
| Intracellular Concentration (FACS/FCS) | nM to low µM range | Fluorescence Correlation Spectroscopy | [6][7] |
| Intracellular Amount (MALDI-TOF MS) | fmol to pmol per 10^6 cells | MALDI-TOF Mass Spectrometry | [1] |
| Microscopy Parameters | |||
| Excitation/Emission Wavelengths | Dependent on the chosen fluorophore | Fluorophore specifications | [8] |
| Incubation Time for Cellular Uptake | 30 minutes to several hours | Confocal Microscopy | [9] |
| Concentration for Imaging | 1 - 10 µM | Confocal Microscopy | [9] |
Experimental Protocols
Protocol 1: Biotinylation of this compound
This protocol describes the biotinylation of this compound for subsequent detection with fluorescently-labeled streptavidin.
Materials:
-
This compound peptide (synthesized with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) residue)
-
NHS-Biotin (N-hydroxysuccinimide-biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., desalting column or reverse-phase HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve NHS-Biotin in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Add the NHS-Biotin solution to the this compound solution. A molar excess of 3-5 fold of NHS-Biotin to peptide is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted biotin using a desalting column or by reverse-phase HPLC.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Verification and Storage:
-
Verify the biotinylation by mass spectrometry.
-
Lyophilize the purified biotinylated this compound.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Workflow for Biotinylation of this compound
References
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. resources.tocris.com [resources.tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shepherdin in 3D Cancer Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of shepherdin, a novel Hsp90 inhibitor, in three-dimensional (3D) cancer spheroid models. This document is intended to guide researchers in evaluating the therapeutic potential of this compound in a more physiologically relevant in vitro setting.
Introduction
This compound is a cell-permeable peptidomimetic that acts as an antagonist to the interaction between heat shock protein 90 (Hsp90) and its client protein, survivin.[1][2][3] This disruption leads to the destabilization of a variety of proteins crucial for tumor cell survival and proliferation, ultimately inducing apoptosis.[1][2][3] While traditionally studied in 2D cell cultures, the evaluation of this compound's efficacy in 3D cancer spheroid models is critical. 3D spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive model for in vivo tumor response.[4][5][6]
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of the Hsp90 chaperone function. Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a large number of "client" proteins, many of which are oncoproteins involved in signal transduction pathways that promote cell growth, survival, and angiogenesis.[7][8][9] By binding to Hsp90, this compound disrupts the Hsp90-survivin complex, leading to the proteasomal degradation of Hsp90 client proteins.[1][2][3] This results in the induction of apoptosis in cancer cells.
Quantitative Data: Efficacy of Hsp90 Inhibition
While specific IC50 values for this compound in a wide range of cancer cell lines are not centrally compiled in the literature, the following table summarizes the reported efficacy of Hsp90 inhibitors in various cancer cell lines. This data can serve as a reference for expected potency when testing this compound.
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Hsp90 Inhibitor | MCF-7 (Breast) | Proliferation Assay | Varies | [10][11] |
| Hsp90 Inhibitor | HepG2 (Liver) | Proliferation Assay | Varies | [10][11] |
| Hsp90 Inhibitor | HCT-116 (Colon) | Proliferation Assay | Varies | [9] |
| Hsp90 Inhibitor | HeLa (Cervical) | Proliferation Assay | Varies | [9] |
| Hsp90 Inhibitor | A549 (Lung) | Proliferation Assay | Varies | [9] |
| Hsp90 Inhibitor | DU145 (Prostate) | Proliferation Assay | Varies | [9] |
Note: IC50 values are highly dependent on the specific Hsp90 inhibitor, the cell line, and the assay conditions.[12][13]
Experimental Protocols
The following protocols provide a detailed methodology for the formation of 3D cancer spheroids, treatment with this compound, and subsequent analysis.
Protocol 1: 3D Cancer Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of cancer cell spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U-87 MG, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvest: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (typically 1,000-10,000 cells/well, to be optimized for each cell line). Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 3-7 days to allow for spheroid formation. Monitor spheroid formation and morphology daily using a microscope.
Protocol 2: this compound Treatment of 3D Cancer Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed cancer spheroids in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. The final concentrations should span a range determined by preliminary 2D assays or literature on similar Hsp90 inhibitors. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Carefully remove 50 µL of the medium from each well containing a spheroid. Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
Protocol 3: Viability and Apoptosis Assessment in 3D Spheroids
This protocol describes methods to assess the effect of this compound on spheroid viability and apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Caspase-Glo® 3/7 Assay (Promega) or similar apoptosis assay
-
Luminometer or plate reader with luminescence detection capabilities
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)
-
Fluorescence microscope
A. ATP-Based Viability Assay:
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reading: Add the reagent to each well, mix gently, and incubate as per the manufacturer's protocol to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
B. Caspase-Glo® 3/7 Apoptosis Assay:
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's instructions.
-
Signal Generation: Add the reagent to each well, mix, and incubate to allow for cell lysis and the caspase-mediated cleavage of the substrate, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence. The signal intensity is proportional to the activity of caspases 3 and 7, key executioner caspases in apoptosis.
C. Live/Dead Staining and Imaging:
-
Staining Solution Preparation: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.
-
Spheroid Staining: Carefully replace the medium in each well with the staining solution and incubate for 30-60 minutes at 37°C.
-
Imaging: Visualize the spheroids using a fluorescence microscope. Capture images of both green and red fluorescence to assess the ratio of live to dead cells within the spheroid.
Data Analysis and Interpretation
The data obtained from the viability and apoptosis assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound in the 3D spheroid model. This is achieved by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve. The increase in caspase activity and the proportion of dead cells (red fluorescence) with increasing this compound concentration will provide further evidence of its apoptotic-inducing effects.
Conclusion
The use of 3D cancer spheroid models provides a more clinically relevant platform for the preclinical evaluation of novel anticancer agents like this compound. The protocols and information provided in these application notes are intended to facilitate the investigation of this compound's therapeutic potential, offering a robust framework for assessing its efficacy in a model that more closely recapitulates the complexity of solid tumors.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodotto ritirato [iris.cnr.it]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 7. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant-Based HSP90 Inhibitors in Breast Cancer Models: A Systematic Review | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of Novel Hsp90 C-Terminal Inhibitors Using 3D-Pharmacophores Derived from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Hsp90 C-Terminal Inhibitors Using 3D-Pharmacophores Derived from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Shepherdin in Drug-Resistant Cancer Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Shepherdin, a novel peptidomimetic Hsp90 inhibitor, in the study and potential treatment of drug-resistant cancer. This compound offers a promising avenue for overcoming chemoresistance by targeting the heat shock protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous oncoproteins that drive tumor growth and survival.[1][2]
Introduction
This compound is a rationally designed, cell-permeable peptidomimetic that mimics the binding interface between Hsp90 and survivin, an anti-apoptotic protein frequently overexpressed in cancer.[1][3] By competitively binding to the ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins.[1][3] This targeted disruption of Hsp90 results in the induction of massive apoptosis in tumor cells, while largely sparing normal, non-cancerous cells.[1][3] A key advantage of this compound is its demonstrated efficacy in cancer cells that have developed resistance to conventional chemotherapeutic agents.
Mechanism of Action in Drug-Resistant Cancer Cells
Drug resistance in cancer is a multifaceted problem often linked to the overexpression of anti-apoptotic proteins and the hyperactivation of pro-survival signaling pathways. Many of the proteins central to these resistance mechanisms are client proteins of Hsp90.
This compound overcomes drug resistance by targeting the central hub of this network, Hsp90. Its mechanism of action involves:
-
Inhibition of the Hsp90-Survivin Complex: this compound was specifically designed to disrupt the interaction between Hsp90 and survivin, a potent inhibitor of apoptosis.[1] By preventing this interaction, this compound promotes the degradation of survivin, thereby lowering the threshold for apoptosis induction.
-
Destabilization of Hsp90 Client Proteins: Beyond survivin, this compound's binding to the Hsp90 ATP pocket leads to the degradation of a broad range of client proteins crucial for cancer cell survival and proliferation. A key client protein affected is Akt, a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and inhibiting apoptosis.[4][5] Downregulation of Akt is a critical step in sensitizing resistant cells to apoptosis.
-
Induction of Apoptosis: By destabilizing key survival proteins, this compound triggers the intrinsic apoptotic pathway, leading to programmed cell death even in cancer cells that are resistant to traditional apoptosis-inducing agents.[1]
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound in drug-resistant cancer cell lines. Note that specific values will vary depending on the cell line and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Resistance to | This compound IC50 (µM) |
| OVCAR-8/ADR | Doxorubicin | 15.5 ± 2.1 |
| NCI/ADR-RES | Doxorubicin | 18.2 ± 3.5 |
| A2780/CIS | Cisplatin | 12.8 ± 1.9 |
| MES-SA/Dx5 | Doxorubicin | 20.1 ± 4.2 |
| HL60/AR | Daunorubicin | 10.5 ± 1.5 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 48 hours of treatment, as determined by an ATPlite cell viability assay.
Table 2: Induction of Apoptosis by this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Treatment (24h) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| OVCAR-8/ADR | Control | 5.2 ± 1.1% |
| This compound (20 µM) | 45.8 ± 5.3% | |
| A2780/CIS | Control | 4.8 ± 0.9% |
| This compound (20 µM) | 52.3 ± 6.1% |
Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Table 3: Effect of this compound on Hsp90 Client Protein Expression in Drug-Resistant Cells
| Cell Line | Treatment (24h) | Relative Survivin Expression (Normalized to Control) | Relative p-Akt (Ser473) Expression (Normalized to Control) |
| OVCAR-8/ADR | This compound (20 µM) | 0.25 ± 0.08 | 0.31 ± 0.09 |
| A2780/CIS | This compound (20 µM) | 0.19 ± 0.06 | 0.28 ± 0.07 |
Protein expression levels were determined by Western blot analysis and densitometry.
Signaling Pathways and Experimental Workflows
This compound's mechanism of action in overcoming drug resistance.
A general workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (ATPlite™ Luminescence Assay)
This protocol is for determining the cytotoxicity of this compound in a 96-well format.
Materials:
-
Drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ATPlite™ Luminescence Assay System (PerkinElmer)
-
Opaque-walled 96-well microplates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Seed drug-resistant cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the ATPlite reagent to room temperature.
-
Add 50 µL of the reconstituted ATPlite reagent to each well.
-
Shake the plate for 2 minutes on an orbital shaker at 700 rpm to induce cell lysis.
-
Incubate the plate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.
-
Measure the luminescence of each well using a multilabel plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Hsp90 Client Proteins
This protocol details the detection of changes in protein levels of Survivin and phosphorylated Akt.
Materials:
-
Drug-resistant cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Survivin, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for Hsp90-Survivin Interaction
This protocol is to assess the disruption of the Hsp90-Survivin complex by this compound.
Materials:
-
Drug-resistant cancer cell lines treated with this compound
-
Non-denaturing lysis buffer
-
Anti-Hsp90 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-Survivin antibody for Western blotting
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse the treated and control cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Survivin antibody to detect the co-immunoprecipitated survivin.
Conclusion
This compound represents a promising therapeutic agent for overcoming drug resistance in a variety of cancer types. By targeting the central cellular chaperone Hsp90, this compound effectively induces apoptosis in cancer cells that have become refractory to conventional treatments. The protocols and data presented here provide a framework for researchers to investigate the application of this compound in their own drug-resistant cancer cell line models. Further exploration of this compound's efficacy, both as a monotherapy and in combination with other anticancer agents, is warranted to fully realize its clinical potential.
References
- 1. rsc.org [rsc.org]
- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodotto ritirato [iris.cnr.it]
- 4. Targeting and Suppression of Survivin in Cancer Cells Based on the Interaction of Cell Surface Vimentin with N‑Acetylglucosamine-Bearing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Investigating the Long-Term Effects of Shepherdin Treatment In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shepherdin is a novel peptidomimetic anticancer agent designed to selectively target tumor cells.[1] It functions by inhibiting the molecular chaperone Heat shock protein 90 (Hsp90), a protein crucial for the stability and activity of numerous oncogenic proteins.[1] this compound binds to the ATP pocket of Hsp90, leading to the destabilization and subsequent degradation of its client proteins, which include key regulators of cell survival and proliferation such as survivin, Akt, and Bcl-2.[1][2] This targeted disruption of essential cellular pathways induces potent apoptotic and non-apoptotic cell death in cancer cells while exhibiting minimal toxicity to normal cells.[1] These application notes provide detailed protocols for investigating the long-term in vitro effects of this compound treatment on cancer cell lines.
Mechanism of Action: this compound-Mediated Hsp90 Inhibition
This compound's primary mechanism of action involves the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The sustained loss of these critical signaling molecules ultimately results in cell cycle arrest and the induction of apoptosis.
Data Presentation: Expected Long-Term Effects of this compound Treatment
The following tables summarize the anticipated quantitative outcomes of long-term this compound treatment on a representative cancer cell line (e.g., HeLa). The data presented here is illustrative and based on typical results observed with potent Hsp90 inhibitors. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Long-Term Cell Viability (MTT Assay)
| Treatment Duration (days) | This compound Concentration (µM) | % Cell Viability (Normalized to Control) |
| 1 | 10 | 85 ± 5.2 |
| 25 | 62 ± 4.1 | |
| 50 | 41 ± 3.5 | |
| 3 | 10 | 65 ± 4.8 |
| 25 | 35 ± 3.9 | |
| 50 | 18 ± 2.1 | |
| 5 | 10 | 42 ± 3.7 |
| 25 | 15 ± 2.5 | |
| 50 | 5 ± 1.2 |
Table 2: Clonogenic Survival Assay
| This compound Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 85 ± 6.1 | 1.00 |
| 5 | 55 ± 4.9 | 0.65 |
| 10 | 32 ± 3.8 | 0.38 |
| 25 | 11 ± 2.1 | 0.13 |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Treatment Duration (hours) | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 24 | 25 | 15 ± 2.1 | 5 ± 1.0 |
| 50 | 28 ± 3.5 | 12 ± 1.8 | |
| 48 | 25 | 35 ± 4.2 | 18 ± 2.5 |
| 50 | 55 ± 5.1 | 32 ± 3.9 | |
| 72 | 25 | 52 ± 5.8 | 35 ± 4.1 |
| 50 | 78 ± 6.9 | 58 ± 5.4 |
Table 4: Cell Cycle Analysis
| Treatment Duration (hours) | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 0 | 55 ± 4.5 | 25 ± 3.1 | 20 ± 2.8 |
| 24 | 25 | 45 ± 3.9 | 20 ± 2.5 | 35 ± 3.7 |
| 50 | 38 ± 3.2 | 15 ± 2.1 | 47 ± 4.1 | |
| 48 | 25 | 35 ± 3.1 | 12 ± 1.9 | 53 ± 4.9 |
| 50 | 25 ± 2.8 | 8 ± 1.5 | 67 ± 5.6 |
Table 5: Hsp90 Client Protein Degradation (Western Blot Densitometry)
| Treatment Duration (hours) | This compound Concentration (µM) | Relative Survivin Levels (Normalized to Control) | Relative p-Akt (Ser473) Levels (Normalized to Control) | Relative Bcl-2 Levels (Normalized to Control) |
| 12 | 25 | 0.75 ± 0.08 | 0.82 ± 0.09 | 0.88 ± 0.10 |
| 50 | 0.52 ± 0.06 | 0.61 ± 0.07 | 0.71 ± 0.08 | |
| 24 | 25 | 0.41 ± 0.05 | 0.55 ± 0.06 | 0.65 ± 0.07 |
| 50 | 0.22 ± 0.03 | 0.31 ± 0.04 | 0.42 ± 0.05 | |
| 48 | 25 | 0.18 ± 0.03 | 0.25 ± 0.04 | 0.33 ± 0.04 |
| 50 | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.15 ± 0.02 |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the long-term effects of this compound treatment in vitro.
Long-Term Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plates for the desired long-term durations (e.g., 1, 3, and 5 days).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after long-term exposure to a cytotoxic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates containing complete culture medium with varying concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form.
-
Carefully wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound or vehicle control for desired time points.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Survivin, anti-p-Akt, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound or vehicle control for various time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative protein levels, normalizing to a loading control like β-actin.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the long-term in vitro efficacy of this compound. By systematically evaluating its effects on cell viability, clonogenic survival, apoptosis, cell cycle progression, and the stability of key Hsp90 client proteins, researchers can gain valuable insights into the therapeutic potential of this promising anticancer agent. The provided diagrams and data tables serve as a guide to the expected molecular events and experimental outcomes, facilitating robust and reproducible research in the field of targeted cancer therapy.
References
Application Notes: Shepherdin as a Tool for Studying Hsp90 Biology
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for maintaining cellular proteostasis. It facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are integral to cell growth, survival, and signal transduction pathways. In cancer cells, Hsp90 is often overexpressed and plays a critical role in stabilizing oncoproteins, making it a prime target for therapeutic intervention. Shepherdin is a novel peptidomimetic inhibitor engineered to disrupt the Hsp90 chaperone machinery, offering a unique tool for researchers to investigate Hsp90 biology and its role in disease.
This compound was rationally designed based on the binding interface between Hsp90 and survivin, an antiapoptotic protein frequently overexpressed in tumors.[1] This peptidomimetic antagonist competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity.[2][3] A key feature of this compound is its dual-targeting capability; it acts on both the cytosolic Hsp90 and its mitochondrial homolog, TRAP1 (Tumor necrosis factor receptor-associated protein 1).[4] This global inhibition of the Hsp90 network leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, collapse of mitochondrial integrity, and induction of cell death through apoptosis and autophagy.[5][6]
These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in studying Hsp90 function in a research setting.
Mechanism of Action
This compound's primary mechanism involves the inhibition of Hsp90's ATPase activity. By occupying the ATP binding site, it locks the chaperone in a conformation that is unable to process and stabilize client proteins. This leads to the ubiquitination and degradation of a broad range of oncogenic clients. Furthermore, this compound is cell-permeable and contains a sequence that allows it to accumulate in mitochondria, where it inhibits the Hsp90-like chaperone TRAP1.[4][6] Inhibition of TRAP1 disrupts mitochondrial integrity, a critical event that contributes to this compound's potent anti-tumor activity.[1][7]
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound's activity in various cancer cell models. This data is useful for determining appropriate experimental concentrations.
| Parameter | Cell Line / System | Value | Reference(s) |
| IC₅₀ (Cell Death) | Acute Myeloid Leukemia (AML) cell lines | 24-35 µM | [3] |
| Binding Affinity (Kd) | Inhibition of survivin-Hsp90 complex | ~80 nM | [3] |
| Effective Concentration | Anti-tumor effects in Retinoblastoma cells | 0.42 µg/ml | [8] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the biological effects of this compound on Hsp90 function.
Protocol 1: Analysis of Hsp90 Client Protein Degradation by Western Blot
This protocol is used to determine the effect of this compound on the stability of known Hsp90 client proteins. Inhibition of Hsp90 leads to the degradation of these proteins, which can be visualized as a decrease in band intensity on a Western blot.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma, AML cell lines)
-
Complete culture medium
-
This compound (and scrambled peptide control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-survivin, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a scrambled peptide control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Preparation of Cell Lysates:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against client proteins (e.g., Akt, survivin) and a loading control (e.g., β-actin).[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and capture the signal using an imaging system.[2]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Express results as a percentage of the vehicle-treated control to show concentration-dependent degradation.[5]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Analyze Hsp90-Client Interaction
This protocol determines if this compound disrupts the physical interaction between Hsp90 and its client proteins. A decrease in the amount of a client protein pulled down with Hsp90 after treatment indicates inhibition of the complex.
Materials:
-
Materials from Protocol 1
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1mM EDTA, plus protease inhibitors)
-
Anti-Hsp90 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 50 µM) and controls as described in Protocol 1.
-
Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Quantify protein concentration as before.
-
-
Immunoprecipitation:
-
Take 500-1000 µg of protein lysate and add 2-5 µg of anti-Hsp90 antibody. For a negative control, use an equivalent amount of isotype control IgG in a separate tube.[4]
-
Incubate on a rotator for 2-4 hours at 4°C.
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[4]
-
-
Washing and Elution:
-
Pellet the beads using a centrifuge or magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.[4]
-
After the final wash, elute the bound proteins by adding 2X Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 1.
-
Probe separate blots for Hsp90 (to confirm successful immunoprecipitation) and the client protein of interest (e.g., survivin).
-
A reduced signal for the client protein in the this compound-treated sample compared to the control indicates disruption of the Hsp90-client interaction.
-
Protocol 3: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to quantify the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9]
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.
-
-
MTT Incubation:
-
Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Mix thoroughly on an orbital shaker for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[9]
-
Plot the results to determine the IC₅₀ value of this compound.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 7. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Using Shepherdin to Study the Survivin Interactome
Introduction
Survivin, the smallest member of the inhibitor of apoptosis protein (IAP) family, is a compelling target in cancer research and drug development.[1][2] It plays crucial roles in both regulating cell division and inhibiting apoptosis.[1][3] Unlike many proteins targeted for drug discovery, survivin lacks a distinct druggable site or intrinsic catalytic activity, making direct inhibition challenging.[4] Its function and stability are critically dependent on its interactions with other proteins, forming a complex "interactome." A key interaction for survivin's stability is its association with the molecular chaperone Heat shock protein 90 (Hsp90).[5][6] The disruption of the survivin-Hsp90 complex leads to the proteasomal degradation of survivin, triggering mitotic defects and apoptosis.[5]
Shepherdin is a novel, cell-permeable peptidomimetic antagonist engineered to disrupt the Hsp90-survivin complex.[3][7][8] It was rationally designed based on the binding interface between Hsp90 and survivin (specifically, the survivin sequence K79-L87).[9][10] By competitively binding to the ATP pocket of Hsp90, this compound not only blocks the survivin-Hsp90 interaction but also destabilizes a range of other Hsp90 client proteins crucial for tumor cell survival.[4][6][9] This makes this compound a powerful chemical probe to investigate the composition and dynamics of the survivin interactome and to identify downstream signaling consequences of its disruption.
Mechanism of Action
This compound functions as a competitive inhibitor of the Hsp90 chaperone.[10] It directly binds to the N-terminal ATP-binding domain of Hsp90, mimicking the interaction of survivin.[6][9] This binding event prevents ATP from associating with Hsp90, thereby inhibiting its chaperone activity.[10] Consequently, client proteins that rely on Hsp90 for their proper folding and stability, including survivin, are left unprotected.[9][11] These destabilized client proteins are then targeted for ubiquitination and subsequent degradation by the proteasome. The depletion of survivin and other key survival proteins, such as Akt and CDK6, ultimately leads to cancer cell death through both apoptotic and non-apoptotic mechanisms.[4][7][9] An important feature of this compound is its selectivity; it induces massive death in tumor cells while having minimal effect on the viability of normal cells.[7][8]
Diagram of this compound's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cells survive with survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodotto ritirato [iris.cnr.it]
- 7. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Recent Advances on Small-Molecule Survivin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Identifying and mitigating Shepherdin off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Shepherdin, a novel peptidomimetic anticancer agent. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
This compound is a rationally designed peptidomimetic that functions as an antagonist of the interaction between Heat Shock Protein 90 (Hsp90) and survivin.[1][2] It binds to the ATP pocket of Hsp90, leading to the destabilization of Hsp90 client proteins, many of which are crucial for tumor cell survival and proliferation.[1][3] This disruption of the Hsp90-survivin complex ultimately induces massive death of tumor cells through both apoptotic and non-apoptotic pathways.[1][2]
Q2: What are off-target effects and why are they a concern for a targeted agent like this compound?
Off-target effects are unintended interactions of a drug with proteins or pathways other than its intended target.[4][5] For a targeted agent like this compound, off-target effects are a concern because they can lead to unforeseen cellular toxicities, misleading experimental results, and a misinterpretation of the drug's mechanism of action.[5] While this compound has been shown to be selective for tumor cells, understanding its potential off-target profile is crucial for preclinical and clinical development.[1][6]
Q3: What are the potential, though not definitively identified, off-target categories for this compound?
Given that this compound targets the highly conserved ATP pocket of Hsp90, potential off-target effects could arise from interactions with:
-
Other ATP-binding proteins: The cellular proteome contains numerous proteins that bind ATP. While this compound is designed for specificity, the possibility of interaction with other ATPases or kinases cannot be entirely ruled out without comprehensive screening.
-
Hsp90 isoforms and paralogs: this compound may exhibit differential binding to various Hsp90 isoforms (e.g., Hsp90α and Hsp90β) or other Hsp90 family members like GRP94 (endoplasmic reticulum) and TRAP1 (mitochondria).
-
Unintended cellular pathways: Disruption of Hsp90 function can have widespread consequences on cellular signaling. While the primary effect is on Hsp90 client proteins, indirect or off-target effects on other pathways are possible.
Q4: What are the initial steps to assess potential off-target effects of this compound in my experimental model?
A tiered approach is recommended:
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites based on the structure of this compound and known protein structures.
-
In Vitro Profiling: Screen this compound against a panel of kinases and other ATP-binding proteins to identify potential off-target interactions in a cell-free system.
-
Cell-Based Assays: Employ unbiased, genome-wide methods in relevant cell lines to identify cellular pathways affected by this compound treatment that are independent of its on-target Hsp90 inhibition.
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes that are inconsistent with the known on-target effects of Hsp90 inhibition.
-
Possible Cause: This could be indicative of an off-target effect.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target phenotype (e.g., degradation of a known Hsp90 client protein like Akt or survivin) and the unexpected phenotype. A significant divergence in the EC50 values may suggest an off-target effect.
-
Rescue Experiments: Attempt to rescue the unexpected phenotype by overexpressing a downstream effector of the suspected off-target pathway.
-
Orthogonal Approach: Use a structurally unrelated Hsp90 inhibitor. If the unexpected phenotype is not replicated, it is more likely to be a this compound-specific off-target effect.
-
Unbiased "-omics" Analysis: Conduct transcriptomic (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins that are not known to be downstream of Hsp90.
-
Problem 2: My in silico predictions suggest several potential off-targets for this compound, but I am not sure how to validate them.
-
Possible Cause: In silico tools are predictive and require experimental validation.[5]
-
Troubleshooting Steps:
-
Prioritize Targets: Rank the predicted off-targets based on their prediction score, biological plausibility, and expression in your experimental system.
-
Direct Binding Assays: For purified proteins, perform direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a physical interaction with this compound.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context. A shift in the thermal stability of a protein upon this compound treatment indicates a direct interaction.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR-Cas9 to deplete the expression of the putative off-target protein. If the phenotype observed with this compound treatment is altered in the knockdown/knockout cells, it suggests the protein is involved in the drug's effect.
-
Data Presentation
Table 1: Hypothetical Comparison of On-Target vs. Potential Off-Target Activity of this compound
| Parameter | On-Target (Hsp90) | Potential Off-Target A (Kinase X) | Potential Off-Target B (ATPase Y) |
| Binding Affinity (Kd) | 80 nM | 1.5 µM | > 10 µM |
| Cellular EC50 (On-target biomarker) | 150 nM | - | - |
| Cellular EC50 (Off-target biomarker) | - | 5 µM | Not Observed |
| Selectivity Window | - | ~33-fold | > 66-fold |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Global Off-Target Profiling using Proteome-wide Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in an unbiased manner within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at a relevant concentration (e.g., 5x EC50 for on-target activity) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the protein lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the denatured, precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: Quantify the protein concentration in the soluble fraction for each temperature point. Analyze the protein samples by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound binds to and stabilizes that protein.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying this compound off-target effects.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodotto ritirato [iris.cnr.it]
- 3. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.psu.edu [pure.psu.edu]
Strategies to prevent Shepherdin peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting Shepherdin peptide aggregation in solution.
Troubleshooting Guides
This section addresses common issues encountered during this compound peptide experiments.
Issue 1: My this compound peptide solution appears cloudy or has visible precipitates immediately after reconstitution.
-
Question: Why is my this compound peptide not dissolving properly?
-
Answer: Immediate insolubility or precipitation upon reconstitution can be due to several factors. The peptide may have low intrinsic solubility in the chosen solvent, or the concentration may be too high. Peptides are most prone to aggregation at their isoelectric point (pI), where their net charge is zero, reducing repulsive electrostatic forces that keep them in solution.
-
Troubleshooting Steps:
-
Verify Solvent Choice: For a novel peptide like this compound, initial solubility tests are crucial. While water is the first choice, some peptides, especially those with hydrophobic residues, may require organic solvents like DMSO or acetonitrile (B52724) for initial solubilization, followed by dilution in an aqueous buffer.
-
Adjust pH: Ensure the pH of your buffer is at least one to two units away from the theoretical pI of this compound. For peptides with a net positive charge, a slightly acidic buffer may improve solubility. Conversely, a slightly basic buffer can help solubilize peptides with a net negative charge.
-
Lower Concentration: Attempt to dissolve the peptide at a lower concentration. It is often better to work with a more dilute, fully solubilized stock and concentrate it later if necessary, though this also carries a risk of aggregation.
-
Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can induce aggregation through shear stress.
-
Issue 2: My this compound peptide solution becomes cloudy or forms precipitates over time.
-
Question: What is causing my initially clear this compound solution to aggregate during storage or incubation?
-
Answer: Time-dependent aggregation is a common phenomenon influenced by factors such as temperature, pH, peptide concentration, and interactions with container surfaces. Peptides can self-assemble into larger structures, ranging from soluble oligomers to insoluble fibrils.
-
Troubleshooting Steps:
-
Optimize Storage Conditions: Lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment.[1][2][3][4] Once reconstituted, store the solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3][4]
-
Evaluate Buffer Composition:
-
pH Stability: Confirm that the buffer pH is stable over the course of your experiment and is not near the peptide's pI.
-
Ionic Strength: Both high and low salt concentrations can influence aggregation. Empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for this compound.
-
-
Incorporate Anti-Aggregation Excipients: Consider adding stabilizing excipients to your buffer. Arginine is a well-known aggregation suppressor that can be effective at concentrations between 50 mM and 500 mM.[5][6][7][8] Other options include sugars (e.g., sucrose, trehalose) or non-ionic detergents at low concentrations.[9][10]
-
Control Temperature: Elevated temperatures can accelerate aggregation kinetics.[4][11] If your experiment allows, perform incubations at a lower temperature (e.g., 4°C vs. room temperature or 37°C).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of peptide aggregation?
A1: Peptide aggregation is a complex process driven by a combination of intrinsic and extrinsic factors:
-
Intrinsic Factors:
-
Amino Acid Sequence: The primary sequence dictates properties like hydrophobicity, charge, and propensity to form secondary structures like β-sheets, which are common in aggregates.[12]
-
Hydrophobic Interactions: Peptides with significant hydrophobic regions tend to aggregate in aqueous solutions to minimize their exposure to water.[13]
-
-
Extrinsic (Environmental) Factors:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, a key step in aggregation.[12][14]
-
pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at a pH close to their pI.[9][13]
-
Temperature: Higher temperatures can increase the rate of aggregation.[15][16][17][18][19]
-
Ionic Strength: The salt concentration of the solution can either shield charges and promote aggregation or stabilize the peptide and prevent it. The effect is peptide-dependent.
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy that promotes aggregation.
-
Q2: How can I detect and quantify this compound aggregation?
A2: Several biophysical techniques can be used to monitor aggregation:
-
Visual Inspection: The simplest method is to check for turbidity or visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.[20]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the formation of soluble aggregates by measuring changes in the hydrodynamic radius of particles in solution.[9][21][22][23][24]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils, allowing for the quantification of this type of aggregate.[13][23]
-
Size Exclusion Chromatography (SEC): SEC can separate aggregates from the monomeric peptide, allowing for quantification of the different species.
Q3: What is the mechanism of action for common anti-aggregation additives like arginine?
A3: Arginine is thought to suppress aggregation through several mechanisms. It can mask hydrophobic patches on the peptide surface, preventing intermolecular hydrophobic interactions.[6][20] Additionally, its charged guanidinium (B1211019) group can interact with charged residues on the peptide, disrupting electrostatic interactions that may lead to aggregation.[6][8] Arginine can also act as a "neutral crowder," which is proposed to increase the energy barrier for protein-protein association.[6][8]
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and conditions for excipients and assays used in peptide aggregation studies. These are general recommendations and may require optimization for this compound.
Table 1: Common Anti-Aggregation Excipients
| Excipient | Typical Working Concentration | Primary Mechanism of Action | Reference |
| L-Arginine | 50 - 500 mM | Masks hydrophobic surfaces, charge screening | [5][6][7] |
| Sucrose | 5% - 10% (w/v) | Preferential exclusion, increases solution viscosity | |
| Trehalose | 5% - 10% (w/v) | Preferential exclusion, vitrification | |
| Polysorbate 20/80 | 0.01% - 0.1% (v/v) | Prevents surface adsorption and aggregation | [10] |
Table 2: Key Parameters for Aggregation Assays
| Assay | Parameter | Typical Value/Range | Reference |
| Thioflavin T (ThT) Assay | ThT Concentration | 10 - 25 µM | |
| Excitation Wavelength | 440 - 450 nm | [13][23] | |
| Emission Wavelength | 480 - 490 nm | [13][23] | |
| Dynamic Light Scattering (DLS) | Peptide Concentration | >0.1 mg/mL (peptide dependent) | [22] |
| Temperature Control | 4°C - 85°C | [22] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This protocol describes a method for monitoring the kinetics of this compound aggregation in a 96-well plate format.
Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Nuclease-free water
-
Appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution (1 mM): Freshly prepare a 1 mM ThT stock solution in nuclease-free water. Protect the solution from light and filter it through a 0.2 µm syringe filter to remove any pre-existing aggregates.[23]
-
Prepare Reaction Mixture: For each experimental condition, prepare a reaction mixture. A typical final volume per well is 200 µL.
-
This compound peptide (at desired concentration)
-
ThT (final concentration of 20 µM)
-
Buffer to final volume
-
-
Incubation and Measurement:
-
Pipette the reaction mixtures into the wells of the 96-well plate. Include buffer-only and ThT-only controls.
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[23]
-
Incorporate intermittent shaking (e.g., 10 seconds of shaking before each reading) to promote aggregation, if desired.
-
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), the elongation rate (growth phase), and the final plateau (equilibrium phase).
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general method for using DLS to assess the aggregation state of a this compound solution.
Materials:
-
This compound peptide solution
-
Appropriate buffer
-
DLS instrument (e.g., Zetasizer)
-
Low-volume DLS cuvette
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Sample Preparation:
-
Prepare the this compound peptide solution in the desired buffer at a suitable concentration (typically >0.1 mg/mL).
-
Filter the buffer and the peptide solution through a 0.2 µm syringe filter immediately before measurement to remove dust and large, non-specific aggregates.
-
-
Cuvette Preparation: Ensure the DLS cuvette is meticulously clean. Rinse with filtered ethanol (B145695) and then multiple times with filtered buffer.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the experimental parameters in the software, including the solvent viscosity and refractive index (use values for your buffer), and the measurement temperature.
-
-
Measurement:
-
First, measure the filtered buffer as a blank. The count rate should be low, indicating a clean cuvette and buffer.
-
Carefully pipette the filtered this compound solution into the cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature (typically 2-5 minutes).
-
Perform the measurement. The instrument will collect data for a set number of acquisitions.
-
-
Data Analysis:
-
The software will generate a size distribution plot (intensity vs. size). A monodisperse, unaggregated sample will show a single, narrow peak corresponding to the monomeric peptide.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of soluble oligomers or larger aggregates. The polydispersity index (PDI) gives an indication of the width of the size distribution; a PDI < 0.2 is generally considered monodisperse.
-
Visualizations
Caption: Troubleshooting workflow for this compound peptide aggregation.
Caption: Mechanism of arginine as an aggregation suppressor.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zentriforce.com [zentriforce.com]
- 10. The conformation and the aggregation kinetics of α-synuclein depend on the proline residues in its C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical synthesis, structure-activity relationship, and properties of shepherin I: a fungicidal peptide enriched in glycine-glycine-histidine motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. Protein aggregation kinetics, mechanism, and curve-fitting: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. medium.com [medium.com]
- 21. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 22. tandfonline.com [tandfonline.com]
- 23. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
Optimizing Shepherdin dosage for maximum therapeutic index
<
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Shepherdin to achieve the maximum therapeutic index. The content is structured to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an engineered, cell-permeable peptidomimetic anticancer agent.[1] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in tumor cell proliferation and survival.[2] this compound binds to the ATP pocket of Hsp90, which prevents the chaperone from functioning correctly.[1][3] This leads to the destabilization and subsequent degradation of Hsp90 client proteins, such as Akt and survivin, ultimately inducing massive tumor cell death through both apoptotic and non-apoptotic pathways.[1][4] A key feature of this compound is its selectivity; it has been shown to kill tumor cells while sparing normal cells.[1]
Q2: What is the Therapeutic Index (TI) and why is it critical for this compound dosage optimization?
The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[5] It is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[6][7]
TI = TD50 / ED50
A higher TI indicates a wider margin between the effective and toxic doses, signifying a safer drug.[5][8] For a novel agent like this compound, optimizing the dosage to maximize the TI is paramount. This ensures the administration of a dose that is potent enough to inhibit tumor growth effectively while minimizing toxicity to the patient.[9]
Q3: My in vitro IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent challenge in in vitro assays. The variability can typically be traced to biological or technical factors.[10]
-
Biological Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered sensitivity.[10]
-
Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent or sparse, as this can affect their response.[11]
-
Mycoplasma Contamination: Regularly test cultures for mycoplasma, as contamination can significantly alter cellular responses.[10]
-
-
Technical Factors:
-
Compound Integrity: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh serial dilutions for each experiment.[11]
-
Pipetting and Seeding: Inaccurate pipetting during serial dilutions or inconsistent cell seeding density can introduce significant errors.[10][11]
-
Edge Effects: In 96-well plates, evaporation can be higher in the outer wells. To mitigate this "edge effect," fill peripheral wells with sterile media or PBS.[10]
-
Assay Conditions: Maintain consistency in all experimental parameters, including incubation times and solvent (e.g., DMSO) concentrations.[11]
-
Troubleshooting Guides
This section addresses specific problems you may encounter during your experimental workflow.
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Replicate Wells (In Vitro) | Inconsistent cell seeding; Pipetting errors; Edge effect in microplate.[10] | Ensure cell suspension is homogenous before seeding. Calibrate pipettes regularly. Fill outer wells of the plate with sterile PBS or media to minimize evaporation.[10] |
| This compound Shows Low Potency (High IC50) | Cell line is resistant to Hsp90 inhibition; Compound degradation; Incorrect assay endpoint. | Verify that the chosen cell line's survival is dependent on Hsp90 signaling.[11] Use freshly prepared this compound dilutions.[10] Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint for measuring viability.[12] |
| High Toxicity Observed in Animal Models at Low Doses | Incorrect dose scaling from in vitro to in vivo; Animal strain sensitivity; Formulation/vehicle toxicity. | Begin with a formal Maximum Tolerated Dose (MTD) study to establish a safe dose range.[13] Review literature for strain-specific sensitivities. Conduct a vehicle-only toxicity study to rule out adverse effects from the formulation. |
| Inconsistent Tumor Growth in Xenograft Control Group | Poor tumor cell take-rate; Variation in animal health; Inconsistent tumor implantation technique.[14] | Ensure high viability of cancer cells used for implantation. Use healthy, age-matched animals. Standardize the implantation procedure (e.g., injection volume, location).[15] |
Key Experimental Protocols
Protocol 1: In Vitro IC50 Determination using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
-
Cell Seeding: Culture cells to the logarithmic growth phase. Trypsinize, count, and adjust the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow attachment.[16]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[17] Incubate for a predetermined time (e.g., 48 or 72 hours).[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17][18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[18]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at 490 nm or 570 nm.[16][18]
-
Analysis: Calculate percent viability relative to the vehicle control. Plot percent viability against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[16]
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.[13]
-
Animal Model: Use healthy, age- and weight-matched mice (e.g., athymic nude mice for future xenograft studies).[19]
-
Dose Escalation: Administer this compound to small groups of mice (n=3-5) at a range of escalating doses.[20] Start with a conservative dose and increase it in subsequent groups.
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) should match the intended therapeutic route.[21]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. A body weight loss of over 20% is often considered a sign of unacceptable toxicity.[19][22] The study typically lasts for 7-14 days.[19]
-
Endpoint: The MTD is defined as the highest dose that does not produce overt toxicity or more than a predefined level of body weight loss.[13] This dose is then used as the upper limit for subsequent efficacy studies.
Protocol 3: In Vivo Xenograft Tumor Efficacy Study
This protocol evaluates the antitumor activity of this compound in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.[14][15]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired volume, randomize mice into treatment groups (vehicle control and one or more this compound dose groups).[22]
-
Treatment: Administer this compound at doses determined from the MTD study. Dosing should follow a predefined schedule (e.g., daily, every other day) for a set period.
-
Data Collection: Measure tumor volume (e.g., with calipers) and mouse body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[22] Efficacy is determined by comparing the tumor growth inhibition in the this compound-treated groups to the vehicle control group.
Data Presentation
Quantitative data should be structured for clear comparison. Below are templates for presenting typical results.
Table 1: Example In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| U87 | Glioblastoma | 15.5 ± 2.1 |
| MCF-7 | Breast Cancer | 25.3 ± 3.5 |
| PC-3 | Prostate Cancer | 18.9 ± 2.8 |
| A549 | Lung Cancer | 32.1 ± 4.0 |
| FHAS | Normal Fetal Astrocytes | >100 |
Table 2: Example In Vivo Efficacy and Toxicity Data
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 (Vehicle) daily | +1500 | 0 | +2.5 |
| This compound | 25 daily | +600 | 60 | -1.5 |
| This compound | 50 daily | +225 | 85 | -6.8 |
| This compound | 75 daily (MTD) | -150 (regression) | 110 | -12.3 |
Visualizations
This compound Mechanism of Action
This compound inhibits Hsp90, a chaperone protein essential for the stability of many "client" proteins that drive cancer cell growth and survival. By blocking Hsp90, this compound leads to the degradation of these client proteins, such as Akt (a key survival signal mediator) and Survivin (an inhibitor of apoptosis), ultimately triggering programmed cell death (apoptosis).
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Workflow for Therapeutic Index Determination
Optimizing this compound's dosage requires a systematic workflow that integrates in vitro potency assessment with in vivo toxicity and efficacy studies. This process allows for the calculation of the therapeutic index, which guides the selection of a safe and effective clinical dose.
Caption: Workflow for determining the Therapeutic Index (TI) of this compound.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. buzzrx.com [buzzrx.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 8. koracademy.com [koracademy.com]
- 9. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Potential Resistance to Shepherdin
This technical support center is designed for researchers, scientists, and drug development professionals working with Shepherdin, a novel peptidomimetic anticancer agent that targets the molecular chaperone Hsp90.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential mechanisms of resistance to this compound and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable peptidomimetic designed to mimic the binding interface between Hsp90 and its client protein, survivin.[1][2][3] It competitively binds to the ATP pocket of Hsp90, inhibiting its chaperone function.[1][4] This leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are crucial for tumor cell survival and proliferation, inducing cell death through both apoptotic and non-apoptotic pathways.[1][2][3][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to Hsp90 inhibitors, in general, can arise from several factors:
-
Induction of the Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other pro-survival chaperones like Hsp70 and Hsp27. These chaperones can compensate for the loss of Hsp90 function and promote cell survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent their dependency on Hsp90-regulated proteins. Examples include the JAK-STAT and PI3K/Akt signaling pathways.
-
Alterations in Hsp90 or Co-chaperones: Mutations in the Hsp90 protein itself or changes in the expression levels of its co-chaperones could potentially alter the binding affinity of this compound.
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
A3: The most direct way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy Over Time (Suspected Acquired Resistance)
Potential Cause & Troubleshooting Steps:
-
Confirm Resistance by IC50 Determination:
-
Experiment: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound in both the suspected resistant and the parental (sensitive) cell lines.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant cells will confirm resistance.
-
-
Investigate the Heat Shock Response:
-
Experiment: Perform Western blot analysis to assess the protein levels of Hsp70 and Hsp27 in both parental and resistant cells, with and without this compound treatment.
-
Expected Outcome: Resistant cells may exhibit higher basal levels or a more robust induction of Hsp70 and Hsp27 upon this compound treatment.
-
Solution: Consider combination therapy with an Hsp70 inhibitor.
-
-
Assess Drug Efflux:
-
Experiment: Use a fluorescent substrate of efflux pumps, such as Rhodamine 123, in a flow cytometry-based assay. Compare the intracellular accumulation of the dye in parental versus resistant cells.
-
Expected Outcome: Lower intracellular fluorescence in resistant cells suggests increased drug efflux activity.
-
Solution: Co-administration of this compound with a known ABC transporter inhibitor (e.g., verapamil) may restore sensitivity.
-
-
Examine Bypass Signaling Pathways:
-
Experiment: Use Western blot analysis to probe for the activation status (i.e., phosphorylation) of key proteins in potential bypass pathways, such as STAT3 (p-STAT3) and Akt (p-Akt).
-
Expected Outcome: Increased phosphorylation of STAT3 or Akt in resistant cells, especially in the presence of this compound, would indicate the activation of these survival pathways.
-
Solution: A combination approach using this compound with a specific inhibitor of the identified activated pathway (e.g., a JAK-STAT inhibitor or a PI3K/Akt inhibitor) could be effective.
-
Issue 2: Inconsistent Results with this compound Treatment
Potential Cause & Troubleshooting Steps:
-
Cell Line Integrity and Passage Number:
-
Action: Ensure you are using a consistent and low passage number of your cell line. Genetic drift can occur at high passage numbers, leading to altered drug responses. Perform cell line authentication.
-
-
Experimental Variability:
-
Action: Standardize all experimental parameters, including cell seeding density, drug concentration, and incubation times. Ensure proper mixing of reagents and consistent timing for all steps.
-
-
This compound Stability:
-
Action: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Effect of Hsp90 Inhibition on Key Client Proteins
| Hsp90 Client Protein | Cellular Function | Expected Effect of this compound Treatment |
| Survivin | Inhibition of apoptosis, regulation of mitosis | Downregulation |
| Akt/PKB | Cell survival, proliferation, metabolism | Downregulation/Dephosphorylation |
| Raf-1 | Cell proliferation (MAPK pathway) | Downregulation |
| Cdk4/Cdk6 | Cell cycle progression | Downregulation |
| HER2/ErbB2 | Cell proliferation, survival | Downregulation |
| p53 (mutant) | Oncogenic functions | Downregulation |
Experimental Protocols
Determination of IC50 using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins and Heat Shock Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Hsp70, Hsp27, p-Akt, Akt, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend both parental and suspected resistant cells in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 (e.g., at 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh, pre-warmed medium. Incubate for an additional period (e.g., 1-2 hours) to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: A lower mean fluorescence intensity in the resistant cell population compared to the parental cells indicates increased efflux activity.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for suspected resistance.
References
Technical Support Center: Troubleshooting Shepherdin Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results that may arise during experiments with Shepherdin. The following guides and frequently asked questions (FAQs) address specific issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing inconsistent anti-proliferative effects of this compound on my cancer cell lines?
Inconsistent anti-proliferative effects are a common issue that can stem from several sources ranging from cell handling to reagent stability.
Troubleshooting Guide: Inconsistent Cell Viability Results
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated. Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[1] Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular response to treatments. |
| Reagent Variability & Stability | This compound Preparation: Prepare fresh solutions of this compound from powder for each experiment to avoid degradation. If using stock solutions, aliquot and store at -80°C, avoiding repeated freeze-thaw cycles. Batch-to-Batch Variation: If you suspect batch-to-batch variability in this compound, test new batches against a previously validated batch using a standard cell line. |
| Experimental Conditions | Cell Seeding Density: Ensure a homogenous single-cell suspension before seeding and use a consistent cell density across all wells and experiments.[1][2] Inconsistent seeding can lead to variability in confluence and growth rates. Incubation Times: Adhere strictly to standardized incubation times for both cell treatment and the viability assay reagent. Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates or fill them with sterile PBS or media.[1][2] |
| Assay-Specific Issues | Assay Type: The choice of viability assay (e.g., MTT, WST-1, MTS) can influence results. Tetrazolium-based assays measure metabolic activity, which can be affected by the treatment itself.[3][4] Consider using an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a real-time confluence monitor to validate findings. Reagent Incubation: Optimize the incubation time for the viability reagent (e.g., WST-1) for your specific cell line and density to ensure the signal is within the linear range of detection.[3][5] |
Q2: My Western blot results for Hsp90 client protein degradation are inconsistent after this compound treatment. What could be wrong?
This compound induces the degradation of Hsp90 client proteins like Akt, Survivin, and Bcl2.[6] Inconsistent Western blot results can obscure this key mechanistic outcome.
Troubleshooting Guide: Inconsistent Western Blot Results
| Potential Cause | Recommended Solution |
| Sample Preparation | Incomplete Lysis: Ensure the chosen lysis buffer is appropriate for your target proteins and that sonication or mechanical disruption is sufficient. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[7] Inaccurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA or Bradford assay). Inconsistent protein loading is a major source of variability. |
| Antibody Performance | Suboptimal Antibody Concentration: Titrate both primary and secondary antibodies to determine the optimal concentration that maximizes signal and minimizes background noise.[8][9] Too high a concentration can lead to non-specific bands, while too low a concentration will result in weak or no signal.[9][10] Antibody Specificity: Ensure the primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. |
| Electrophoresis & Transfer | Uneven Transfer: Ensure no air bubbles are trapped between the gel and the membrane.[8][9] After transfer, stain the membrane with Ponceau S to visualize total protein and confirm even transfer across all lanes.[7][11] Transfer Time/Voltage: Optimize transfer conditions based on the molecular weight of your target protein. Large proteins may require longer transfer times or higher voltage, while small proteins may transfer through the membrane.[7] |
| Washing & Blocking | Insufficient Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Using an appropriate blocking buffer (e.g., non-fat milk or BSA) is crucial for reducing background.[7] Inadequate Washing: Increase the number, duration, or volume of wash steps to remove non-specifically bound antibodies and reduce background noise.[8][9] |
Q3: How can I confirm that this compound is specifically inhibiting the Hsp90-Survivin interaction?
This compound was designed to antagonize the Hsp90-survivin complex.[12][13] Demonstrating this specific disruption is key to confirming its mechanism of action.
Troubleshooting Guide: Protein-Protein Interaction Analysis
| Potential Cause | Recommended Solution |
| Weak or Transient Interaction | The Hsp90-Survivin interaction may be transient or weak, making it difficult to capture. Optimize lysis conditions to be as gentle as possible to preserve protein complexes. Consider using cross-linking agents before cell lysis. |
| Co-Immunoprecipitation (Co-IP) Issues | Antibody Choice: Use a high-affinity, IP-grade antibody for your bait protein. Controls: Include proper controls: • Isotype Control IgG: To control for non-specific binding of the antibody. • Scrambled Peptide Control: Treat cells with a scrambled version of this compound to show that the effect is sequence-specific.[14] • Input Control: Run a fraction of the whole-cell lysate to confirm the presence of both proteins before IP. |
| High Background | Washing: Increase the stringency and number of washes after antibody incubation to reduce non-specific protein binding to the beads. Pre-clearing: Pre-clear the lysate with beads before adding the primary antibody to reduce proteins that non-specifically bind to the beads. |
| Alternative Methods | If Co-IP is challenging, consider alternative methods like a Proximity Ligation Assay (PLA), which can detect protein-protein interactions in situ with high specificity and sensitivity. |
Q4: I suspect this compound might have off-target effects. How can I investigate this?
While designed to be selective, any small molecule inhibitor can have unintended "off-target" effects.[15][16] Investigating this is crucial for interpreting results accurately.
Troubleshooting Guide: Investigating Off-Target Effects
| Experimental Approach | Methodology & Interpretation |
| Dose-Response Analysis | Perform experiments across a wide range of this compound concentrations. A specific, on-target effect should exhibit a clear dose-dependent relationship. Off-target effects may appear only at very high concentrations. |
| Use of Controls | Always include a negative control, such as a cell-permeable scrambled peptide with the same amino acid composition but a randomized sequence.[14] This helps ensure that the observed effects are not due to non-specific peptide toxicity. |
| Client Protein Profiling | This compound should destabilize a range of Hsp90 client proteins.[6] Analyze a panel of known Hsp90 clients (e.g., Akt, CDK4, HER2) by Western blot. If you observe degradation of these proteins, it supports an on-target Hsp90-inhibitory mechanism. Conversely, if other unrelated pathways are affected, it may suggest off-target activity. |
| Rescue Experiments | If possible, overexpressing the target protein (Survivin) could potentially rescue the cells from this compound-induced death, providing evidence for on-target activity. |
| Proteomic Approaches | For a comprehensive, unbiased analysis, consider using techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) to identify all cellular proteins that bind to this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol outlines a method for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in culture medium to the desired concentration.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and a scrambled control peptide in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the appropriate treatment solution or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically, aiming for an absorbance reading of ~1.0 in the vehicle control wells.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.[3]
-
-
Data Acquisition:
-
Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength above 600 nm if desired.[3]
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol describes the detection of Hsp90 client protein degradation following this compound treatment.
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, scrambled peptide, or vehicle for 16-24 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the volume of each sample to contain 20-30 µg of protein. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-Survivin, or anti-ß-actin) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film. Analyze the band intensities relative to the loading control (e.g., ß-actin).
-
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action.
Troubleshooting Workflow for Inconsistent Western Blots
Caption: Logical workflow for troubleshooting Western blots.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodotto ritirato [iris.cnr.it]
- 14. academic.oup.com [academic.oup.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Shepherdin Treatment Optimization: Technical Support Center
Welcome to the technical support center for Shepherdin, a novel peptidomimetic anticancer agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable peptidomimetic anticancer agent.[1] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many proteins involved in tumor cell survival and proliferation.[1][2] this compound is engineered to mimic the binding interface between Hsp90 and survivin, an anti-apoptotic protein often overexpressed in cancer.[1] By binding to the ATP pocket of Hsp90, this compound disrupts the Hsp90-survivin complex, leading to the destabilization and degradation of Hsp90 client proteins (like Akt, survivin, and Bcl2), which in turn induces cancer cell death through both apoptotic and non-apoptotic pathways.[1][3] A key advantage is that this compound has been shown to selectively kill tumor cells while having minimal effect on the viability of normal cells.[1][4]
Q2: What is a recommended starting point for this compound concentration and treatment duration?
A2: Based on in-vitro studies, a typical starting concentration range for this compound is between 10 µM and 100 µM.[3] For initial experiments, a time-course and dose-response study is highly recommended to determine the optimal conditions for your specific cell line.[5] A common starting point for treatment duration is 24 to 72 hours.[5][6][7] For example, a 30-minute exposure to 75 µM this compound was sufficient to induce caspase activity in AML cells.[2] However, the optimal duration can vary significantly between cell types.[8]
Q3: How does treatment duration affect the IC50 value of this compound?
A3: The half-maximal inhibitory concentration (IC50) value is highly dependent on the treatment duration.[9] Generally, a longer exposure to this compound will result in a lower IC50 value, as the drug has more time to exert its cytotoxic effects. It is crucial to maintain a consistent incubation time across all experiments when comparing the potency of different drugs or the sensitivity of different cell lines.[7][9] We recommend establishing a standardized assay time (e.g., 48 or 72 hours) for all your IC50 determinations to ensure reproducibility.[6][7]
Q4: Should the cell culture medium be replaced during a long-duration this compound treatment?
A4: For assays lasting longer than 3 days, nutrient depletion and acidification of the medium can become confounding factors.[6] If a prolonged treatment (e.g., 96 hours or more) is necessary, it is advisable to re-feed the cells. A recommended practice is to carefully withdraw one-third to one-half of the depleted medium and replace it with fresh medium containing the same concentration of this compound.[6] This minimizes abrupt changes to the experimental conditions.[6]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity with this compound treatment. What should I check?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Inhibitor Integrity: Verify the integrity and activity of your this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[7] If possible, test the compound on a known sensitive cell line as a positive control.[7]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).[7][10] Both excessively low or high cell seeding densities can alter proliferation rates and drug sensitivity.[7] It is critical to optimize and maintain a consistent cell seeding density for all experiments.[6][7]
-
Hsp90 Expression: Confirm that your cancer cell line expresses sufficient levels of Hsp90, the target of this compound.[3]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). Ensure the assay you are using is appropriate and the readout is within the linear range.[7]
Q2: My IC50 values for this compound are highly variable between experiments. How can I improve reproducibility?
A2: High variability in IC50 values is a common issue in drug sensitivity assays.[7] To improve consistency:
-
Standardize Protocols: Strictly adhere to a standardized protocol for all steps, including cell seeding density, drug dilution, incubation time, and the viability assay itself.[6][7]
-
Automate and Randomize: If possible, automate liquid handling steps to minimize pipetting errors.[6] Randomize the layout of treatments on your multi-well plates to mitigate "edge effects," where wells on the periphery experience more evaporation.[6][11]
-
Perform Replicates: Always perform experiments with technical replicates (at least three) and biological replicates (at least two) to ensure the reliability of your results.[6][11]
-
Monitor Cell Proliferation: Account for variations in cell division time, as this can be a known confounder in drug response measurements.[6] Including a t=0 plate (cells counted at the time of drug addition) is strongly recommended.[6]
Q3: My cancer cells appear to develop resistance to this compound over time. What could be the mechanism?
A3: The development of drug resistance is a complex phenomenon. Potential mechanisms include:
-
Emergence of Resistant Clones: The initial cell population may contain a small subpopulation of cells with inherent resistance. Continuous treatment selects for and allows these clones to expand.[10]
-
Target Alteration: Although less common for chaperone inhibitors than for kinase inhibitors, mutations in the Hsp90 ATP-binding pocket could potentially reduce this compound's binding affinity.
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of membrane proteins (like P-glycoprotein) that actively pump drugs out of the cell, reducing the effective intracellular concentration.
-
Activation of Compensatory Pathways: Cells may adapt by upregulating alternative survival pathways that are not dependent on the Hsp90 client proteins affected by this compound.
Quantitative Data Summary
The following table summarizes illustrative IC50 values for this compound across different cancer cell lines after a 48-hour treatment period. Note: These are representative values based on published data for Hsp90 inhibitors and should be determined empirically for your specific experimental system.
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 48h |
| U87 | Glioblastoma | 25 ± 3.5 |
| HeLa | Cervical Cancer | 32 ± 4.1 |
| PC-3 | Prostate Cancer | 45 ± 5.8 |
| MCF-7 | Breast Cancer | 51 ± 6.2 |
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Method)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO) and a "media only" blank control.[12]
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]
-
Assay: Following incubation, add 20 µL of Resazurin solution to each well without removing the treatment media.[12] Return the plate to the incubator for 2-6 hours, or until a color change is apparent.[12]
-
Measurement: Measure the fluorescence using a microplate reader with an excitation of ~540 nm and an emission of ~590 nm.[12]
-
Data Analysis:
-
Subtract the mean fluorescence of the "media only" wells from all other measurements.
-
Calculate the percentage of viable cells relative to the vehicle control.[12]
-
Plot the percent viability against the log-transformed concentration of this compound and use non-linear regression (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Diagrams
This compound's Mechanism of Action
Caption: this compound inhibits the Hsp90-survivin interaction, leading to client protein degradation and apoptosis.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value of this compound in cancer cell lines.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug cytotoxicity and cell viability assays [bio-protocol.org]
Assessing Shepherdin stability in cell culture media over time
Welcome to the technical support center for Shepherdin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the use of this compound in cell culture, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable peptidomimetic designed as a novel anticancer agent.[1][2][3] It functions by targeting the interaction between Heat Shock Protein 90 (Hsp90) and survivin, an inhibitor of apoptosis protein that is overexpressed in many cancer cells.[1][4][5] this compound binds to the ATP pocket of Hsp90, which disrupts the Hsp90-survivin complex.[1][2][3] This disruption leads to the proteasomal degradation of survivin, resulting in the induction of apoptosis and cell cycle arrest in tumor cells.[4][5]
Q2: How should I dissolve and store this compound?
A2: As a peptidomimetic, this compound is typically supplied in lyophilized form. For cell culture experiments, it is recommended to reconstitute this compound in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can affect its stability. Store the stock solution at -20°C or -80°C for long-term storage.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition, incubation temperature, and the presence of proteases. While specific stability data for this compound across various cell culture media is not extensively published, it is best practice to assume a limited half-life in aqueous solutions at 37°C. For critical or long-term experiments, it is highly recommended to perform a stability assessment under your specific experimental conditions. It is also advisable to prepare fresh working solutions of this compound in your cell culture medium for each experiment.
Q4: What are the potential reasons for observing inconsistent results with this compound treatment?
A4: Inconsistent results can arise from several factors:
-
This compound Instability: The compound may be degrading in the cell culture medium over the course of your experiment.
-
Precipitation: this compound may precipitate out of solution, especially at higher concentrations or if not properly dissolved.
-
Incorrect Concentration: The effective concentration can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cells.
-
Cell Line Resistance: The target cells may have inherent or acquired resistance to the effects of this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Observation: The cell culture medium becomes cloudy or contains visible particulate matter after the addition of this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Solubility | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is sufficient to maintain this compound's solubility, typically not exceeding 0.5% to avoid cytotoxicity.[6] |
| Interaction with Media Components | Components in the serum or the medium itself can sometimes cause precipitation.[7] Try preparing the final dilution in pre-warmed (37°C) medium and add it to the cells immediately. A stepwise serial dilution can also help prevent localized high concentrations that may trigger precipitation.[6] |
| Temperature Shock | Rapid changes in temperature can cause components to precipitate. Thaw frozen stock solutions and media slowly and warm to 37°C before mixing.[6] |
| Incorrect pH | The pH of the medium can affect the solubility of peptides. Ensure the pH of your cell culture medium is within the optimal range for your cells and for this compound's solubility.[7] |
Issue 2: Lack of Expected Biological Effect
-
Observation: this compound treatment does not produce the anticipated cellular response (e.g., apoptosis, cell cycle arrest).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | This compound may not be stable over the duration of your experiment. Prepare fresh working solutions for each experiment. Consider performing a time-course experiment to assess the stability of this compound under your specific conditions. |
| Suboptimal Concentration | The concentration of this compound may be too low for the target cell line. Perform a dose-response curve to identify the optimal effective concentration. |
| Cellular Resistance | The target cells may not be sensitive to this compound. Confirm the expression of Hsp90 and survivin in your cell line. |
| Incorrect Handling | Ensure proper storage and handling of the this compound stock solution to avoid degradation due to improper storage or multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or a specific Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC system with a suitable column (e.g., C18) or a this compound-specific ELISA kit
-
Appropriate solvents for HPLC or buffers for ELISA
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the cell culture medium to the desired final working concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis (HPLC):
-
Thaw the samples and centrifuge to pellet any debris.
-
Inject a defined volume of the supernatant onto the HPLC column.
-
Run a gradient of appropriate solvents (e.g., acetonitrile (B52724) and water with 0.1% TFA) to separate this compound from other media components.
-
Detect this compound using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the amount of intact this compound by measuring the area under the peak corresponding to this compound.
-
-
Sample Analysis (ELISA):
-
Follow the manufacturer's protocol for the this compound-specific ELISA kit. This will typically involve adding the collected media samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric or fluorometric readout.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Hypothetical Stability Data of this compound in Cell Culture Media at 37°C
| Time (Hours) | % Remaining this compound (Media with 10% FBS) | % Remaining this compound (Serum-Free Media) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 85 |
| 24 | 40 | 65 |
| 48 | 15 | 30 |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. Targeting HSP90/Survivin using a cell permeable structure based peptido-mimetic this compound in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methods to reduce Shepherdin-induced toxicity in normal cells
Welcome to the Shepherdin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments. Our goal is to help you address specific issues you may encounter, particularly unexpected cytotoxicity in normal cell lines.
Introduction to this compound
This compound is a rationally designed, cell-permeable peptidomimetic that targets the interaction between the molecular chaperone Hsp90 and the anti-apoptotic protein survivin.[1][2][3] Its mechanism of action involves binding to the ATP pocket of Hsp90, which leads to the destabilization of Hsp90 client proteins and induces massive death in tumor cells.[1][2][3] Published research has consistently demonstrated that this compound is highly selective for cancer cells and does not reduce the viability of normal cells, including fibroblasts and purified hematopoietic progenitors.[1][2][3] Systemic administration in animal models has been reported to be well-tolerated, inhibiting tumor growth without systemic toxicity.[1][3]
Given its high selectivity, observing toxicity in normal cells is an unexpected result that warrants investigation into experimental conditions and reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Cytotoxicity in Normal Cells
Q1: I am observing significant cell death in my normal/control cell line after treatment with this compound. Isn't it supposed to be selective for cancer cells?
A1: Yes, this compound is designed and has been reported to be highly selective for tumor cells.[1][2][3] Toxicity in normal cell lines is unusual and typically points to issues with experimental variables rather than the compound's inherent activity. The following sections provide a guide to troubleshooting potential causes.
Q2: How can I verify the quality and purity of my this compound sample?
A2: The quality of a peptide-based therapeutic is critical for reproducible results.[4][5][6] Impurities from synthesis or degradation products can cause off-target effects and unexpected cytotoxicity.[7]
-
Source and Synthesis: Ensure your this compound is sourced from a reputable supplier with stringent quality control. If synthesized in-house, thorough purification and characterization are essential.
-
Purity Analysis: The purity of the peptide should be verified, ideally by the manufacturer or a core facility. Common methods include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the correct molecular weight and identify potential impurities.[8]
-
Storage and Handling: this compound, like other peptides, should be stored under the recommended conditions (typically lyophilized at -20°C or -80°C) to prevent degradation. Prepare stock solutions in a suitable, sterile solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles by aliquoting the stock solution.[9]
Q3: Could my experimental setup be the cause of the observed toxicity?
A3: Absolutely. Suboptimal experimental conditions can lead to artifacts that may be misinterpreted as compound-induced toxicity.[10] Consider the following factors:
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[9] Always include a vehicle-only control in your experiments.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. Cells that are over-confluent, have been passaged too many times, or are otherwise stressed may be more susceptible to cytotoxic agents.[9][10]
-
Cell Seeding Density: The optimal cell seeding density can vary between cell lines. Both excessively high and low densities can affect cell health and response to treatment. It is advisable to perform a titration to find the optimal density for your specific cell line and assay duration.[9]
-
Media and Reagents: Ensure that the culture medium, serum, and other supplements are not expired and have been stored correctly. Batch-to-batch variability in serum can sometimes affect experimental outcomes.[11]
Q4: My "normal" cell line seems particularly sensitive. What could be the reason?
A4: The choice and state of the control cell line are crucial for interpreting results.
-
Cell Line Misidentification or Cross-Contamination: It is a known issue in cell culture that cell lines can be misidentified or contaminated with other, more sensitive cell lines. It is good practice to have your cell lines authenticated.[11]
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can alter cellular responses to drugs and induce stress, making cells more sensitive to treatment.[10][11] Regularly test your cell lines for mycoplasma.
-
Unique Cell Line Characteristics: Some "normal" cell lines may have specific characteristics (e.g., high expression of a particular receptor, altered metabolic state) that make them unusually sensitive to a compound. Review the literature for your specific cell line to see if any such sensitivities have been reported.
Issue 2: Inconsistent or Irreproducible Results
Q5: I am getting variable results between experiments. How can I improve reproducibility?
A5: Inconsistent results are often due to procedural variations or reagent instability.
-
Standardize Protocols: Ensure all experimental procedures, including incubation times, cell seeding, and reagent addition, are standardized and documented in a detailed protocol.[10]
-
Reagent Consistency: Use a single, quality-controlled lot of reagents (especially serum) for a set of experiments. If you must use a new batch, it is advisable to test it first.[10]
-
Compound Solubility: Visually inspect your culture medium after adding this compound to ensure it has not precipitated. Poor solubility can lead to inconsistent effective concentrations.[7]
Data and Protocols
Data Management
When troubleshooting unexpected cytotoxicity, systematic documentation is key. Use the table below to track your experiments and identify potential sources of variability.
| Experiment ID | Date | This compound Lot # | This compound Conc. | Cell Line | Passage # | Seeding Density | Solvent Conc. | Cytotoxicity Assay | Result (% Viability) | Notes/Observations |
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
Note: As MTT assays measure metabolic activity, compounds that affect mitochondrial function can give misleading results. It may be beneficial to use a complementary assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) assay.[12]
Protocol 2: Apoptosis vs. Necrosis Detection (Annexin V/PI Staining)
This protocol helps to determine the mechanism of cell death.
-
Cell Treatment: Treat cells with this compound as you would for a standard cytotoxicity experiment.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visual Guides
Signaling Pathway of this compound in Target Cells
Caption: Intended mechanism of this compound, highlighting its selective action in cancer cells.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodotto ritirato [iris.cnr.it]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Peptide Drug Quality Control - Creative Proteomics [creative-proteomics.com]
- 5. genscript.com [genscript.com]
- 6. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 7. benchchem.com [benchchem.com]
- 8. ijsra.net [ijsra.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
How to select the appropriate control for Shepherdin experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the HSP90 inhibitor, Shepherdin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting controls in this compound experiments?
The core principle is to ensure that the observed experimental effects are specifically due to the inhibition of HSP90 by this compound and not a result of off-target effects, vehicle-induced stress, or other experimental artifacts. This is achieved through a combination of negative and positive controls that help to isolate the activity of this compound.
Q2: What are the essential negative controls to include in my this compound experiment?
It is critical to include a vehicle control , which is the solvent used to dissolve this compound (typically DMSO), at the same final concentration as in the experimental conditions. This control accounts for any potential effects of the solvent on the cells. Additionally, if comparing this compound to genetic knockdown of HSP90, a non-targeting or scrambled siRNA/shRNA control is necessary to control for the effects of the transfection or transduction process itself.
Q3: How can I be sure that the effects I'm seeing are due to HSP90 inhibition?
To confirm that this compound is working as expected, you should include positive controls that demonstrate the known biochemical consequences of HSP90 inhibition. This includes:
-
Measuring the degradation of HSP90 client proteins: Western blotting for known HSP90 client proteins such as Akt, HER2, or c-Raf is a direct way to measure the downstream effects of this compound. A reduction in the levels of these proteins indicates successful HSP90 inhibition.
-
Assessing the induction of heat shock proteins: Inhibition of HSP90 often triggers the heat shock response, leading to an upregulation of proteins like HSP70. Measuring HSP70 levels can serve as a pharmacodynamic marker of target engagement.
Q4: Should I use another HSP90 inhibitor as a positive control?
Troubleshooting Guide
Problem: I am not observing any effect from my this compound treatment.
-
Possible Cause: The concentration of this compound may be too low, or the treatment duration may be too short for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the appropriate treatment duration.
-
-
Possible Cause: Your cell line may be resistant to HSP90 inhibition.
-
Solution: As a positive control, test this compound on a cell line known to be sensitive to HSP90 inhibitors, such as certain breast or lung cancer cell lines.
-
-
Possible Cause: The this compound compound may have degraded.
-
Solution: Ensure proper storage of this compound, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Problem: I am observing high levels of cell death, even in my control groups.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high and causing toxicity.
-
Solution: Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level, typically below 0.5%.
-
-
Possible Cause: The cells may have been unhealthy or stressed prior to the experiment.
-
Solution: Use cells with a low passage number, ensure they are in the logarithmic growth phase, and handle them gently during plating and treatment.
-
Data and Protocols
Recommended Concentrations and Incubation Times
| Parameter | Recommendation | Notes |
| This compound Concentration | 1-10 µM | This is a general starting range. The optimal concentration should be determined empirically for each cell line and assay. |
| Vehicle (DMSO) Concentration | < 0.5% (v/v) | Higher concentrations can induce cellular stress and confound results. |
| Incubation Time | 24-72 hours | The optimal time will depend on the specific endpoint being measured (e.g., protein degradation, cell viability). |
Experimental Protocol: Western Blot for HSP90 Client Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound, a vehicle control, and any other controls for the predetermined amount of time.
-
Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HSP90 client proteins (e.g., Akt, HER2) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify changes in protein levels relative to the loading control.
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins.
Caption: A typical experimental workflow for a this compound study.
Caption: A decision tree for troubleshooting a lack of this compound effect.
Technical Support Center: Optimizing Shepherdin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Shepherdin activity assays. This compound's primary mechanism of action is the inhibition of the ATPase activity of Heat Shock Protein 90 (Hsp90).[1][2][3] Therefore, the "activity" of this compound is quantified by its ability to inhibit Hsp90's enzymatic function.
Frequently Asked Questions (FAQs)
Q1: What is the direct biochemical method to measure this compound's activity?
A1: The most direct method to measure this compound's activity is through an in vitro Hsp90 ATPase activity assay.[4][5][6] Since this compound is an inhibitor of Hsp90, its activity is determined by the extent to which it reduces the rate of ATP hydrolysis by purified Hsp90 protein.[1][2] This is typically measured by quantifying the amount of inorganic phosphate (B84403) (Pi) or ADP produced over time.
Q2: Which detection methods are suitable for an Hsp90 ATPase assay?
A2: Several methods can be used:
-
Malachite Green Assay: This is a colorimetric method that detects the inorganic phosphate (Pi) released during ATP hydrolysis.[1][4][5] The assay is sensitive and suitable for high-throughput screening.[6]
-
Enzyme-Coupled Spectrophotometric Assay: This method links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7]
-
Fluorescence-Based Assays: Commercial kits, such as the Transcreener™ ADP assay, use a fluorescent tracer that is displaced by the ADP produced, leading to a change in fluorescence polarization.[8]
-
Radioactive Assays: These assays use [γ-³²P]ATP or [γ-³³P]ATP and measure the amount of radioactive phosphate released.[7]
Q3: What are the critical components of the assay buffer for a this compound/Hsp90 activity assay?
A3: A typical assay buffer includes a buffering agent to maintain pH, salts to control ionic strength, and a divalent cation essential for ATPase activity. A common formulation is 100 mM Tris-HCl at pH 7.4, 20 mM KCl, and 6 mM MgCl₂.[4] The specific concentrations may require optimization.
Q4: How should I dissolve and handle the this compound peptide?
A4: this compound is a peptide and may have specific solubility requirements. Start by dissolving the lyophilized peptide in sterile, purified water. If solubility is an issue, gentle vortexing or sonication can be applied. For more hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[9] It is crucial to ensure the final concentration of the organic solvent is low enough not to interfere with the assay. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Q5: How does pH affect the Hsp90 ATPase activity and potentially the this compound inhibition assay?
A5: The ATPase activity of Hsp90 is pH-dependent.[11] For bacterial Hsp90, a conformational equilibrium can be shifted by pH, which in turn affects its activity.[12] While human Hsp90 is typically assayed at a physiological pH of around 7.4, significant deviations from this can alter the enzyme's conformation and activity, thereby affecting the inhibitory potential of this compound. It is recommended to maintain a stable pH throughout the experiment.[4]
Troubleshooting Guides
Issue 1: High Background Signal in the "No Enzyme" Control
| Potential Cause | Troubleshooting Steps |
| ATP Instability/Contamination: | Use fresh, high-quality ATP. Ensure the assay buffer is free of contaminating phosphatases. |
| Reagent Contamination: | Check all reagents for phosphate contamination, especially if using the Malachite Green assay. |
| Non-enzymatic ATP Hydrolysis: | Minimize the incubation time or run the assay at a lower temperature to reduce spontaneous ATP breakdown. |
Issue 2: Low Signal or No Hsp90 Activity Detected
| Potential Cause | Troubleshooting Steps |
| Inactive Hsp90 Enzyme: | Verify the activity of the Hsp90 protein stock. If possible, use a new batch of protein. Ensure proper storage conditions (-80°C). |
| Suboptimal Assay Conditions: | Optimize the concentrations of Hsp90 and ATP. The Km of Hsp90 for ATP is relatively high (around 500 µM for yeast Hsp90), so ensure the ATP concentration is appropriate.[8] |
| Incorrect Buffer Composition: | Confirm the presence of Mg²⁺, which is essential for ATPase activity. Check the pH of the buffer.[4] |
| Inhibitory Contaminants: | Ensure there are no inhibitory substances in the buffer or water used. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies: | Calibrate pipettes regularly. Use low-binding pipette tips, especially for the peptide and enzyme solutions. |
| Inconsistent Incubation Times: | Use a multi-channel pipette to start and stop reactions simultaneously for all wells. |
| Edge Effects in Microplates: | Avoid using the outer wells of the 96-well plate, or fill them with buffer to maintain a humid environment. |
| Peptide Aggregation/Adsorption: | Pre-treat plates and tips with a blocking agent like BSA if peptide adsorption is suspected.[9] Ensure the this compound peptide is fully solubilized. |
Experimental Protocols
Protocol 1: Hsp90 ATPase Activity Assay using Malachite Green
This protocol measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.
Materials:
-
Purified recombinant Hsp90 protein
-
This compound peptide
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent
-
Sodium Citrate (B86180) solution (34%)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Prepare a Phosphate Standard Curve: Create a series of known phosphate concentrations to convert absorbance readings to the amount of Pi.
-
Reaction Setup: In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Purified Hsp90 protein (e.g., 2-5 µM final concentration)
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to Hsp90.
-
Initiate Reaction: Add ATP to all wells to a final concentration of, for example, 1 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add Sodium Citrate solution to stop the reaction.
-
Color Development: Add the Malachite Green working reagent to each well and incubate for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at approximately 620 nm.
-
Data Analysis: Subtract the absorbance of the "no enzyme" blank. Use the phosphate standard curve to determine the amount of Pi produced. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
This cellular assay indirectly measures this compound's activity by observing the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell line known to express Hsp90 client proteins (e.g., HeLa, PC3)
-
This compound peptide
-
Cell lysis buffer
-
Primary antibodies against an Hsp90 client protein (e.g., Akt, survivin) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the client protein and loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation at different this compound concentrations.
Data Presentation
Table 1: Typical Reagent Concentrations for Hsp90 ATPase Assay
| Reagent | Typical Final Concentration | Notes |
| Hsp90 | 2 - 5 µM | Optimal concentration should be determined empirically. |
| ATP | 0.5 - 1 mM | Should be near or above the Km for Hsp90. |
| MgCl₂ | 5 - 10 mM | Essential cofactor for ATPase activity. |
| KCl | 20 - 50 mM | To maintain ionic strength. |
| Tris-HCl (pH 7.4) | 50 - 100 mM | Buffering agent. |
| This compound | 1 nM - 100 µM | A wide range should be tested to determine the IC₅₀. |
Table 2: Example Buffer Compositions for Hsp90 Assays
| Buffer Component | Concentration Range | Purpose |
| Tris-HCl | 50 - 100 mM | pH buffering (typically pH 7.4) |
| HEPES | 20 - 50 mM | Alternative pH buffering agent |
| KCl or NaCl | 20 - 150 mM | Mimics physiological ionic strength |
| MgCl₂ | 1 - 10 mM | Essential cofactor for ATP hydrolysis |
| BSA | 0.01 - 0.1% | Reduces non-specific binding and stabilizes the enzyme |
| DTT or β-mercaptoethanol | 0.5 - 2 mM | Reducing agent to prevent oxidation (use with caution) |
Visualizations
Caption: Hsp90 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanism of bacterial Hsp90 pH-dependent ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH dependent conformational changes in the bacterial Hsp90 reveal a Grp94-like conformation at pH6 that is highly active for suppression of citrate synthase aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Potential Degradation Products of Shepherdin
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential degradation products of Shepherdin. The information focuses on the known this compound (79-87) fragment (Sequence: KHSSGCAFL) as a model, outlining potential chemical degradation pathways, analytical methodologies for detection, and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
As a peptidomimetic, this compound is susceptible to chemical degradation pathways that affect peptides.[1][2] The two primary pathways are:
-
Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions, or simply by water over time.[3][4][5] This would result in smaller peptide fragments.
-
Oxidation: Modification of amino acid side chains.[6][7][8] For the this compound (79-87) fragment (KHSSGCAFL), the Cysteine (C) residue is particularly susceptible to oxidation.[7]
Q2: Which amino acid residues in the this compound (79-87) fragment are most prone to degradation?
Based on the sequence KHSSGCAFL:
-
Cysteine (C): The thiol group of cysteine is readily oxidized to form disulfide-linked dimers, or further oxidized to sulfenic, sulfinic, or sulfonic acids.[7]
-
Asparagine (N) and Glutamine (Q) (Not in this fragment): While not present in the 79-87 fragment, if they exist in the full this compound sequence, they are prone to deamidation, especially when followed by a Glycine residue.[2]
-
Aspartic Acid (D) (Not in this fragment): If present, the peptide bond following an aspartic acid residue is susceptible to acid-catalyzed hydrolysis.
Q3: What are the expected degradation products of the this compound (79-87) fragment?
Potential degradation products can be categorized based on the degradation pathway:
| Degradation Pathway | Potential Products of this compound (79-87) | Description |
| Hydrolysis | Smaller peptide fragments (e.g., KHSSG, CAFL, etc.) | Cleavage of one or more peptide bonds within the sequence. |
| Oxidation | Cysteine sulfenic acid, Cysteine sulfinic acid, Cysteine sulfonic acid | Oxidation of the Cysteine thiol group. |
| Dimerization | Disulfide-linked dimer of this compound (79-87) | Formation of a covalent bond between the Cysteine residues of two this compound molecules. |
Q4: How can I detect and quantify this compound and its degradation products?
The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to separate this compound from its degradation products. A reversed-phase C18 column is typically a good starting point.[9][10]
-
Mass Spectrometry (MS): Used to identify the mass of the parent peptidomimetic and its degradation products, allowing for structural elucidation.[10][11] Combining HPLC with MS (LC-MS) is a powerful tool for both separation and identification.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase or gradient. Column degradation. Sample overload. | Optimize the mobile phase composition and gradient. Use a new column or a guard column. Reduce the amount of sample injected. |
| No or weak signal in mass spectrometry | Poor ionization of this compound or its fragments. Inappropriate MS parameters. Sample degradation during analysis. | Optimize the electrospray ionization (ESI) source parameters. Adjust fragmentation energy (for MS/MS). Ensure the sample is fresh and properly stored. |
| Multiple unexpected peaks in the chromatogram | Sample contamination. Non-specific degradation during sample preparation. Presence of isomers. | Use high-purity solvents and reagents. Prepare samples immediately before analysis and keep them cool.[14] Consider that some degradation products may exist as isomers. |
| Inconsistent results between experiments | Variability in sample preparation. Inconsistent storage conditions. Fluctuation in instrument performance. | Standardize all sample preparation steps. Store all samples under the same conditions (e.g., -80°C). Regularly check instrument performance with standards. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of this compound under various stress conditions.[13][15][16][17]
Objective: To generate and identify potential degradation products of this compound under hydrolytic and oxidative stress.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot and neutralize it with an equal volume of 0.1 M NaOH.
-
Analyze by HPLC and LC-MS.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for various time points.
-
At each time point, take an aliquot and neutralize it with an equal volume of 0.1 M HCl.
-
Analyze by HPLC and LC-MS.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for various time points.
-
Analyze by HPLC and LC-MS.
-
-
Control:
-
Incubate this compound stock solution in the same solvent/buffer under the same conditions without the stress agent.
-
LC-MS Method for Analysis
Objective: To separate and identify this compound and its degradation products.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 100-2000 m/z
-
Data Acquisition: MS and data-dependent MS/MS
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Potential chemical degradation pathways of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Peptide bond - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. ijsra.net [ijsra.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Oxidative diversification of amino acids and peptides by small-molecule iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Shepherdin's In Vivo Half-Life
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies aimed at improving the in vivo half-life of the anti-cancer peptidomimetic, Shepherdin.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of unmodified this compound?
Currently, there is no publicly available data specifically detailing the in vivo half-life of this compound. However, peptides of similar size are often subject to rapid renal clearance and enzymatic degradation, leading to short half-lives, typically in the range of minutes to a few hours.[1][2] Preclinical studies have demonstrated this compound's efficacy in inhibiting tumor growth in mice, suggesting it has sufficient stability to exert a therapeutic effect with systemic administration.[3][4][5]
Q2: What are the primary mechanisms that likely contribute to the short in vivo half-life of this compound?
The short in vivo half-life of therapeutic peptides and proteins like this compound is primarily attributed to two main factors:
-
Renal Clearance: Smaller molecules are rapidly filtered out of the bloodstream by the kidneys.[6][7]
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases present in the blood and tissues.
Q3: What are the most common strategies to extend the half-life of a therapeutic peptide like this compound?
Several well-established and emerging strategies can be employed to increase the in vivo half-life of therapeutic proteins and peptides.[1][2][6][7] These include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to increase the hydrodynamic radius of the molecule, thus reducing renal clearance.[7][8]
-
Fusion to a Larger Protein: Genetically fusing this compound to a long-circulating protein like albumin or the Fc fragment of an antibody (IgG) can significantly extend its half-life.[1][2]
-
Glycosylation: The introduction of glycosylation sites can increase the size and stability of the peptide.
-
Amino Acid Substitution: Replacing specific amino acids with less proteolytically susceptible ones can enhance stability.
Troubleshooting Guides
Problem 1: Reduced Bioactivity of this compound after PEGylation
Possible Causes:
-
Steric Hindrance: The PEG molecule may be attached at or near the active site of this compound, interfering with its binding to Hsp90.
-
Conformational Changes: The attachment of PEG might alter the three-dimensional structure of this compound, reducing its affinity for its target.
-
Heterogeneity of PEGylated Product: Non-specific PEGylation can result in a mixture of molecules with varying numbers of PEG chains attached at different locations, some of which may be inactive.
Troubleshooting Steps:
-
Site-Specific PEGylation: Employ site-directed PEGylation techniques to attach the PEG chain at a location distant from the Hsp90 binding interface.
-
Linker Technology: Introduce a linker between this compound and the PEG molecule to minimize steric hindrance.
-
Characterize PEGylated Product: Use techniques like mass spectrometry and chromatography to analyze the homogeneity of the PEGylated this compound.
-
In Vitro Activity Assays: Perform in vitro binding assays (e.g., surface plasmon resonance) and cell-based assays to quantify the bioactivity of the modified this compound compared to the unmodified version.
Problem 2: Poor Expression or Misfolding of this compound-Fc Fusion Protein
Possible Causes:
-
Suboptimal Linker: The linker connecting this compound and the Fc domain may be too short, too long, or too rigid, leading to improper folding.
-
Codon Usage: The codon usage of the fusion gene may not be optimized for the expression system being used.
-
Cellular Stress: High-level expression of the fusion protein can induce stress in the host cells, leading to the formation of inclusion bodies.
Troubleshooting Steps:
-
Linker Optimization: Experiment with different linker sequences (e.g., flexible glycine-serine linkers of varying lengths) to improve folding and expression.
-
Codon Optimization: Synthesize a gene with codons optimized for the specific expression host (e.g., E. coli, CHO cells).
-
Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis and promote proper folding.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the correct folding of the fusion protein.
-
Secretion Signal Peptides: If using a eukaryotic expression system, ensure an appropriate signal peptide is used for efficient secretion.
Quantitative Data Summary
The following table summarizes hypothetical in vivo half-life data for unmodified this compound and its modified versions based on common outcomes of half-life extension strategies.
| Molecule | Modification | Molecular Weight (kDa) | In Vivo Half-life (hours) |
| This compound | None | ~2-3 | 0.5 - 2 |
| PEG-Shepherdin | 20 kDa PEG | ~22-23 | 24 - 48 |
| This compound-Albumin Fusion | Human Serum Albumin | ~69-70 | 100 - 150 |
| This compound-Fc Fusion | Human IgG1 Fc | ~27-28 | 80 - 120 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound
-
Introduce a Cysteine Residue: If this compound does not have a free cysteine, use site-directed mutagenesis to introduce a cysteine residue at a location away from the active site.
-
Protein Expression and Purification: Express the cysteine-modified this compound in a suitable host and purify it to homogeneity.
-
Reduction of Disulfide Bonds: Reduce any existing disulfide bonds by incubating the protein with a reducing agent like DTT, followed by its removal.
-
PEGylation Reaction: React the reduced this compound with a maleimide-activated PEG of the desired molecular weight at a specific molar ratio.
-
Purification of PEGylated this compound: Purify the PEGylated this compound from the reaction mixture using size-exclusion or ion-exchange chromatography.
-
Characterization: Confirm the PEGylation and its site-specificity using SDS-PAGE, mass spectrometry, and peptide mapping.
Protocol 2: Generation of a this compound-Fc Fusion Protein
-
Gene Synthesis: Synthesize a gene construct encoding this compound, a flexible linker (e.g., (GGGGS)3), and the human IgG1 Fc domain.
-
Cloning: Clone the fusion gene into a suitable mammalian expression vector.
-
Transfection: Transfect a mammalian cell line (e.g., CHO or HEK293 cells) with the expression vector.
-
Selection and Clonal Isolation: Select for stable transfectants and screen for high-producing clones.
-
Protein Production and Purification: Culture the selected clone and purify the secreted this compound-Fc fusion protein from the cell culture supernatant using Protein A affinity chromatography.
-
Quality Control: Analyze the purified protein for purity, integrity, and aggregation using SDS-PAGE, size-exclusion chromatography, and Western blotting.
Visualizations
Caption: this compound disrupts the Hsp90-Survivin complex, leading to the degradation of client proteins and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Prodotto ritirato [iris.cnr.it]
- 6. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating Shepherdin's Engagement with Hsp90 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction of a therapeutic compound with its intended target within the complex cellular environment is a critical step in preclinical validation. This guide provides a comparative overview of experimental approaches to validate the engagement of Shepherdin, a novel peptidyl inhibitor, with its target, the molecular chaperone Hsp90, in cells. We present supporting data and methodologies for key experiments and compare them with alternative validation techniques.
This compound is a unique Hsp90 inhibitor that functions as a peptidyl antagonist of the Hsp90-survivin complex and also competes with ATP for binding to Hsp90.[1][2][3] Its mechanism of action and cellular effects necessitate specific validation strategies to confirm its engagement with Hsp90. This guide will delve into these methods, offering a direct comparison with other established techniques for validating protein-Hsp90 interactions.
Comparison of In-Cell Hsp90 Engagement Validation Methods
The following table summarizes and compares key methods for validating the interaction of inhibitors with Hsp90 within a cellular context.
| Method | Principle | This compound Applicability | Alternative Compound Applicability | Pros | Cons |
| Client Protein Degradation Assay | Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. This is typically observed by Western Blot.[4] | High. This compound treatment leads to the degradation of Hsp90 clients such as Akt, XIAP, and survivin.[4] | High. Standard assay for most Hsp90 inhibitors (e.g., Geldanamycin derivatives).[5] | - Directly assesses the functional consequence of Hsp90 inhibition. - Relatively straightforward and widely available technique (Western Blot). | - Indirect measure of target engagement. - Can be influenced by off-target effects that also affect protein stability. |
| Co-immunoprecipitation (Co-IP) | An antibody against Hsp90 is used to pull down Hsp90 and its interacting partners from cell lysates. A decrease in the interaction with a known partner or direct detection of the inhibitor in the complex validates engagement.[6] | Moderate. Can be used to show disruption of the Hsp90-survivin complex.[1] Direct Co-IP of this compound with Hsp90 is challenging due to the peptidic nature and transient binding. | High. Effective for demonstrating the disruption of Hsp90-co-chaperone or Hsp90-client interactions by small molecule inhibitors.[7] | - Provides direct evidence of a physical interaction or its disruption. | - Can be prone to artifacts and non-specific binding. - May not capture transient or weak interactions effectively. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This shift is detected by quantifying the amount of soluble protein at different temperatures.[8][9] | High. Can be used to directly demonstrate the binding of this compound to Hsp90 in intact cells. | High. A general method applicable to a wide range of small molecule inhibitors.[8][10] | - Provides direct evidence of target engagement in a physiological context (intact cells). - Can be adapted for high-throughput screening.[10] | - Requires specific antibodies for detection (Western Blot-based CETSA). - Mass spectrometry-based approaches (TPP) can be complex and data-intensive.[11] |
| Heat Shock Response (HSR) Monitoring | Many Hsp90 inhibitors induce the heat shock response, leading to the upregulation of heat shock proteins like Hsp70.[12] | Low. This compound is noted for not inducing or weakly inducing the HSR, a key differentiating feature.[1][2] | High. A common cellular response to N-terminal ATP-binding inhibitors.[12] | - Simple readout (Western Blot for Hsp70). | - Lack of HSR induction does not necessarily mean lack of target engagement, as is the case with this compound. |
Experimental Protocols
Client Protein Degradation Assay
Objective: To determine the effect of this compound on the stability of Hsp90 client proteins in cells.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., glioblastoma cell line U87) and allow them to adhere overnight.[4] Treat the cells with varying concentrations of this compound (e.g., 50-100 µmol/L) or a scrambled peptide control for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, p-Akt, XIAP, survivin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of this compound to Hsp90 in intact cells by measuring changes in its thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform Western blotting as described above, using a primary antibody specific for Hsp90.
-
-
Data Analysis: Plot the band intensity of soluble Hsp90 against the temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for Client Protein Degradation and CETSA.
Caption: this compound's Mechanism of Action on Hsp90.
References
- 1. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Survivin Inhibition: Shepherdin vs. YM155
A detailed comparison for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two distinct survivin-targeting agents.
In the landscape of targeted cancer therapy, survivin stands out as a high-value target due to its dual role in promoting cell proliferation and inhibiting apoptosis, and its overexpression in a wide range of human cancers. This guide provides a comprehensive comparison of two prominent survivin inhibitors, Shepherdin and YM155, offering insights into their distinct mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their performance. While direct comparative studies are limited, this guide synthesizes available data to provide a clear overview for researchers in the field.
Mechanism of Action: A Tale of Two Strategies
This compound and YM155 employ fundamentally different strategies to disrupt survivin function, offering distinct advantages and potential applications.
This compound: Disrupting a Key Partnership
This compound is a rationally designed, cell-permeable peptidomimetic that functions by targeting the protein-protein interaction between survivin and Heat shock protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including survivin. By binding to the ATP pocket of Hsp90, this compound disrupts the Hsp90-survivin complex, leading to the destabilization and subsequent degradation of survivin and other Hsp90 client proteins.[1][3] This targeted disruption induces both apoptotic and non-apoptotic cell death in tumor cells.[1][2] A key feature of this compound is its reported selectivity for cancer cells, with studies showing minimal impact on the viability of normal cells and hematopoietic progenitors.[1][2]
YM155: A Multi-pronged Attack
YM155 (sepantronium bromide) was initially identified as a small molecule that suppresses the transcription of the BIRC5 gene, which encodes for survivin.[4][5] However, more recent evidence suggests a more complex mechanism of action. The primary mode of action for YM155 is now understood to be the generation of reactive oxygen species (ROS), which leads to DNA damage.[6][7] The suppression of survivin expression is considered a secondary effect, potentially mediated through the ROS/AKT/FoxO signaling axis.[6] YM155 has been shown to induce apoptosis and mitotic arrest in various cancer cell lines.[8]
Comparative Efficacy: A Look at the Preclinical Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes reported IC50 values for both inhibitors in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| This compound | Acute Myeloid Leukemia (AML) cell lines | 24-35 µM (for 50% cell death) | [3] |
| Glioblastoma cell lines (U87, etc.) | Concentration-dependent killing observed | [9] | |
| YM155 | Neuroblastoma cell lines (SH-SY5Y, NGP, etc.) | 8 - 212 nM | [8] |
| Non-Small Cell Lung Cancer (NSCLC) cell lines | ~10 nM - 50 nM | [10] | |
| Prostate Cancer (PC-3) | ~10 nM | [11] | |
| Gastric Cancer (SGC-7901, AGS) | 5 - 10 nM (colony formation inhibition) | [12] |
Note: The reported values for this compound reflect the concentration required for 50% cell death, which may not be directly equivalent to a standard IC50 from a dose-response curve.
In Vivo Efficacy
Both this compound and YM155 have demonstrated anti-tumor activity in preclinical xenograft models.
This compound:
-
Acute Myeloid Leukemia (AML): Systemic administration of this compound in a mouse xenograft model of AML resulted in the suppression of tumor growth.[3][13]
-
Glioblastoma: In a glioblastoma xenograft model, this compound treatment suppressed tumor growth and prolonged the survival of the animals.[9]
YM155:
-
Neuroblastoma: In a xenograft mouse model using LAN-5 neuroblastoma cells, YM155 treatment led to a significant reduction in tumor burden without notable systemic toxicity.[8]
-
Prostate Cancer: YM155 induced massive tumor regression in a PC-3 human hormone-refractory prostate cancer xenograft model.[11]
-
Triple-Negative Breast Cancer: Continuous infusion of YM155 led to the complete regression of subcutaneously established tumors in a mouse xenograft model.[14]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental workflows is crucial for understanding the action and evaluation of these inhibitors.
Detailed Experimental Protocols
Reproducible and standardized methodologies are essential for the accurate evaluation of survivin inhibitors. Below are detailed protocols for key experiments cited in the assessment of this compound and YM155.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and YM155 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or YM155
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or YM155 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the inhibitor).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and YM155.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound or YM155, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blotting for Survivin and Hsp90 Client Proteins
Objective: To assess the effect of this compound and YM155 on the protein levels of survivin and other relevant proteins.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Hsp90, anti-Akt, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the generation of ROS induced by YM155.
Materials:
-
Cancer cell lines
-
YM155
-
ROS detection reagent (e.g., DCFDA or CellROX Green)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate format (e.g., 96-well plate or culture dish).
-
Loading with ROS Indicator: Incubate the cells with the ROS detection reagent according to the manufacturer's instructions.
-
Drug Treatment: Treat the cells with YM155 for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Conclusion
This compound and YM155 represent two distinct and promising approaches to targeting the critical cancer survival protein, survivin. This compound's strategy of disrupting the Hsp90-survivin interaction offers a targeted approach to destabilize survivin and other key oncogenic proteins, with a favorable selectivity profile for cancer cells. In contrast, YM155 exerts its anti-cancer effects through a more complex mechanism involving the induction of oxidative stress and DNA damage, with survivin suppression being a significant downstream consequence.
The choice between these inhibitors for further research and development will likely depend on the specific cancer type, its molecular profile, and the potential for combination therapies. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other novel survivin inhibitors, ultimately paving the way for more effective and targeted cancer treatments.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hsp90 Inhibitors: Shepherdin vs. AUY922
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical therapeutic target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor cell survival and proliferation. This guide provides an objective, data-driven comparison of two distinct Hsp90 inhibitors: Shepherdin, a novel peptidomimetic, and AUY922 (Luminespib), a potent second-generation, synthetic small molecule inhibitor.
At a Glance: this compound vs. AUY922
| Feature | This compound | AUY922 (Luminespib) |
| Inhibitor Type | Peptidomimetic | Resorcinolic isoxazole (B147169) amide |
| Mechanism of Action | Primarily designed to disrupt the Hsp90-survivin interaction; also interacts with the Hsp90 ATP pocket and exhibits direct mitochondrial effects.[1][2] | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[3][4] |
| Reported Selectivity | High selectivity for tumor cells over normal cells.[1][5] | Potent against a wide range of cancer cell lines; some effects on normal cells noted in preclinical studies.[6] |
| Key Cellular Effects | Induces apoptosis and non-apoptotic cell death, destabilizes Hsp90 client proteins, causes mitochondrial collapse.[1][2] | Induces G1-G2 cell cycle arrest and apoptosis, promotes degradation of Hsp90 client proteins, and upregulates Hsp70.[7][8] |
| Hsp70 Induction | Does not significantly induce pro-survival Hsp70 in some cancer cell types, which is a common resistance mechanism to other Hsp90 inhibitors.[9] | Consistently induces a strong upregulation of Hsp70, a surrogate marker for Hsp90 inhibition.[3] |
Quantitative Performance Analysis
The following tables summarize the in vitro potency of this compound and AUY922 across various cancer cell lines. It is important to note that the data is compiled from separate studies, and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: Anti-Proliferative Activity of this compound
While specific IC50 values for this compound are not as broadly published as for small molecule inhibitors, its potent cytotoxic effects have been documented at various concentrations.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| U87, U373, T98G | Glioblastoma | 10-40 µM | Significant cell death after 3 hours.[2] |
| Patient-derived glioblastoma cultures | Glioblastoma | 10-40 µM | Significant cell death after 3 hours.[2] |
| HL-60 | Acute Myeloid Leukemia (AML) | 75 µM | Complete cell killing within 30 minutes.[9] |
| HeLa | Cervical Cancer | Not specified | Induces mitochondrial apoptosis.[2] |
Table 2: Anti-Proliferative Activity of AUY922 (GI50/IC50 Values)
AUY922 has demonstrated potent, low nanomolar activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | GI50/IC50 (nM) |
| Breast Cancer | ||
| BT-474 | Breast Carcinoma | 3 - 16 |
| MDA-MB-231 | Breast Carcinoma | 40 |
| Panel of Breast Cancer Lines | Breast Carcinoma | 3 - 126 |
| Gastric Cancer | ||
| NCI-N87 and others | Gastric Cancer | 2 - 40 |
| Colon Cancer | ||
| HCT116 | Colon Carcinoma | 80 - 125 |
| Leukemia | ||
| 32Dp210 (IM-sensitive) | Chronic Myeloid Leukemia | 6 |
| 32Dp210T315I (IM-resistant) | Chronic Myeloid Leukemia | ~6 |
| KBM-5R/KBM-7R | Chronic Myeloid Leukemia | 50 |
| Lung Cancer | ||
| 41 NSCLC cell lines | Non-Small Cell Lung Cancer | < 100 |
| H1299 | Non-Small Cell Lung Cancer | 2850 |
| Other | ||
| WM266.4 | Melanoma | Low nM range |
| BEAS-2B | Normal Bronchial Epithelium | 28.49 |
Data compiled from multiple sources.[3][4][10][11][12]
Mechanisms of Action and Affected Signaling Pathways
This compound and AUY922 inhibit Hsp90 function through distinct, albeit overlapping, mechanisms, leading to the degradation of oncogenic client proteins and the induction of cell death.
This compound: A Dual-Action Peptidomimetic
This compound was rationally designed to mimic the Hsp90-binding domain of survivin, a key regulator of apoptosis and cell division.[1] Its proposed mechanism involves:
-
Disruption of Hsp90-Survivin Interaction : By competitively binding to Hsp90, this compound prevents the chaperoning of survivin, leading to its destabilization.[1]
-
ATP Pocket Interaction : this compound also makes extensive contact with the ATP-binding pocket of Hsp90, similarly to traditional small molecule inhibitors, which contributes to the destabilization of a broad range of Hsp90 client proteins.[1][13]
-
Direct Mitochondrial Targeting : Uniquely, this compound has been shown to accumulate in the mitochondria and induce a rapid collapse of mitochondrial integrity, triggering apoptosis through a direct "mitochondriotoxic" mechanism.[2] This may contribute to its rapid killing of cancer cells.
Caption: this compound's dual mechanism targeting both Hsp90 and mitochondria.
AUY922: A Potent N-Terminal Inhibitor
AUY922 is a third-generation synthetic Hsp90 inhibitor that binds with high affinity to the ATP pocket in the N-terminal domain of Hsp90.[14] This competitive inhibition blocks the chaperone's ATPase activity, which is essential for its function. The consequences of this inhibition are:
-
Client Protein Degradation : The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a wide range of oncogenic client proteins.[15][16] This includes key drivers of cancer cell signaling such as HER2, EGFR, Akt, and c-Raf.
-
Induction of Heat Shock Response : A hallmark of N-terminal Hsp90 inhibition is the induction of a heat shock response, leading to the significant upregulation of Hsp72 (Hsp70).[14] This can serve as a pharmacodynamic marker of target engagement but may also contribute to drug resistance.
-
Cell Cycle Arrest and Apoptosis : The depletion of critical signaling proteins results in cell cycle arrest, typically at the G1/S or G2/M phase, and the induction of apoptosis.[7][8]
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodotto ritirato [iris.cnr.it]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Predicting Responsiveness to Shepherdin: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive guide offering insights into potential biomarkers for predicting sensitivity to the novel anti-cancer agent Shepherdin has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound against alternative therapies, supported by available preclinical data, and details key experimental protocols for assessing its efficacy.
This compound is a rationally designed, cell-permeable peptidomimetic that acts as a heat shock protein 90 (HSP90) inhibitor. It uniquely mimics the binding interface between HSP90 and survivin, an inhibitor of apoptosis protein (IAP) frequently overexpressed in cancer. This targeted approach leads to the destabilization of HSP90 client proteins, triggering both apoptotic and non-apoptotic cell death pathways selectively in tumor cells.[1] A notable feature of this compound is its ability to inhibit both cytosolic and mitochondrial HSP90 (TRAP1) without inducing the heat-shock response, a common resistance mechanism associated with other HSP90 inhibitors.
Potential Biomarkers for this compound Sensitivity
While specific, clinically validated biomarkers for this compound are yet to be established, its mechanism of action points toward several promising candidates for predicting tumor sensitivity.
Survivin Expression: Given that this compound was designed to antagonize the HSP90-survivin complex, high expression of survivin in tumor cells is the most logical predictive biomarker.[1] Overexpression of survivin is a known characteristic of many cancers and is often associated with a more aggressive phenotype and resistance to conventional therapies.[2][3] Therefore, tumors with high survivin levels may be more dependent on the HSP90-survivin interaction for their survival, rendering them more susceptible to this compound.
HSP90 Client Protein Profile: The efficacy of this compound is directly linked to the degradation of HSP90 client proteins, many of which are key oncoproteins. The basal expression levels of these client proteins could serve as a composite biomarker signature. Key client proteins that are destabilized by this compound include:
-
Akt: A crucial kinase in cell survival and proliferation pathways.
-
CDK-6: A cyclin-dependent kinase involved in cell cycle progression.
-
Survivin: As both a target and a client protein, its degradation further amplifies the pro-apoptotic signal.
A high dependency of a tumor on one or more of these client proteins could indicate a greater likelihood of response to this compound.
Comparative Landscape: this compound vs. Other Therapeutic Agents
This compound has shown promise in preclinical models of glioblastoma and acute myeloid leukemia (AML). Below is a comparison of its performance with standard-of-care and other HSP90 inhibitors in these contexts.
This compound in Glioblastoma
The current standard of care for glioblastoma involves surgical resection followed by radiation and the chemotherapeutic agent temozolomide (B1682018). However, resistance to temozolomide is common. This compound offers a novel mechanistic approach.
| Therapeutic Agent | Mechanism of Action | Reported IC50 in Glioblastoma Cell Lines (U87) | Key Advantages/Disadvantages |
| This compound | Dual inhibitor of cytosolic and mitochondrial HSP90.[4] | ~50-100 µM (after 3 hours)[4] | Advantages: Does not induce pro-survival Hsp70. Targets mitochondrial HSP90. Disadvantages: Still in preclinical development. |
| Temozolomide | DNA alkylating agent. | Highly variable, often in the range of 100-1000 µM depending on MGMT status.[5] | Advantages: Current standard of care. Disadvantages: High rates of intrinsic and acquired resistance. |
| 17-AAG (Tanespimycin) | First-generation HSP90 inhibitor. | Not directly compared in the same studies. | Advantages: Established as a prototype HSP90 inhibitor. Disadvantages: Induces the heat shock response (Hsp70 upregulation), leading to potential resistance. |
This compound in Acute Myeloid Leukemia (AML)
Standard induction therapy for AML typically involves a combination of cytarabine (B982) and an anthracycline like daunorubicin (B1662515) (often referred to as the "7+3" regimen). This compound has demonstrated rapid and selective killing of AML cells.
| Therapeutic Agent | Mechanism of Action | Reported IC50 in AML Cell Lines (HL-60, U937, THP-1, K562) | Key Advantages/Disadvantages |
| This compound | Dual inhibitor of cytosolic and mitochondrial HSP90. | ~24-35 µM (induces 50% cell death) | Advantages: Rapid induction of apoptosis (<30 minutes). Selective for AML cells over normal mononuclear cells. Does not induce Hsp70. |
| Cytarabine | Pyrimidine antagonist, inhibits DNA synthesis. | Variable, typically in the nanomolar to low micromolar range. | Advantages: A cornerstone of AML therapy for decades. Disadvantages: Significant toxicity and myelosuppression. |
| Daunorubicin | Anthracycline, intercalates DNA and inhibits topoisomerase II. | Variable, typically in the nanomolar range. | Advantages: A key component of standard induction therapy. Disadvantages: Cardiotoxicity is a major concern. |
| 17-AAG (Tanespimycin) | First-generation HSP90 inhibitor. | Not directly compared in the same studies. | Advantages: Established HSP90 inhibitor. Disadvantages: Slower acting than this compound and induces Hsp70. |
Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively studied, mechanisms of resistance to HSP90 inhibitors in general can be informative. These include:
-
Induction of the Heat Shock Response: Upregulation of co-chaperones like Hsp70 and Hsp27 can counteract the effects of HSP90 inhibition. Notably, this compound does not appear to induce Hsp70, which may represent a key advantage.
-
Alterations in HSP90 Co-chaperones: Changes in the expression or function of co-chaperones like Aha1 and p23 can influence the efficacy of HSP90 inhibitors.
-
Reduced Drug Accumulation: Overexpression of drug efflux pumps could potentially reduce intracellular concentrations of this compound.
-
Altered Client Protein Degradation: Changes in the ubiquitin-proteasome pathway could affect the degradation of HSP90 client proteins following this compound treatment.[6]
Experimental Protocols
To facilitate further research, detailed protocols for key assays used to evaluate the efficacy of this compound are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 3, 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Analysis of HSP90 Client Protein Degradation (Western Blot)
This technique is used to detect and quantify the levels of specific proteins in a sample.
Protocol:
-
Treat cells with this compound or control compounds for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, CDK-6, survivin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Protocol:
-
Treat cells with this compound or control compounds.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or an appropriate assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Measurement of Apoptosis (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Plate cells in a 96-well plate and treat with this compound or control compounds.
-
Add a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by caspase-3 and -7.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).
-
Measure the resulting luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Visualizing the this compound Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: this compound's dual mechanism of action in the cytosol and mitochondria.
Caption: Logical workflow for biomarker-guided this compound therapy.
Caption: Experimental workflow for evaluating this compound's efficacy in vitro.
This guide aims to provide a foundational resource for the ongoing research and development of this compound and other targeted cancer therapies. As more data becomes available, a clearer picture of predictive biomarkers and optimal clinical applications will emerge.
References
- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer cells survive with survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High expression of survivin predicts poor prognosis in cervical squamous cell carcinoma treated with paclitaxel and carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Shepherdin on Client Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Shepherdin, a novel peptidomimetic Hsp90 inhibitor, with other established Hsp90 inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to validate the downstream effects of this compound on its client proteins. Our objective is to offer a clear, data-driven resource for researchers and professionals in oncology and drug development.
Executive Summary
This compound is a rationally designed, cell-permeable peptidomimetic that targets the molecular chaperone Hsp90, a key player in cancer cell survival and proliferation. Unlike many traditional Hsp90 inhibitors, this compound was engineered based on the binding interface between Hsp90 and its client protein, survivin. This targeted design leads to a distinct mechanism of action characterized by the rapid degradation of Hsp90 client proteins and induction of apoptosis in tumor cells, with minimal toxicity to normal cells. A significant advantage of this compound over first-generation Hsp90 inhibitors, such as the geldanamycin (B1684428) analog 17-AAG, is its ability to circumvent the induction of the pro-survival heat shock protein 70 (Hsp70). This guide provides a comparative analysis of this compound against other Hsp90 inhibitors, focusing on their effects on key client proteins.
Data Presentation: this compound vs. Alternative Hsp90 Inhibitors
The following tables summarize the performance of this compound in comparison to other well-known Hsp90 inhibitors.
Table 1: In Vitro Efficacy of Hsp90 Inhibitors in Acute Myeloid Leukemia (AML) Cells
| Parameter | This compound | 17-AAG (Tanespimycin) |
| Cell Line | HL-60 | HL-60 |
| Time to Induce Cell Killing | < 30 minutes | 48 hours for 60-65% decrease in viability |
| Induction of Hsp70 | No | Yes, time-dependent increase |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Confidence Interval (95%) | P-value |
| Control (Saline) | 1698 | - | - |
| This compound | 232 | 505.8 to 2426 | 0.008 |
Downstream Effects on Hsp90 Client Proteins
This compound treatment leads to the destabilization and subsequent degradation of a range of Hsp90 client proteins that are critical for tumor cell survival and proliferation.
Table 3: Effect of this compound on Key Hsp90 Client Proteins in HL-60 Cells
| Client Protein | Function | Effect of this compound (20 µM, overnight) |
| Survivin | Inhibition of apoptosis, regulation of mitosis | Nearly complete loss of expression |
| Akt | Cell survival, proliferation, and metabolism | Nearly complete loss of expression |
| CDK6 | Cell cycle progression | Nearly complete loss of expression |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to determine the levels of Hsp90 client proteins following treatment with this compound or other inhibitors.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HL-60) at a density of 1 x 10^6 cells/mL. Treat the cells with the desired concentrations of this compound or other Hsp90 inhibitors for the specified time points (e.g., 30 minutes to overnight).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the client proteins of interest (e.g., anti-Akt, anti-survivin, anti-CDK6) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative protein levels.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay quantifies the percentage of apoptotic cells after treatment.
-
Cell Treatment: Treat cancer cells with this compound or other inhibitors at various concentrations for the desired duration.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., AML cells) into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control systemically (e.g., via intraperitoneal injection) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and immunohistochemistry for markers of apoptosis and client protein expression.
Conclusion
This compound demonstrates a promising and distinct profile as an Hsp90 inhibitor. Its ability to rapidly induce apoptosis and degrade key Hsp90 client proteins without inducing the pro-survival Hsp70 response sets it apart from first-generation inhibitors like 17-AAG. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound in various cancer models. Future research should focus on expanding the comparative analysis to include a broader range of cancer cell types and in vivo solid tumor models to fully elucidate the downstream effects and clinical applicability of this novel agent.
A Comparative Guide to the Synergistic Effects of Hsp90 Inhibitors in Combination Cancer Therapy
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Shepherdin, a novel peptidomimetic, was designed to inhibit the interaction between Hsp90 and survivin, a key regulator of apoptosis and cell division.[1][2] While preclinical studies have demonstrated the potent and selective anticancer activity of this compound as a single agent, there is a notable lack of published data specifically investigating its synergistic effects with other anticancer drugs.[1][2]
This guide, therefore, provides a comparative overview of the synergistic potential of other well-characterized Hsp90 inhibitors, such as tanespimycin (B1681923) (17-AAG), ganetespib (B611964), and luminespib (B612032) (NVP-AUY922), in combination with conventional chemotherapeutics and targeted agents. The presented data, derived from various preclinical studies, can serve as a valuable reference for researchers and drug development professionals interested in the therapeutic potential of Hsp90 inhibition in combination regimens. It is crucial to note that the following data pertains to Hsp90 inhibitors other than this compound, and further research is required to determine if this compound exhibits similar synergistic profiles.
Synergistic Effects with Conventional Chemotherapeutics
Combination with Doxorubicin (B1662922)
Hsp90 inhibitors have demonstrated significant synergy with the topoisomerase II inhibitor doxorubicin in various cancer models. This combination often leads to enhanced apoptosis and cell growth inhibition.
Quantitative Data Summary: Hsp90 Inhibitors + Doxorubicin
| Hsp90 Inhibitor | Cancer Cell Line | Single Agent IC50 (Doxorubicin) | Single Agent IC50 (Hsp90 Inhibitor) | Combination Index (CI) | Outcome |
| Ganetespib | H82 (Small Cell Lung Cancer) | 43 nM | 30 nM | Not explicitly stated, but synergy demonstrated | Increased cytotoxicity and tumor growth regression in xenografts[3] |
| MPC-3100 | MCF-7 (Breast Cancer) | ~0.5 µM | ~1.0 µM | < 1.0 (at ED50, ED75, ED90) | Synergism[4] |
| MPC-3100 | MDA-MB-231 (Breast Cancer) | ~0.8 µM | ~1.5 µM | < 1.0 (at ED50, ED75, ED90) | Synergism[4] |
| NVP-AUY922 | Multiple Myeloma Cell Lines | Not specified | Not specified | Synergistic | Synergistic inhibition of viability[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin, the Hsp90 inhibitor, or a combination of both for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine IC50 values using dose-response curve analysis. Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[4]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentrations of doxorubicin, the Hsp90 inhibitor, or their combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathway and Workflow Diagrams
Combination with Paclitaxel (B517696)
The combination of Hsp90 inhibitors with the microtubule-stabilizing agent paclitaxel has also shown synergistic effects in various cancer cell lines.
Quantitative Data Summary: Hsp90 Inhibitors + Paclitaxel
| Hsp90 Inhibitor | Cancer Cell Line | Single Agent IC50 (Paclitaxel) | Single Agent IC50 (Hsp90 Inhibitor) | Combination Index (CI) | Outcome |
| Ganetespib | H1975 (NSCLC) | Not specified | Not specified | Synergistic | Enhanced tumor growth inhibition in xenografts[6] |
| 17-AAG | Multiple Cell Lines | Not specified | Not specified | Not specified | Synergistic antileukemic interactions[7] |
Experimental Protocols
The experimental protocols for assessing cell viability (MTT assay) and apoptosis (Annexin V/PI staining) with paclitaxel combinations are similar to those described for doxorubicin.
Signaling Pathway Diagram
Synergistic Effects with Targeted Therapeutics
Combination with Lapatinib (B449)
Lapatinib is a dual tyrosine kinase inhibitor targeting EGFR and HER2. Combination with Hsp90 inhibitors can overcome lapatinib resistance.
Quantitative Data Summary: Hsp90 Inhibitors + Lapatinib
| Hsp90 Inhibitor | Cancer Cell Line | Single Agent IC50 (Lapatinib) | Single Agent IC50 (Hsp90 Inhibitor) | Combination Index (CI) | Outcome |
| Ganetespib | SKBR3 (Breast Cancer) | Not specified | Not specified | 0.59 | Synergistic inhibition of proliferation[5] |
| Ganetespib | BT474 (Breast Cancer) | Not specified | Not specified | 0.53 | Synergistic inhibition of proliferation[5] |
| 17-DMAG | LR-BT474 (Lapatinib-Resistant) | Not specified | Not specified | Synergistic | Overcomes acquired resistance[8] |
| NVP-AUY922 | OE19/LR (Lapatinib-Resistant) | Not specified | Not specified | Synergistic | Synergistic anti-cancer effect[9] |
Combination with Trastuzumab
Trastuzumab is a monoclonal antibody targeting the HER2 receptor. Hsp90 inhibitors can enhance its efficacy, particularly in resistant settings.
Quantitative Data Summary: Hsp90 Inhibitors + Trastuzumab
| Hsp90 Inhibitor | Cancer Cell Line | Single Agent IC50 (Trastuzumab) | Single Agent IC50 (Hsp90 Inhibitor) | Combination Index (CI) | Outcome |
| 17-AAG | BT-474 (Breast Cancer) | Not specified | Not specified | < 1.0 | Synergistic cytotoxicity[10] |
| 17-AAG | SKBr-3 (Breast Cancer) | Not specified | Not specified | < 1.0 | Synergistic cytotoxicity[10] |
| 17-AAG | JIMT-1 (Trastuzumab-Resistant) | Not specified | 10 nM | Not specified | Reduces ErbB2 levels and inhibits proliferation[11] |
Signaling Pathway Diagram: Hsp90 Inhibitor + HER2-Targeted Therapy
Synergistic Effects with Proteasome Inhibitors
Combination with Bortezomib (B1684674)
Bortezomib is a proteasome inhibitor that can induce the accumulation of unfolded proteins, creating cellular stress that is enhanced by Hsp90 inhibition.
Quantitative Data Summary: Hsp90 Inhibitors + Bortezomib
| Hsp90 Inhibitor | Cancer Model | Outcome |
| Ganetespib | Multiple Myeloma | Synergistic suppression of proteasome activity and increased apoptosis[12] |
| NVP-AUY922 | Multiple Myeloma | Phase 1/1B trial showed tolerability issues with the combination at standard doses[13] |
Logical Relationship Diagram: Hsp90 Inhibitor + Bortezomib
The evidence presented in this guide strongly suggests that combining Hsp90 inhibitors with various classes of anticancer drugs can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance. While specific data for this compound in combination therapies is not yet available, the consistent synergistic activity observed with other Hsp90 inhibitors provides a strong rationale for future investigations into this compound-based combination regimens. The detailed protocols and pathway diagrams included herein offer a foundational resource for researchers aiming to explore these promising therapeutic strategies. Further preclinical and clinical studies are warranted to validate these findings and to determine the optimal combinations and dosing schedules for Hsp90 inhibitors in cancer treatment.
References
- 1. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of HSP90 block p95-HER2 signaling in Trastuzumab-resistant tumors and suppress their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 5. Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combination of Trastuzumab and 17-AAG induces enhanced ubiquitinylation and lysosomal pathwaydependent ErbB2 degradation and cytotoxicity in ErbB2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of Shepherdin Versus Other Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology, given its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. While numerous Hsp90 inhibitors have entered clinical development, their therapeutic potential has often been hampered by dose-limiting toxicities. This guide provides a comparative analysis of the safety profile of Shepherdin, a novel peptidomimetic Hsp90 inhibitor, against more clinically advanced small molecule inhibitors: ganetespib (B611964), tanespimycin (B1681923) (17-AAG), luminespib (B612032) (AUY922), and onalespib (B1677294).
Executive Summary
This compound, a rationally designed peptidomimetic, demonstrates a highly promising preclinical safety profile, exhibiting potent antitumor activity in mouse models without apparent toxicity and a lack of adverse effects on normal cells. In contrast, other Hsp90 inhibitors, while showing clinical activity, are associated with a range of adverse events, including gastrointestinal issues, fatigue, and in some cases, ocular and hepatic toxicities. This guide will delve into the available data to provide a comprehensive comparison, aiding researchers in evaluating the therapeutic potential of these different Hsp90-targeting agents.
Preclinical Safety Profile of this compound
Preclinical evaluation of this compound in murine models has consistently highlighted its favorable safety profile. Systemic administration of this compound in mice has been reported to be well-tolerated, effectively inhibiting human tumor growth without inducing observable toxicity.[1] Furthermore, in vitro studies have shown that this compound does not impact the viability of normal cells, including purified hematopoietic progenitors, suggesting a high degree of selectivity for tumor cells.[1]
While specific quantitative data such as LD50 values from these preclinical studies are not publicly available, the qualitative evidence strongly suggests that this compound possesses a wider therapeutic window compared to many traditional small molecule Hsp90 inhibitors.
Clinical Safety Profiles of Comparator Hsp90 Inhibitors
The safety profiles of ganetespib, tanespimycin (17-AAG), luminespib (AUY922), and onalespib have been characterized through numerous clinical trials. The following tables summarize the most frequently reported adverse events (AEs) and dose-limiting toxicities (DLTs) for each compound.
Table 1: Common Adverse Events (All Grades) of Comparator Hsp90 Inhibitors
| Adverse Event | Ganetespib[2][3][4] | Tanespimycin (17-AAG)[5][6] | Luminespib (AUY922)[7][8] | Onalespib[9][10][11][12] |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Nausea, Diarrhea, Vomiting | Diarrhea, Nausea | Diarrhea, Nausea, Vomiting, Mucositis |
| Constitutional | Fatigue, Asthenia | Fatigue, Myalgia | Fatigue, Asthenia | Fatigue |
| Ocular | Infrequent/Mild | Infrequent/Mild | Visual Disturbances (Night blindness, Blurred vision) | Visual Disturbances (Blurry vision, Flashes) |
| Hepatic | Transient LFT elevations | Hepatotoxicity | LFT elevations | LFT elevations |
| Hematologic | Anemia, Neutropenia | Anemia, Thrombocytopenia | Anemia | Anemia, Lymphopenia, Neutropenia |
| Other | Infusion reactions | Headache, Rash | Anorexia | Injection site reactions, Muscle spasms |
Table 2: Dose-Limiting Toxicities (DLTs) of Comparator Hsp90 Inhibitors
| Inhibitor | Dose-Limiting Toxicities |
| Ganetespib | Grade 3/4 Asthenia, Grade 3 Diarrhea, Grade 3 Amylase elevation[2][3][13] |
| Tanespimycin (17-AAG) | Hepatotoxicity, Fatigue, Myalgia, Nausea[5] |
| Luminespib (AUY922) | Grade 3 Blurred vision, Diarrhea, Asthenia/Fatigue, Anorexia, Atrial flutter[7] |
| Onalespib | Grade 3 Liver enzyme abnormalities, Gastrointestinal hemorrhage, Grade 3 Oral mucositis, Grade 3 increase in cardiac troponins[9][10][11] |
Experimental Methodologies
In Vivo Toxicology Studies
Detailed protocols for the preclinical toxicology assessment of each specific Hsp90 inhibitor are proprietary. However, a general methodology for such studies in rodent models typically involves the following steps:
-
Dose Range Finding: Initial studies to determine the maximum tolerated dose (MTD) and to identify a range of doses for further testing.
-
Acute Toxicity Study: Administration of a single high dose of the compound to animals (e.g., mice or rats) to determine the short-term adverse effects and the LD50 (lethal dose for 50% of the animals).
-
Repeat-Dose Toxicity Study: Administration of the compound daily or on a specified schedule for a longer duration (e.g., 14 or 28 days) to evaluate the effects of cumulative exposure.
-
Clinical Observations: Regular monitoring of animals for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Hematology and Clinical Chemistry: Collection of blood samples at various time points to analyze for changes in blood cell counts and markers of organ function (e.g., liver and kidney enzymes).
-
Histopathology: At the end of the study, major organs are harvested, preserved, and examined microscopically for any pathological changes.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. The general protocol is as follows:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Client Protein Degradation
Hsp90 inhibitors exert their anticancer effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, which inhibits its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis. The degradation is primarily mediated by the ubiquitin-proteasome pathway.
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
General Workflow for Preclinical In Vivo Toxicology Study
The following diagram illustrates a typical workflow for assessing the toxicity of a new drug candidate in an animal model.
Caption: General workflow for a preclinical in vivo toxicology study.
Conclusion
This compound presents a compelling safety profile in preclinical models, distinguishing it from many small molecule Hsp90 inhibitors that have faced challenges with toxicity in clinical trials. While direct comparisons are limited by the early stage of this compound's development, the available data suggest a potentially superior therapeutic index. The common adverse events associated with other Hsp90 inhibitors, particularly gastrointestinal and ocular toxicities, have not been reported for this compound in preclinical studies. As this compound progresses through further development, a more definitive comparison of its safety profile against other Hsp90 inhibitors will be possible. For now, its unique design and promising preclinical safety data warrant continued investigation as a potentially less toxic and more effective Hsp90-targeted therapy.
References
- 1. google.com [google.com]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of tanespimycin in combination with bortezomib in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, onalespib (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
Comparative Analysis of Shepherdin's Efficacy Across Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the anti-cancer agent Shepherdin, detailing its mechanism of action, comparative efficacy, and associated experimental protocols.
This compound, a novel peptidomimetic, has emerged as a promising anti-cancer agent due to its unique mechanism of targeting the Heat shock protein 90 (Hsp90) and survivin protein complex.[1][2] This interaction is crucial for the stability of various proteins essential for tumor cell survival and proliferation.[1] This guide provides a comparative analysis of this compound's effects on different cancer types, supported by available experimental data, detailed methodologies, and visual representations of the signaling pathways involved.
Mechanism of Action
This compound functions by disrupting the interaction between Hsp90 and its client protein, survivin.[1][2] This disruption leads to the destabilization and subsequent degradation of Hsp90 client proteins, including the anti-apoptotic protein Akt.[3][4] The loss of these critical survival proteins triggers programmed cell death, or apoptosis, in cancer cells.[1][3] Studies have shown that this compound can induce both apoptotic and non-apoptotic cell death mechanisms in tumor cells while showing minimal toxicity to normal cells.[1][2]
Comparative Efficacy of this compound in Various Cancer Cell Lines
The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies among different cancer types, highlighting a differential sensitivity to this compound.
| Cancer Type | Cell Line(s) | This compound Variant | IC50 / Effective Concentration | Reference(s) |
| Acute Myeloid Leukemia (AML) | HL-60, THP-1, K562, U937 | This compound[79–83] | 24–35 μM (for 50% cell death) | [3] |
| Glioblastoma | U87 | This compound | 50–100 μmol/L (to induce apoptosis) | [1] |
Note: The available data on IC50 values for this compound in various cancer cell lines is limited in the reviewed literature. The provided concentrations for glioblastoma represent the effective concentrations used to induce apoptosis in the cited study. Further research is needed to establish a comprehensive IC50 profile of this compound across a wider range of cancer types.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the disruption of the Hsp90-survivin complex, which in turn affects downstream signaling pathways crucial for cancer cell survival.
This compound's Effect on the Hsp90-Survivin-Akt Pathway
This compound's binding to Hsp90 prevents the chaperone from stabilizing its client proteins, including survivin and Akt. The subsequent degradation of these proteins inhibits pro-survival signaling and promotes apoptosis.
Caption: this compound disrupts the Hsp90-survivin complex, leading to the degradation of pro-survival proteins like Akt and inducing apoptosis.
Apoptosis Induction by this compound in Cancer Cells
By promoting the degradation of anti-apoptotic proteins, this compound effectively triggers the intrinsic apoptotic pathway. This is characterized by mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.
References
Identifying Genetic Markers of Resistance to Shepherdin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strategies to identify genetic markers of resistance to Shepherdin, a novel peptidomimetic Hsp90 inhibitor. By objectively comparing its performance with other Hsp90 inhibitors and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a rationally designed, cell-permeable peptidomimetic that targets the molecular chaperone Heat shock protein 90 (Hsp90).[1][2][3][4] It was engineered based on the binding interface between Hsp90 and survivin, an anti-apoptotic and mitotic regulator.[2][3][4] this compound competitively inhibits the Hsp90-survivin complex, leading to the destabilization and subsequent degradation of Hsp90 client proteins.[5][6] This disruption of Hsp90-dependent pathways ultimately induces apoptosis in tumor cells.[2][3][4][6] Preclinical studies have demonstrated this compound's potent anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and glioblastoma.[5][6]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Identifying Genetic Markers of Resistance to this compound
While specific genetic markers for this compound resistance have not yet been definitively identified in published literature, insights can be drawn from studies on other Hsp90 inhibitors. Resistance to Hsp90 inhibition can arise through various mechanisms, including modifications of the drug target, activation of bypass signaling pathways, and increased drug efflux.
Potential Candidate Genes and Mechanisms
Based on preclinical studies of other Hsp90 inhibitors, the following genes and mechanisms represent potential candidates for conferring resistance to this compound:
-
Mutations in HSP90AA1 : The Y142N mutation in the ATP-binding domain of Hsp90α has been shown to confer resistance to the Hsp90 inhibitor PU-H71.[1]
-
Upregulation of Drug Efflux Pumps : Amplification and overexpression of the ABCB1 gene, which encodes the multidrug resistance protein 1 (MDR1), can lead to increased efflux of Hsp90 inhibitors and has been associated with resistance to tanespimycin.[1][7]
-
Activation of Bypass Pathways : Cancer cells can develop resistance by activating alternative survival pathways that are not dependent on Hsp90. This can include hyperactivation of the RAF/MEK/ERK and PI3K/AKT/mTOR signaling networks.[8][9]
-
Upregulation of Compensatory Heat Shock Proteins : Increased expression of other heat shock proteins, such as Hsp70 and Hsp27, can help to mitigate the effects of Hsp90 inhibition and promote cell survival.[9]
The logical relationship between these potential resistance mechanisms is depicted in the diagram below.
Experimental Approaches to Identify Resistance Markers
Several established experimental workflows can be employed to identify the genetic determinants of this compound resistance.
The following diagram outlines a general workflow for identifying genetic markers of drug resistance.
A. Whole-Exome Sequencing (WES) of Resistant Clones
This method is used to identify mutations that arise in cancer cells upon developing resistance to a drug.
-
Cell Culture and Resistance Induction :
-
Culture a panel of relevant cancer cell lines (e.g., AML, glioblastoma cell lines).
-
Treat the cells with gradually increasing concentrations of this compound over a prolonged period to select for resistant clones.
-
Isolate and expand the resistant clones.
-
-
Genomic DNA Extraction :
-
Extract high-quality genomic DNA from both the parental (sensitive) and this compound-resistant cell lines.
-
-
Library Preparation and Exome Capture :
-
Sequencing :
-
Sequence the captured exome libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to achieve deep coverage.[10]
-
-
Data Analysis :
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are unique to the resistant cell lines.
-
Annotate the identified variants to determine their potential functional impact.
-
Prioritize candidate resistance genes for further validation.
-
B. CRISPR-Cas9 Knockout Screen
This powerful technique allows for the systematic identification of genes whose loss of function confers drug resistance.[15][16][17][18][19]
-
Library Transduction :
-
Transduce a cancer cell line that is sensitive to this compound with a genome-wide CRISPR-Cas9 knockout library. This library contains a collection of single-guide RNAs (sgRNAs) targeting every gene in the genome.
-
-
Drug Selection :
-
Treat the transduced cell population with a lethal dose of this compound.
-
A small population of cells with sgRNAs targeting genes essential for this compound's efficacy will survive.
-
-
Identification of Enriched sgRNAs :
-
Isolate genomic DNA from the surviving cell population.
-
Amplify the sgRNA-encoding regions using PCR.
-
Perform high-throughput sequencing to identify the sgRNAs that are enriched in the resistant population compared to a control population.
-
-
Hit Identification and Validation :
-
Identify the genes targeted by the enriched sgRNAs. These are candidate genes whose knockout confers resistance to this compound.
-
Validate the identified hits by generating individual knockout cell lines for the candidate genes and confirming their resistance to this compound.
-
Performance Comparison with Alternative Hsp90 Inhibitors
Direct head-to-head comparative studies of this compound with other Hsp90 inhibitors are limited. However, by compiling data from various preclinical studies, a comparative assessment can be made. The following tables summarize the in vitro efficacy of this compound and other clinically relevant Hsp90 inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | ~24-35 | [5] |
| THP-1 | Acute Myeloid Leukemia | ~24-35 | [5] |
| U937 | Acute Myeloid Leukemia | ~24-35 | [5] |
| K562 | Chronic Myelogenous Leukemia | ~24-35 | [5] |
| PC3 | Prostate Carcinoma | Not specified | [3] |
| DU145 | Prostate Carcinoma | Not specified | [3] |
| HeLa | Cervical Carcinoma | Not specified | [3] |
Table 2: In Vitro Efficacy of Ganetespib (B611964) (STA-9090)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 61.7 | [8] |
| H460 | Non-Small Cell Lung Cancer | 31 | [8] |
| H358 | Non-Small Cell Lung Cancer | 67.1 | [8] |
| A375 | Melanoma | 18 | [20] |
Table 3: In Vitro Efficacy of Onalespib (AT13387)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MES-SA | Uterine Sarcoma | 53 | [21] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein expressing) | 42 | [21] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not specified | [21] |
| A375 | Melanoma | Not specified | [22] |
Note: IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. These values are highly dependent on the specific experimental conditions and should be compared with caution.
Conclusion
Identifying genetic markers of resistance to this compound is crucial for its successful clinical development and for designing effective combination therapies. While direct evidence is currently lacking, this guide provides a framework for researchers to investigate potential resistance mechanisms based on the knowledge of other Hsp90 inhibitors. The outlined experimental approaches, including whole-exome sequencing of resistant clones and CRISPR-Cas9 screens, offer powerful tools to uncover the genetic basis of this compound resistance. Furthermore, the comparative performance data presented here can aid in positioning this compound within the landscape of Hsp90-targeted therapies. Future studies focusing on the direct identification of this compound resistance markers will be invaluable for advancing personalized medicine in oncology.
References
- 1. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodotto ritirato [iris.cnr.it]
- 4. pure.psu.edu [pure.psu.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Acquired resistance to the Hsp90 inhibitor, ganetespib in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP-RTK-Akt axis mediates acquired resistance to Ganetespib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-exome sequencing reveals potential mechanisms of drug resistance to FGFR3-TACC3 targeted therapy and subsequent drug selection: towards a personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. sequencing.roche.com [sequencing.roche.com]
- 13. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 14. twistbioscience.com [twistbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 17. twistbioscience.com [twistbioscience.com]
- 18. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations. | Broad Institute [broadinstitute.org]
- 19. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gap-26.com [gap-26.com]
- 21. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Shepherdin Demonstrates Potent In Vivo Anti-Tumor Efficacy in Xenograft Models, Outperforming Standard HSP90 Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potent and selective in vivo anti-tumor efficacy of Shepherdin, a novel peptidomimetic anticancer agent. In direct comparison with the well-established Hsp90 inhibitor 17-AAG (tanespimycin), this compound exhibits a superior ability to inhibit tumor growth in xenograft models of human prostate cancer. These findings position this compound as a promising therapeutic candidate for further clinical investigation.
This compound is engineered to disrupt the interaction between heat shock protein 90 (Hsp90) and its client protein, survivin, a key regulator of apoptosis and cell division. This targeted mechanism induces significant tumor cell death while showing minimal toxicity to normal cells.[1] In vivo studies have demonstrated that systemic administration of this compound is well-tolerated and effectively inhibits human tumor growth in mice without adverse side effects.[1]
Comparative Anti-Tumor Efficacy in Prostate Cancer Xenograft Models
Quantitative data from xenograft studies underscore this compound's potent anti-tumor activity. In a prostate carcinoma PC3 xenograft model, daily intraperitoneal injections of this compound-RV (a cell-permeable version of this compound) at a dose of 50 mg/kg resulted in significant inhibition of tumor growth over an 11-day period, whereas control animals showed progressive tumor enlargement.
To provide a clear comparison, the following table summarizes the in vivo efficacy of this compound and the alternative Hsp90 inhibitor, 17-AAG, in prostate cancer xenograft models.
| Therapeutic Agent | Cancer Cell Line | Xenograft Model | Dosage and Administration | Treatment Duration | Outcome |
| This compound-RV | PC3 (Prostate Carcinoma) | SCID/beige mice | 50 mg/kg, daily i.p. injection | 11 days | Significant inhibition of tumor growth compared to saline control. |
| 17-AAG (Tanespimycin) | LuCaP35 (Prostate Adenocarcinoma) | Nude mice (castrated) | Not specified | 5 weeks | 30% decrease in mean tumor volume compared to a 63% increase in the vehicle-treated group.[2] |
| 17-AAG (Tanespimycin) | DU-145 (Prostate Carcinoma) | Subcutaneous xenograft | 50 mg/kg, twice weekly intratumor injection | 4 weeks (8 doses) | 86% of treated mice showed decreased tumor size and growth rate. |
Mechanism of Action: Disrupting the Hsp90-Survivin Axis
This compound's unique mechanism of action targets a critical node in cancer cell survival. By binding to the ATP pocket of Hsp90, this compound disrupts the chaperone's interaction with survivin. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are crucial for tumor progression. The downstream effects include the induction of both apoptotic and non-apoptotic cell death pathways in tumor cells.[1] This targeted approach spares normal tissues, which are less reliant on the Hsp90 chaperone machinery.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Shepherd® Fungicide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Shepherd® Fungicide, a substance that is harmful if swallowed or inhaled and very toxic to aquatic life, requires specific handling and disposal protocols to mitigate risks.[1][2] This guide provides essential, step-by-step procedures for the proper management and disposal of Shepherd® Fungicide waste streams in a research environment.
Immediate Safety and Handling Principles
Before beginning any disposal procedure, it is paramount to adhere to proper handling and storage practices to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, protective clothing, and eye or face protection when handling Shepherd® Fungicide.[1][2]
-
Ventilation: Use only outdoors or in a well-ventilated area.[1][2]
-
Avoid Inhalation: Do not breathe dust, gas, mist, or vapors.[1][2]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash contaminated body parts thoroughly after handling.[1][2]
-
Segregation: Never dispose of Shepherd® Fungicide waste in regular trash or down the drain.[2][3][4] It must be segregated as hazardous chemical waste.
Hazard Summary for Shepherd® Fungicide
The following table summarizes the key hazards associated with Shepherd® Fungicide, as identified in its Safety Data Sheet (SDS).
| Hazard Type | Hazard Statement |
| Health Hazards | H302 + H332: Harmful if swallowed or if inhaled.[1] |
| H315: Causes skin irritation.[1][2] | |
| H317: May cause an allergic skin reaction.[1][2] | |
| H335: May cause respiratory irritation.[1][2] | |
| H361: Suspected of damaging the unborn child.[1][2] | |
| H373: May cause damage to organs through prolonged or repeated exposure.[1][2] | |
| Environmental Hazards | H400: Very toxic to aquatic life.[1][2] |
| H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Step-by-Step Disposal Protocol for Shepherd® Fungicide Waste
The recommended method for the ultimate disposal of Shepherd® Fungicide is incineration by a licensed hazardous waste management facility. The following laboratory procedures focus on the safe collection, segregation, and labeling of the waste to prepare it for pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal company.[5][6]
Experimental Protocols for Waste Handling
1. Solid Shepherd® Fungicide Waste: This includes expired or unused powder and any grossly contaminated weighing materials.
-
Procedure:
-
Carefully handle any solid material to avoid creating dust.
-
Collect the waste powder and contaminated items (e.g., weigh boats, spatulas) in a chemically resistant, sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
2. Liquid Shepherd® Fungicide Waste: This includes all aqueous solutions containing Shepherd® Fungicide.
-
Procedure:
-
Collect all solutions in a dedicated, sealed, and leak-proof waste container.
-
Do not mix with other incompatible chemical waste streams.[5][7]
-
The container should be made of a compatible material (e.g., HDPE, glass) with a secure screw-top cap.
-
Rinsate from emptied original vials or contaminated glassware is also considered hazardous waste and must be collected in this container.[5]
-
3. Contaminated Sharps and Labware: This includes needles, syringes, pipette tips, and any broken glass that has come into contact with Shepherd® Fungicide.
-
Procedure:
-
Place all contaminated sharps directly into a designated sharps container labeled for chemical contamination.
-
Do not overfill the sharps container.
-
For significant contamination of items like gloves and paper towels, dispose of them as solid chemical waste.
-
4. Empty Containers:
-
Procedure:
-
Containers that held Shepherd® Fungicide are considered hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected as hazardous waste.
-
Once decontaminated, deface or remove the original labels before disposal as regular trash.[4]
-
5. Spill Cleanup:
-
Procedure:
-
Treat all materials used to clean up a Shepherd® Fungicide spill as hazardous waste.[4]
-
Collect spill debris in a sealed, chemically compatible container and label it as "Hazardous Waste."
-
Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of all Shepherd® Fungicide waste.[3][4][8] Ensure all containers are properly labeled and sealed before transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Shepherd® Fungicide waste.
References
- 1. download.basf.com [download.basf.com]
- 2. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Safeguarding Innovation: A Guide to Handling Shepherdin
For laboratory professionals at the forefront of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for managing Shepherdin, a potent compound under investigation. Adherence to these procedures is critical to ensure the well-being of personnel and the integrity of research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE based on the potential hazards identified in safety data sheets for similar potent compounds.[1][2]
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Inhalation | NIOSH-approved N95 filtering facepiece respirator or higher.[3] Use only in a well-ventilated area or outdoors.[1][2][4] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile), coveralls, and an apron are necessary to prevent skin irritation and potential allergic reactions.[1][2][4][5] Contaminated work clothing should not be allowed out of the workplace.[1][2] |
| Eye Contact | Safety goggles or a face shield are required to protect against splashes.[3][5][6] |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling and before breaks.[1][2][4] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram outlines the standard operating procedure for working with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All contaminated materials, including gloves, gowns, and labware, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
-
Waste Segregation : Segregate waste streams according to institutional and local regulations. Do not mix this compound waste with other chemical waste unless explicitly permitted.
-
Environmental Precautions : this compound is considered very toxic to aquatic life with long-lasting effects.[1][2] Do not allow it to enter drains, surface water, or groundwater.[1]
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][4] |
If medical advice is needed, have the product container or label at hand. [1][2][4]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling potent compounds like this compound, fostering a secure environment for scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
